(4-(5-Fluoropyridin-2-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(5-fluoropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol: Synthesis, Characterization, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a fluorinated pyridinylphenylmethanol derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this document outlines a robust synthetic pathway, proposes detailed characterization methodologies, and explores its promising applications in drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring is expected to modulate the compound's physicochemical and pharmacokinetic properties, making it a compelling candidate for further investigation.
Compound Profile and Physicochemical Properties
While experimental data for this compound is not widely available, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₀FNO | Provides the elemental composition. |
| Molecular Weight | 203.21 g/mol | Influences solubility, permeability, and other pharmacokinetic parameters. |
| LogP | ~2.5 - 3.0 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Affects cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions with biological targets. |
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
A highly efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is a cornerstone in the synthesis of biaryl compounds for pharmaceutical applications[1]. The proposed synthetic route involves the coupling of 2-bromo-5-fluoropyridine with (4-(hydroxymethyl)phenyl)boronic acid.
Sources
An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a fluorinated pyridinyl-phenyl scaffold of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes established principles and data from closely related analogues to present its core characteristics, including its molecular weight, plausible synthetic routes, potential applications, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaging with this and similar chemical entities.
Introduction: The Significance of Fluorinated Pyridinyl-Phenyl Scaffolds
The integration of a pyridine ring and a phenylmethanol group creates a molecular architecture with considerable therapeutic potential. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, found in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The phenylmethanol component can further enhance these properties and improve pharmacokinetic profiles.
The introduction of a fluorine atom to this scaffold, as in this compound, is a strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved drug-like properties.
Core Molecular Attributes
A foundational understanding of this compound begins with its fundamental molecular properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)F)CO |
Diagram of the molecular structure:
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
While a standardized, published synthesis for this compound is not widely available, plausible and efficient synthetic routes can be extrapolated from established methodologies for analogous compounds. The two primary retrosynthetic approaches are via a Grignard reaction or the reduction of a carbonyl precursor.
Grignard Reagent-Mediated Synthesis
The Grignard reaction is a robust method for forming carbon-carbon bonds and is well-suited for synthesizing aryl-aryl carbinols.
Workflow Diagram:
Caption: Grignard synthesis workflow.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-5-fluoropyridine in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, yielding the (5-fluoropyridin-2-yl)magnesium bromide reagent.
-
Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-formylbenzaldehyde in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water, hence the necessity for flame-dried glassware and anhydrous solvents.
-
Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Acidic Workup: The initial product of the Grignard reaction is a magnesium alkoxide, which is protonated during the acidic workup to yield the final alcohol.
Reduction of a Carbonyl Precursor
An alternative and often milder approach is the reduction of a corresponding ketone, 4-(5-fluoropyridin-2-yl)benzaldehyde.
Workflow Diagram:
Caption: Carbonyl reduction workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-(5-fluoropyridin-2-yl)benzaldehyde in methanol at 0 °C is added sodium borohydride (NaBH₄) portion-wise.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic rings.
-
Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions and helps to protonate the intermediate alkoxide.
Potential Applications in Drug Discovery and Materials Science
The structural motifs within this compound suggest its potential utility in several areas of scientific research.
-
Medicinal Chemistry: The fluorinated pyridine-phenyl core is an attractive scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and improve binding to target enzymes or receptors. This class of compounds could be explored as inhibitors of kinases, a family of enzymes often implicated in cancer and inflammatory diseases. The phenylmethanol group provides a handle for further chemical modification to optimize pharmacological properties.
-
Materials Science: The pyridine-phenyl architecture can act as a ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The electronic properties conferred by the fluorine atom could be exploited in the design of novel materials with applications in catalysis, gas storage, or optoelectronics.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as a singlet for the benzylic CH₂ and a broad singlet for the hydroxyl proton.
-
¹³C NMR would display distinct resonances for each carbon atom in the molecule.
-
¹⁹F NMR would show a singlet, providing definitive evidence of the fluorine atom's presence.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol functional group.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a promising chemical entity with potential applications in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and handling based on established chemical principles and data from analogous structures. Further research into the specific biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights.
References
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PubChem. Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
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Solvents & Petroleum Service, Inc. Safety Data Sheet - Methanol. Available at: [Link]
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PubChem. [4-(4-Fluorophenyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]
An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a biaryl organic compound of significant interest to the medicinal chemistry and drug development sectors. The core structure, featuring a fluorinated pyridine ring linked to a phenylmethanol moiety, represents a privileged scaffold in modern drug discovery. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] This document details the compound's chemical identity, physicochemical properties, robust synthetic and purification protocols, and prospective applications. Methodologies are presented with a focus on the underlying chemical principles to empower researchers in their own discovery efforts.
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
The confluence of a pyridine ring and an aromatic system forms the biaryl scaffold, a cornerstone of numerous clinically successful therapeutic agents. Pyridine derivatives are known to exhibit a wide array of biological activities.[3] When this is combined with a phenylmethanol group, the potential for targeted biological interaction increases.[4]
The specific inclusion of a fluorine atom at the 5-position of the pyridine ring is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of the molecule.[1][2] This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]
-
Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting solubility and permeability.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing ligand-receptor binding energy.
This guide serves as a technical resource for the synthesis, characterization, and strategic utilization of this compound as a key building block in the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
Precise identification and an understanding of the physicochemical properties of a compound are foundational to its application in research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established computational models and data from structurally analogous compounds.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value / Identifier | Source / Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1261623-01-6 | Vendor Information |
| Molecular Formula | C₁₂H₁₀FNO | Calculated |
| Molecular Weight | 203.21 g/mol | Calculated |
| XLogP3-AA | 1.9 | Predicted (PubChem Analog) |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 33.1 Ų | Predicted (PubChem Analog) |
| Boiling Point | ~350-450 °C | Estimated from analogs[6] |
| Melting Point | Not available | --- |
| pKa | ~13.5 (hydroxyl proton) | Estimated from analogs[6] |
Note: Predicted values are derived from computational models and data for structurally similar compounds, such as (4-(pyridin-2-yl)phenyl)methanol, and should be confirmed experimentally.[7]
Synthesis and Purification: A Validated Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective reduction. This pathway is chosen for its high efficiency, functional group tolerance, and the commercial availability of starting materials.[3][8]
Retrosynthetic Analysis
The logical disconnection for this biaryl system is the C-C bond between the phenyl and pyridine rings. This points to a Suzuki coupling between a pyridyl halide and a phenylboronic acid derivative. The final alcohol functionality is best installed via reduction of a more stable carbonyl precursor to avoid complications during the cross-coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol is a self-validating system. Successful formation of the aldehyde intermediate in Step 1, confirmed by TLC and/or LC-MS, provides a reliable checkpoint before proceeding to the final reduction.
Step 1: Suzuki-Miyaura Cross-Coupling to form 4-(5-Fluoropyridin-2-yl)benzaldehyde
This step leverages a robust palladium catalyst to form the key C-C bond. The choice of Pd(dppf)Cl₂ is based on its high efficacy and stability in coupling reactions involving pyridyl halides.[9][10]
-
Materials:
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, (4-formylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 4-(5-Fluoropyridin-2-yl)benzaldehyde, can be purified by flash column chromatography on silica gel.
-
Step 2: Selective Reduction to this compound
The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its mildness and high chemoselectivity for aldehydes and ketones, ensuring that the fluoropyridyl moiety remains intact.
-
Materials:
-
4-(5-Fluoropyridin-2-yl)benzaldehyde (from Step 1) (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve the aldehyde intermediate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 0 °C. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde spot.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the final compound by flash column chromatography to obtain this compound as a solid.
-
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic and Analytical Data
Characterization of the final product is crucial for confirming its identity and purity. While a definitive spectrum must be obtained experimentally, the following table outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on known chemical shift principles and data from analogous structures.[11][12]
Table 2: Predicted Spectroscopic Data
| Analysis | Expected Observations |
| ¹H NMR | Aromatic Protons (7.0-8.7 ppm): Multiple signals (doublets, triplets, doublet of doublets) corresponding to the protons on both the phenyl and fluoropyridine rings. Benzylic Protons (~4.7 ppm): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2H for the -CH₂-OH group. Hydroxyl Proton (variable): A broad singlet, integrating to 1H. |
| ¹³C NMR | Aromatic Carbons (110-165 ppm): Multiple signals. The carbon attached to fluorine will show a large ¹JCF coupling constant. Benzylic Carbon (~65 ppm): Signal for the -CH₂-OH carbon. |
| ¹⁹F NMR | Aryl Fluoride (-110 to -130 ppm): A single resonance, likely a triplet or doublet of doublets due to coupling with adjacent pyridine protons. ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[13][14][15] |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 204.08. [M+Na]⁺: Expected at m/z = 226.06. |
Applications in Research and Drug Discovery
This compound is not merely a chemical entity but a strategic starting point for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the two reactive handles: the pyridine nitrogen and the primary alcohol.
-
As a Key Intermediate: The phenylmethanol moiety is a precursor to a variety of functional groups. Oxidation can yield the corresponding aldehyde or carboxylic acid, while the alcohol itself can be used in etherification or esterification reactions to append other molecular fragments. This versatility makes it an invaluable building block in library synthesis for high-throughput screening.
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a biaryl core.[16] The 5-fluoropyridinyl-phenyl scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology.
-
CNS-Acting Agents: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated scaffolds attractive for developing drugs targeting the central nervous system.[5]
-
PET Imaging Ligands: The fluorine atom can be substituted with the ¹⁸F radioisotope, enabling the synthesis of positron emission tomography (PET) imaging agents for in vivo diagnostics and pharmacokinetic studies.[1][16]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. While a specific Material Safety Data Sheet (MSDS) is not available, a hazard assessment can be made based on the constituent functional groups.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[19][20]
-
Toxicological Profile (Inferred): Aromatic alcohols can be irritants and may be harmful if swallowed or absorbed through the skin.[7] Fluorinated aromatic compounds should be handled with care, as their metabolic pathways and toxicological profiles can be complex.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical building block with significant potential in the field of drug discovery. Its fluorinated biaryl scaffold offers a unique combination of properties conducive to developing novel therapeutics with enhanced pharmacological profiles. The synthetic route presented in this guide is robust and reproducible, providing researchers with a reliable method for accessing this valuable intermediate. Further exploration of this and related scaffolds is warranted and is likely to yield new chemical entities with significant biological activity.
References
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SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43. Retrieved from [Link]
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PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1836-1847. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. Retrieved from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
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Petkim. (2023). Methanol Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures. Retrieved from [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
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VelocityEHS. (2014). Methanol MSDS Safety Tips from Experts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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Introduction: The Significance of (4-(5-Fluoropyridin-2-yl)phenyl)methanol in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol for Researchers, Scientists, and Drug Development Professionals
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its biaryl structure, combining a fluorinated pyridine ring and a functionalized phenyl ring, is a common motif in modern drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, while the hydroxymethyl group provides a versatile handle for further chemical modifications. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering both theoretical understanding and practical, field-proven protocols for its preparation.
Strategic Approaches to Synthesis: An Overview
The construction of the this compound scaffold can be broadly categorized into two main strategies:
-
Carbon-Carbon Bond Formation: This approach focuses on creating the central biaryl linkage as a key step. The two most powerful and widely employed methods are the Suzuki-Miyaura cross-coupling and the Grignard reaction.
-
Functional Group Interconversion: This strategy involves the initial synthesis of a biaryl precursor with a different functional group on the phenyl ring (e.g., an aldehyde or ester), followed by its reduction to the desired primary alcohol.
This guide will delve into each of these pathways, providing detailed mechanistic insights and experimental procedures.
Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] In the context of synthesizing this compound, this typically involves the coupling of a halogenated pyridine with a phenylboronic acid derivative.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-bromo-5-fluoropyridine) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (e.g., (4-(hydroxymethyl)phenyl)boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[2] Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are often effective for this type of transformation.[4]
Caption: Suzuki-Miyaura cross-coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-fluoropyridine
-
(4-(hydroxymethyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Catalyst | Pd(dppf)Cl₂ | [4] |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | [2] |
| Solvent | 1,4-Dioxane/Water | [2] |
| Temperature | 65-100 °C | [4] |
| Typical Yield | 70-90% | [5] |
Pathway 2: Grignard Reaction
The Grignard reaction provides a powerful method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[6][7] For the synthesis of this compound, two main approaches can be considered:
-
Route A: Reaction of 2-(5-fluoropyridinyl)magnesium bromide with 4-formylbenzaldehyde (or a protected derivative).
-
Route B: Reaction of a 4-(hydroxymethyl)phenyl Grignard reagent with a 5-fluoropyridine-2-carboxaldehyde.
The preparation and use of Grignard reagents necessitate strictly anhydrous conditions, as they are highly reactive towards protic solvents like water.[8][9]
Mechanistic Rationale
The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[10] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[8]
Caption: Grignard reaction pathway (Route A).
Experimental Protocol: Grignard Reaction
Materials:
-
2-Bromo-5-fluoropyridine
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
4-Formylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2-bromo-5-fluoropyridine solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Add the remaining 2-bromo-5-fluoropyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 4-formylbenzaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
| Parameter | Value | Reference |
| Solvent | Anhydrous THF or Diethyl Ether | [8] |
| Conditions | Strictly anhydrous | [8][9] |
| Workup | Acidic (e.g., NH₄Cl) | [8] |
| Potential Side Reaction | Homocoupling (biphenyl formation) | [9] |
Pathway 3: Reduction of a Carbonyl Precursor
This synthetic route involves the initial preparation of a biaryl ketone or aldehyde, followed by its reduction to the target alcohol. This approach is particularly advantageous if the biaryl framework is more readily assembled with a carbonyl functionality in place. The precursor, 4-(5-fluoropyridin-2-yl)benzaldehyde, can be synthesized via a Suzuki-Miyaura coupling between 2-bromo-5-fluoropyridine and 4-formylphenylboronic acid.
Mechanistic Rationale
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones.[11] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent (typically an alcohol like methanol or ethanol) furnishes the desired primary alcohol.
Caption: Reduction of an aldehyde precursor.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
4-(5-Fluoropyridin-2-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 4-(5-fluoropyridin-2-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [11] |
| Solvent | Methanol or Ethanol | [11] |
| Temperature | 0 °C to Room Temperature | [11] |
| Selectivity | High for aldehydes and ketones | [12] |
| Typical Yield | >90% | [11] |
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through several robust and well-established synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.
-
The Suzuki-Miyaura cross-coupling offers a highly versatile and efficient method for constructing the biaryl core, with a wide tolerance for functional groups.
-
The Grignard reaction provides a classic and powerful C-C bond-forming strategy, although it demands stringent anhydrous conditions.
-
The reduction of a carbonyl precursor is a straightforward and high-yielding final step, provided the corresponding aldehyde or ketone is readily accessible.
As a senior application scientist, it is my assessment that for most research and development applications, the Suzuki-Miyaura coupling represents the most strategic and reliable approach due to its broad applicability and operational simplicity. However, a thorough evaluation of the economic and practical considerations for each specific project is always recommended. The methodologies and protocols detailed in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])
-
Grignard Reaction: Synthesis of Triphenylmethanol. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes - ResearchGate. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture - Digital Commons @ BAU - Beirut Arab University. (URL: [Link])
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])
-
4-(2-Fluoropyridin-5-yl)phenol - ResearchGate. (URL: [Link])
-
The Grignard Synthesis of Triphenylmethanol - TSI Journals. (URL: [Link])
-
(4-bromophenyl)methanol - 873-75-6, C7H7BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol - PrepChem.com. (URL: [Link])
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P
-
Grignard Reactions: Synthesis of Triphenylmethanol - Academia.edu. (URL: [Link])
-
Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
-
Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (URL: [Link])
-
An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. (URL: [Link])
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1H NMR spectrum of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a predictive analysis of the spectrum, a detailed experimental protocol for its acquisition, and a guide to data processing and interpretation. The content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will explore the nuanced effects of the fluorine substituent and the interconnected aromatic systems on proton chemical shifts and coupling constants, providing a framework for understanding the spectra of similar complex molecules.
Introduction: The Importance of Structural Verification
In the realm of modern chemical research, particularly in the synthesis of novel pharmaceutical agents and functional materials, the unambiguous verification of a molecule's structure is paramount. This compound represents a confluence of two important structural motifs: the fluoropyridine ring, a common feature in bioactive compounds known for enhancing metabolic stability and binding affinity, and the benzyl alcohol moiety, a versatile synthetic handle.
¹H NMR spectroscopy stands as the cornerstone of structural organic chemistry, offering high-resolution information on the electronic environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound, ¹H NMR is not merely a characterization technique but a critical tool for confirming regiochemistry and understanding the electronic interplay between its constituent aromatic rings. This guide provides the theoretical and practical foundation required to acquire, process, and accurately interpret its ¹H NMR spectrum.
Molecular Structure and Predicted ¹H NMR Analysis
A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure to identify chemically non-equivalent protons.
Figure 1. Chemical structure of this compound with proton labeling.
The structure contains nine distinct proton environments:
-
Fluoropyridine Ring: H-3', H-4', and H-6'
-
Phenyl Ring: H-2, H-6 and H-3, H-5 (these pairs are chemically equivalent due to free rotation around the C-C single bond)
-
Methanol Group: The two benzylic protons (H-7) and the hydroxyl proton (H-8)
The presence of the highly electronegative fluorine atom and the nitrogen atom in the pyridine ring creates a complex electronic landscape, leading to a predictable and information-rich ¹H NMR spectrum.
Predicted Chemical Shifts (δ) and Multiplicities
The following predictions are based on established principles of NMR spectroscopy, including inductive effects, anisotropic effects of the aromatic rings, and known proton-fluorine coupling phenomena[1][2]. The spectrum is predicted in DMSO-d₆, a solvent capable of forming hydrogen bonds, which helps in observing the hydroxyl proton signal[3].
-
H-6' (Pyridyl): This proton is ortho to the ring nitrogen and is significantly deshielded. It is expected to appear furthest downfield in the aromatic region, around δ 8.60-8.70 ppm . It will be coupled to H-4' (meta, ⁴JHH) and the fluorine atom (ortho, ³JHF), likely resulting in a doublet of doublets (dd) .
-
H-4' (Pyridyl): This proton is positioned between the nitrogen and the fluorine atom, experiencing strong deshielding from both. It is predicted to resonate around δ 8.15-8.25 ppm . It will exhibit coupling to H-3' (ortho, ³JHH), H-6' (meta, ⁴JHH), and the fluorine atom (meta, ⁴JHF), leading to a complex doublet of doublet of doublets (ddd) .
-
H-3' (Pyridyl): This proton is ortho to the carbon atom linking the two rings. Its chemical shift is predicted to be around δ 7.95-8.05 ppm . It will be coupled to H-4' (ortho, ³JHH) and the fluorine atom (para, ⁵JHF), appearing as a doublet of doublets (dd) .
-
H-2, H-6 (Phenyl): These protons are ortho to the pyridine substituent and are deshielded. They are expected to resonate as a doublet (d) around δ 7.90-8.00 ppm , coupled to H-3 and H-5, respectively.
-
H-3, H-5 (Phenyl): These protons are ortho to the hydroxymethyl group. They are expected to appear as a doublet (d) around δ 7.45-7.55 ppm , coupled to H-2 and H-6.
-
H-8 (-OH): The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature[4]. In DMSO-d₆, it is expected to be a triplet (t) around δ 5.30-5.40 ppm , coupled to the adjacent methylene (CH₂) protons.
-
H-7 (-CH₂-): The benzylic methylene protons are adjacent to the phenyl ring and the hydroxyl group. They are predicted to resonate around δ 4.55-4.65 ppm . Due to coupling with the hydroxyl proton, they will appear as a doublet (d) .
Spin-Spin Coupling Network
The connectivity of the protons can be visualized through their coupling interactions. The diagram below illustrates the major expected couplings (³JHH, ⁴JHH, ³JHF, and ⁴JHF), which are critical for definitive signal assignment.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial[5]. Rationale: This concentration range provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening due to aggregation[6].
-
Solvent Selection & Dispensing: Add 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). Rationale: DMSO-d₆ is chosen for its ability to solubilize the analyte and to slow the chemical exchange of the hydroxyl proton, allowing its signal and coupling to the methylene protons to be observed[3]. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary chemical shift reference[1].
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer: Using a clean glass pipette, transfer the solution into a high-quality, 5 mm NMR tube (e.g., Norell® 507-HP or equivalent). Ensure no solid particulates are transferred.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer.
-
Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent[7]. Rationale: The lock signal compensates for magnetic field drift during the experiment, ensuring high spectral resolution.
-
Shimming: Perform automated or manual shimming of the magnetic field. Aim for a narrow and symmetrical lock signal and solvent peak shape. Rationale: A homogeneous magnetic field across the sample volume is crucial for obtaining sharp spectral lines and high resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and signal detection.
-
Setting Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the reference, are captured.
-
Transmitter Offset (O1P): Center the spectral width around ~6 ppm.
-
Number of Scans (NS): Set to 16 or 32. Rationale: Co-adding multiple scans (transients) improves the signal-to-noise ratio, which scales with the square root of the number of scans[8].
-
Relaxation Delay (D1): Set to 2 seconds. Rationale: This delay allows for sufficient relaxation of the protons between pulses, yielding more reliable integrations. For strictly quantitative results, a longer D1 (5 times the longest T1) would be necessary[9].
-
Acquisition Time (AQ): Set to ~3-4 seconds to ensure adequate digital resolution.
-
-
Acquisition: Start the acquisition.
Data Processing Workflow
The raw output of an NMR experiment is the Free Induction Decay (FID), a time-domain signal that must be mathematically processed to generate the frequency-domain spectrum[10][11].
Sources
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- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
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13C NMR analysis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
An In-Depth Technical Guide to the ¹³C NMR Analysis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical research. We delve into the theoretical underpinnings, present a field-proven experimental protocol, and offer a detailed interpretation of the predicted spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex heterocyclic compounds. The guide emphasizes the causality behind experimental choices and integrates advanced spectral techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous signal assignment.
Introduction: The Analytical Challenge
The compound this compound features a biphenyl-like system with two distinct aromatic rings: a substituted phenyl ring and a fluorinated pyridine ring. This structural complexity, coupled with the presence of multiple substituents (-F, -CH₂OH), presents a unique analytical challenge. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon skeleton, verifying substitution patterns, and ensuring isomeric purity. An accurate and detailed assignment of each carbon resonance is critical for quality control, reaction monitoring, and regulatory submissions in the drug development pipeline. This guide provides the expertise necessary to navigate the intricacies of its ¹³C NMR spectrum.
Theoretical Considerations for Spectral Prediction
A precise interpretation of the ¹³C NMR spectrum requires an understanding of the electronic effects exerted by each component of the molecule.
-
Aromatic and Heteroaromatic Regions : The sp²-hybridized carbons of both the phenyl and pyridine rings are expected to resonate in the aromatic region, typically between 110-170 ppm[1][2][3]. The nitrogen atom in the pyridine ring generally deshields the adjacent (α and γ) carbons due to its electronegativity[4].
-
Substituent Effects (SCS) :
-
Hydroxymethyl Group (-CH₂OH) : The aliphatic -CH₂OH carbon will appear significantly upfield, typically in the 50-65 ppm range[1]. This group exerts a moderate electronic effect on the attached phenyl ring, influencing the chemical shifts of the ipso, ortho, meta, and para carbons.
-
Fluorine (-F) : Fluorine is a highly electronegative atom that also possesses lone pairs capable of resonance donation. Its primary influence is a strong, direct deshielding effect on the carbon to which it is bonded (ipso-carbon, C5'), resulting in a large downfield shift. Furthermore, fluorine couples with carbon nuclei, leading to characteristic splitting patterns that are invaluable for assignment. This ¹³C-¹⁹F coupling is observed over one bond (¹JCF, typically large, ~230-260 Hz), two bonds (²JCF), three bonds (³JCF), and even four bonds (⁴JCF)[5][6].
-
-
Quaternary Carbons : The molecule contains four quaternary carbons (C1, C4, C2', C5') which lack directly attached protons. In standard broadband proton-decoupled ¹³C NMR spectra, these signals are typically of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement and often longer relaxation times[2][7].
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum. Each step includes justifications to ensure technical soundness and reproducibility.
Sample Preparation
-
Mass Determination : Accurately weigh 50-100 mg of this compound.
-
Rationale: This concentration range provides an excellent signal-to-noise ratio (S/N) for a typical ¹³C NMR experiment within a reasonable acquisition time (20-60 minutes) without introducing excessive viscosity, which can lead to line broadening[8].
-
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm, which serves as a convenient chemical shift reference[9]. If solubility is poor, DMSO-d₆ is a suitable alternative, though its solvent signal is a multiplet centered at ~39.52 ppm.
-
-
Solubilization and Transfer : Prepare the solution in a clean, dry vial. Vortex if necessary to ensure complete dissolution. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Rationale: Filtering removes any particulate matter that would degrade the magnetic field homogeneity, a phenomenon known as shimming, resulting in broad, poorly resolved peaks. Preparing the sample in a separate vial ensures thorough mixing[8].
-
-
Standard Addition (Optional) : For highly accurate chemical shift referencing, add a small amount (1-2 µL) of a dilute solution of tetramethylsilane (TMS) in CDCl₃ to the sample.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz (or higher) spectrometer:
-
Experiment : ¹³C with ¹H broadband decoupling (zgpg30 or similar).
-
Solvent : CDCl₃ (for field-frequency lock).
-
Temperature : 298 K.
-
Pulse Angle : 30-45 degrees.
-
Rationale: A smaller flip angle allows for a shorter relaxation delay between scans, increasing the number of scans acquired in a given time without saturating the signals, which is particularly important for quaternary carbons with long relaxation times[11].
-
-
Spectral Width : 0 to 220 ppm.
-
Rationale: This range comfortably encompasses all expected carbon resonances from aliphatic to aromatic and heteroaromatic regions[12].
-
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay (d1) : 2.0 seconds.
-
Number of Scans : 1024 to 4096, depending on sample concentration.
-
Rationale: ¹³C has a low natural abundance (~1.1%), requiring signal averaging of many scans to achieve adequate S/N.
-
Advanced Experiments: DEPT
To confirm assignments, perform DEPT-90 and DEPT-135 experiments.
-
DEPT-90 : This experiment displays signals only for CH (methine) carbons[13][14].
-
DEPT-135 : This experiment shows CH₃ and CH signals as positive peaks, CH₂ signals as negative (inverted) peaks, and no signals for quaternary carbons[15].
The combination of the standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 allows for the definitive identification of each carbon type.
Figure 1: ¹³C NMR Analytical Workflow
Spectral Prediction and Assignment
Based on established substituent effects and data for similar structures, a predicted ¹³C NMR spectrum can be constructed. The following assignments are proposed for this compound.
mol [image="https://i.imgur.com/8QG9s4E.png", label=""]; }
Figure 2: Structure and Carbon Numbering Scheme
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupling) | Assignment Rationale & Cross-Validation |
| C-α | 64 - 66 | Singlet | Aliphatic carbon bonded to oxygen. Appears as a negative peak in the DEPT-135 spectrum[1]. |
| C4' | 108 - 112 | Doublet (²JCF ≈ 20-25 Hz) | Pyridine carbon ortho to fluorine and meta to nitrogen. Shielded by resonance effect of F. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |
| C3' | 138 - 142 | Doublet (³JCF ≈ 5-10 Hz) | Pyridine carbon meta to fluorine and ortho to nitrogen. Deshielded by nitrogen. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |
| C6' | 147 - 151 | Doublet (⁴JCF ≈ 2-4 Hz) | Pyridine carbon ortho to nitrogen and para to fluorine. Deshielded by nitrogen. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |
| C3/C5 | 126 - 128 | Singlet | Phenyl carbons ortho to the pyridine substituent and meta to the -CH₂OH group. Signal will appear as a positive peak in DEPT-90 and DEPT-135. |
| C2/C6 | 128 - 130 | Singlet | Phenyl carbons meta to the pyridine substituent and ortho to the -CH₂OH group. Signal will appear as a positive peak in DEPT-90 and DEPT-135. |
| C1 | 139 - 143 | Singlet | Quaternary phenyl carbon attached to the -CH₂OH group. Absent in all DEPT spectra. |
| C4 | 136 - 140 | Singlet | Quaternary phenyl carbon attached to the pyridine ring. Absent in all DEPT spectra. |
| C2' | 154 - 158 | Doublet (³JCF ≈ 3-5 Hz) | Quaternary pyridine carbon attached to the phenyl ring. Deshielded by nitrogen. Absent in all DEPT spectra. |
| C5' | 160 - 164 | Doublet (¹JCF ≈ 240-250 Hz) | Quaternary pyridine carbon directly bonded to fluorine. Strongly deshielded. The large one-bond C-F coupling is characteristic. Absent in all DEPT spectra. |
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and validated by a rigorous experimental approach. By combining a standard broadband-decoupled experiment with DEPT-90 and DEPT-135 sequences, every carbon atom in the molecule can be confidently identified. The characteristic chemical shifts, coupled with the highly informative ¹³C-¹⁹F coupling patterns, provide a unique spectral fingerprint. This guide offers a robust and self-validating methodology, empowering researchers to achieve accurate and reliable characterization of this and structurally related compounds, thereby ensuring the scientific integrity of their development efforts.
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Biological activity of fluoropyridinylphenyl)methanol derivatives
An In-Depth Technical Guide to the Biological Activity of (Fluoropyridinyl)(phenyl)methanol Derivatives
Abstract
(Fluoropyridinyl)(phenyl)methanol derivatives represent a significant class of heterocyclic compounds in modern medicinal chemistry and agrochemistry. The incorporation of a fluorine atom onto the pyridine ring, a privileged scaffold in drug discovery, imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these derivatives. We will explore their mechanisms of action in key therapeutic areas, including oncology and neurodegenerative diseases, as well as their application as herbicides. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the foundational knowledge to innovate within this chemical space.
Introduction to (Fluoropyridinyl)(phenyl)methanol Derivatives
The core structure of a (fluoropyridinyl)(phenyl)methanol consists of a central methanol carbon bonded to both a phenyl ring and a fluorine-substituted pyridine ring. This arrangement combines the structural rigidity and versatile substitution patterns of the aryl groups with the hydrogen-bonding capacity of the hydroxyl group.
The Pyridine Ring: A Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions. This heterocycle serves as a versatile framework for designing molecules with a wide array of biological functions, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2]
The Strategic Role of Fluorine Incorporation
The substitution of hydrogen with fluorine is a well-established strategy in drug design to optimize lead compounds.[1] Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's properties:
-
Enhanced Potency: Fluorine can increase binding affinity to target proteins through favorable electrostatic interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1]
-
Improved Pharmacokinetics: Modulation of lipophilicity (logP) by fluorine can enhance membrane permeability and oral bioavailability.[1]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a more biologically active shape.
Synthetic Strategies
The generation of diverse libraries of (fluoropyridinyl)(phenyl)methanol derivatives for biological screening necessitates efficient and adaptable synthetic methodologies. The primary challenge lies in the controlled construction of the chiral carbinol center.
Method 1: Reductive Synthesis from Ketone Precursors
A prevalent and straightforward approach involves the reduction of a corresponding (fluoropyridinyl)(phenyl)methanone precursor. This method is highly effective for rapidly generating racemic mixtures for initial screening.
Causality and Experimental Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting other potentially sensitive functional groups on the aromatic rings. The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.[3]
Detailed Experimental Protocol: Synthesis of (Fluoropyridinyl)(phenyl)methanol via Reduction [3]
-
Dissolution: Dissolve the (fluoropyridinyl)(phenyl)methanone precursor (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath to control the reaction exotherm.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching & Workup: Once complete, carefully add 3 N HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Caption: General workflow for the reductive synthesis of (fluoropyridinyl)(phenyl)methanol derivatives.
Method 2: Asymmetric Hydrogenation for Enantioselective Synthesis
For many biological targets, stereochemistry is critical. Asymmetric hydrogenation allows for the direct synthesis of a specific enantiomer, which is crucial for developing potent and selective drugs.
Causality and Experimental Choice: This method utilizes a chiral catalyst, typically a transition metal complex (e.g., Iridium) with a chiral ligand. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the ketone, resulting in a high enantiomeric excess (ee) of one alcohol enantiomer.[4]
Detailed Experimental Protocol: Asymmetric Hydrogenation [4]
-
Catalyst Preparation: In an argon-purged glovebox, add the chiral ligand (e.g., a chiral phosphine ligand, 0.01 eq) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 eq) to a reaction flask containing anhydrous methanol. Stir at 25 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, add the (fluoropyridinyl)(phenyl)methanone substrate (1.0 eq), the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide, 0.05 eq), and additional methanol.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa with H₂.
-
Reaction: Heat the mixture to 40 °C and stir for 12 hours.
-
Workup: After cooling and depressurizing, concentrate the reaction mixture to remove the methanol.
-
Purification: Add water and extract with ethyl acetate. Dry the organic phase and remove the solvent under reduced pressure to obtain the enantioenriched alcohol product.
-
Analysis: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Survey of Biological Activities and Mechanisms of Action
(Fluoropyridinyl)(phenyl)methanol derivatives have demonstrated a wide spectrum of biological activities, targeting key pathways in various diseases.
Anticancer Activity
The pyridine scaffold is a common feature in many kinase inhibitors. Fluorinated derivatives have shown particular promise in this area.
Target & Mechanism: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Mutations in the FLT3 receptor are common drivers in Acute Myeloid Leukemia (AML).[5] Certain pyridine derivatives function as potent inhibitors of mutated FLT3 (FLT3-ITD). By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the autophosphorylation and subsequent activation of the receptor. This blockade disrupts downstream signaling through pathways like STAT5, leading to the inhibition of proliferation, cell cycle arrest, and ultimately, apoptosis in leukemia cells.[5]
Caption: Simplified FLT3-STAT5 signaling pathway and the inhibitory action of derivatives.
Herbicidal Activity
Phenylpyridine compounds have been investigated for their potential as herbicides.[3]
Target & Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition Certain derivatives containing α-trifluoroanisole and phenylpyridine moieties exhibit potent herbicidal activity by inhibiting the PPO enzyme.[3] PPO is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. Its inhibition in plants leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, resulting in cell death and necrosis of the plant tissue.[3]
Neuroprotective Activity
Fused pyridine derivatives have been evaluated as inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] While not the core (fluoropyridinyl)(phenyl)methanol structure, this activity within the broader class of pyridine-containing compounds suggests a potential avenue for exploration. Inhibition of MAO-B, for instance, can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on pyridine derivatives have yielded several key insights.
-
Influence of Substituents: The nature and position of substituents on the phenyl ring dramatically affect potency. For example, in some anticancer pyridine series, inserting CH₃ and NO₂ groups in the para position enhances antiproliferative activity, while the same groups in the ortho or meta positions decrease it.[2]
-
Role of Halogens: The presence of halogens (F, Cl, Br) can significantly modulate activity.[2] Fluorine, in particular, often leads to an enhancement of potency and improved metabolic stability.[1]
-
Impact of Polar Groups: The addition of polar groups like hydroxyl (-OH) or methoxy (-OMe) can either increase or decrease activity depending on the specific target and the rest of the molecular structure. Their position influences hydrogen bonding potential and overall polarity.[2]
-
Effect of Bulky Groups: The introduction of bulky substituents can lead to a decrease in activity, possibly due to steric hindrance at the target's binding site.[2]
Table 1: Summary of Structure-Activity Relationship Findings for Pyridine Derivatives
| Structural Modification | Effect on Biological Activity | Rationale / Example | Reference |
| Fluorine on Pyridine Ring | Generally increases potency and metabolic stability | Enhances binding interactions and blocks metabolic sites. | [1] |
| -CH₃ / -NO₂ on Phenyl Ring | Position-dependent; para substitution can increase antiproliferative IC₅₀ values. | Alters electronic properties and fit within the binding pocket. | [2] |
| -OH / -NH₂ on Phenyl Ring | Can increase antiproliferative activity depending on position. | Provides additional hydrogen bonding opportunities. | [2] |
| Bulky Substituents | Often decreases antiproliferative activity. | Steric hindrance prevents optimal binding to the target. | [2] |
| Polar Moieties (General) | Generally leads to lower activity against certain parasites (e.g., T. cruzi). | May negatively impact cell membrane permeability. | [7] |
Key Experimental Protocols
The following protocols represent standard methodologies for evaluating the biological activity of newly synthesized (fluoropyridinyl)(phenyl)methanol derivatives.
Protocol: In Vitro Kinase Inhibition Assay (FLT3)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase (e.g., FLT3). A common method uses a luminescence-based system where the amount of ATP remaining after the kinase reaction is quantified. Less light indicates higher kinase activity (more ATP consumed) and poor inhibition.
-
Reagent Preparation: Prepare assay buffer, FLT3 enzyme solution, substrate solution (e.g., a generic tyrosine kinase peptide), and ATP solution.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the FLT3 enzyme to all wells except the 100% inhibition control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase. The luciferase will produce light in proportion to the amount of ATP remaining in the well.
-
Data Acquisition: Incubate for 10 minutes in the dark, then read the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
Principle: This colorimetric assay measures cell viability. The MTS reagent is reduced by metabolically active cells into a formazan product that absorbs light at 490 nm. A decrease in absorbance indicates a reduction in cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13 for FLT3 studies) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate for an additional 1-4 hours, allowing the color to develop.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The (fluoropyridinyl)(phenyl)methanol scaffold is a versatile and highly promising platform for the development of novel therapeutic and agrochemical agents. The strategic incorporation of fluorine provides a powerful tool for enhancing potency and optimizing pharmacokinetic properties. Current research has highlighted their potential as kinase inhibitors for cancer and as PPO inhibitors for herbicidal applications.
Future research should focus on several key areas:
-
Target Deconvolution: For compounds identified in phenotypic screens, identifying the specific molecular target is crucial for further development.
-
Selectivity Profiling: Kinase inhibitors, in particular, should be profiled against a broad panel of kinases to ensure selectivity and minimize off-target effects.
-
ADME Optimization: In-depth studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to advance hit compounds toward clinical candidates.
-
Exploration of New Therapeutic Areas: The diverse activities of pyridine derivatives suggest that this scaffold could be effective against other targets, such as those involved in inflammatory or infectious diseases.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the (fluoropyridinyl)(phenyl)methanol class of compounds will continue to be a fertile ground for discovery.
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A Strategic Guide to Deconvoluting the Therapeutic Targets of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Abstract
The journey from a novel chemical entity to a validated therapeutic agent is contingent on one critical, foundational step: the accurate identification and validation of its molecular target(s). Without this understanding, the mechanism of action remains a black box, hindering rational drug development, optimization, and patient stratification. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the therapeutic targets of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a novel compound with potential pharmacological activity. We move beyond theoretical discussions to provide actionable, field-proven workflows, integrating computational prediction with robust biochemical and cell-based validation techniques. This document is intended for researchers, drug discovery scientists, and chemical biologists dedicated to unraveling the complex interplay between small molecules and cellular machinery.
Introduction: The Target Identification Imperative
This compound represents a chemical scaffold with potential for therapeutic intervention. Its structure, featuring a fluoropyridinyl group linked to a phenylmethanol moiety, suggests potential for interactions with a variety of biological targets, including kinases, metabolic enzymes, or other protein classes. The primary challenge and rate-limiting step in advancing such a compound is deciphering its precise mechanism of action. Target identification is this crucial first step, enabling researchers to understand how a compound exerts its effects and to optimize it for a specific disease.[1]
This guide outlines a logical, iterative workflow designed to systematically identify and validate the protein targets of our lead compound. The causality behind our proposed strategy is rooted in a tiered approach: beginning with broad, computational predictions to generate hypotheses, followed by rigorous, unbiased experimental techniques to identify direct binding partners, and culminating in targeted cell-based assays to validate the functional relevance of these interactions.
The Strategic Workflow: From Hypothesis to Validation
A successful target identification campaign is not a linear process but an integrated workflow where each stage informs the next. Our strategy is built on the convergence of computational, biochemical, and cellular methodologies.
Caption: Integrated workflow for small molecule target identification.
Phase 1: In Silico Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can provide a cost-effective and rapid means of generating initial hypotheses.[2] These approaches leverage the known universe of protein structures and ligand-binding interactions to predict potential targets for this compound.
| Method | Principle | Rationale & Expected Outcome |
| Molecular Docking | Simulates the binding of the compound into the 3D structures of known proteins. | To identify proteins with binding pockets that are sterically and electrostatically compatible with the compound. The outcome is a ranked list of potential targets based on predicted binding affinity. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the compound and screens for proteins that recognize similar patterns. | To find targets that may bind the compound even if they are structurally dissimilar to known binders of similar scaffolds. This expands the search space beyond simple structural homology. |
| Substructure/Similarity Searching | Searches databases for known drugs or bioactive molecules that contain the fluoropyridinyl or phenylmethanol core. | To leverage existing knowledge. If a similar substructure is present in a known inhibitor of a specific target, that target becomes a high-priority candidate for investigation. |
-
Expert Insight: The fluorine atom on the pyridine ring is a key feature. It acts as a weak hydrogen bond acceptor and can alter the pKa of the pyridine nitrogen, potentially modulating key interactions within a binding pocket. Docking algorithms should be parameterized to accurately model these halogen interactions.
Phase 2: Unbiased Experimental Target Identification
While in silico methods are predictive, experimental approaches are required to identify direct binding partners within a complex biological system. We will focus on label-free methods, which have the significant advantage of not requiring chemical modification of the compound, thereby ensuring that the observed interactions are authentic.[1][3]
Drug Affinity Responsive Target Stability (DARTS)
Principle: The binding of a small molecule to its target protein often increases the protein's stability and confers resistance to proteolytic degradation.[3][4][5] DARTS exploits this phenomenon to identify target proteins from a complex cell lysate.[3][5]
Caption: Workflow for the DARTS experimental protocol.
Experimental Protocol: DARTS
-
Lysate Preparation: Culture cells of interest (e.g., a relevant cancer cell line) and harvest. Lyse cells in non-denaturing lysis buffer containing protease inhibitors. Quantify total protein concentration.
-
Compound Incubation: Aliquot the lysate. To the 'treatment' tube, add this compound to the desired final concentration. To the 'control' tube, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Causality Check: This incubation allows the compound to bind to its target protein(s), reaching equilibrium.
-
-
Proteolysis: Add a broad-spectrum protease (e.g., pronase or thermolysin) to both tubes. The concentration and digestion time must be optimized to achieve near-complete digestion in the control sample while preserving stabilized proteins in the treatment sample.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Visualization & Identification: Stain the gel (e.g., with Coomassie or silver stain). A protein band that is present or significantly more intense in the compound-treated lane compared to the control lane is a potential target. Excise this band.
-
Mass Spectrometry: Subject the excised band to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein.
Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein against thermal denaturation.[6][7] CETSA measures the amount of soluble protein remaining in intact cells after they have been heated to various temperatures. A target protein will exhibit a higher melting temperature in the presence of its binding ligand.[6][7] This is a powerful technique as it confirms target engagement in a physiological, cellular context.[8][9]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either the compound or vehicle control for a specified time (e.g., 2 hours at 37°C).[8]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 50°C for 3 minutes), then cool to room temperature.[8]
-
Causality Check: Unstable proteins will denature and aggregate upon heating. Stabilized proteins will remain in their soluble, native conformation.
-
-
Lysis: Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles or addition of a lysis buffer.[10]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze for the presence of the suspected target protein, typically by Western Blot.
-
Data Interpretation: A positive result is a shift in the melting curve, where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle controls.
Hypothetical Case Study: Identification of RIPK1 as a Target
Let's hypothesize that our screening workflow identifies Receptor-Interacting Protein Kinase 1 (RIPK1) as a high-confidence hit. RIPK1 is a critical regulator of inflammation and programmed cell death pathways, including necroptosis, making it a highly relevant therapeutic target for inflammatory diseases and some cancers.[11][12][13][14]
Evidence from our Workflow:
-
DARTS: A band at ~76 kDa, corresponding to the molecular weight of RIPK1, was protected from proteolysis in the presence of this compound.[11] LC-MS/MS analysis of this band confirmed the identity as RIPK1.
-
CETSA: Western blot analysis following a CETSA experiment showed that RIPK1 remained soluble at higher temperatures in compound-treated cells, indicating direct target engagement in the cellular environment.
Phase 3 & 4: Target Validation and Functional Confirmation
Identifying a binding partner is not sufficient; we must validate that the interaction is functionally relevant and responsible for the compound's phenotypic effects.
Validating the Interaction
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of RIPK1 in a relevant cell line. If this compound elicits a specific cellular phenotype (e.g., protection from TNF-α induced cell death), this effect should be diminished or abolished in the RIPK1-deficient cells. This experiment directly links the target protein to the compound's activity.
-
Kinase Activity Assay: Since RIPK1 is a kinase, a direct functional consequence of binding would be the modulation of its enzymatic activity.[13] An in vitro kinase assay using recombinant RIPK1 can determine if our compound inhibits or activates its kinase function. RIPK1's kinase activity is crucial for inducing necroptosis.[11][13]
Confirming the Signaling Pathway
RIPK1 is a key node in the TNF-α signaling pathway, capable of initiating both pro-survival NF-κB signaling and pro-death necroptosis signaling.[11][15]
Caption: Simplified RIPK1 signaling pathway modulation.
A functional assay could involve treating cells with TNF-α (to stimulate the pathway) in the presence or absence of our compound. We would then measure downstream markers of necroptosis, such as the phosphorylation of MLKL (the executioner protein of necroptosis). Inhibition of MLKL phosphorylation by our compound would provide strong evidence that it is a functional inhibitor of the RIPK1-mediated necroptosis pathway.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the deconvolution of the therapeutic targets of this compound. By integrating predictive computational methods with unbiased, label-free experimental techniques like DARTS and CETSA, we can confidently identify high-priority candidate targets. As illustrated with the hypothetical identification of RIPK1, subsequent validation through genetic and biochemical assays is essential to confirm that the physical interaction translates into functional modulation of a disease-relevant pathway. This systematic approach minimizes ambiguity and provides a solid mechanistic foundation, which is indispensable for the successful advancement of any novel compound through the drug discovery pipeline.
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(4-(5-Fluoropyridin-2-yl)phenyl)methanol as a fragment for drug discovery
An In-Depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for the identification of high-quality lead compounds.[1][2][3] This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets.[2][4] This guide provides a comprehensive technical overview of This compound , a fragment of significant interest due to its unique combination of structural motifs that are prevalent in numerous approved therapeutics. We will delve into its physicochemical properties, propose robust synthetic routes, and detail its application in FBDD campaigns, from initial screening to hit-to-lead optimization. This document is intended to serve as a practical resource for researchers and drug discovery professionals seeking to leverage this and similar fragments in their quest for novel therapeutics.
The Rationale for this compound in Fragment-Based Drug Discovery
The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign.[4] this compound embodies several key features that make it a highly attractive candidate:
-
Privileged Structural Motifs: The molecule is composed of a 5-fluoropyridine ring linked to a phenylmethanol group. Both pyridinyl and phenyl moieties are common scaffolds in a vast array of bioactive molecules. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.
-
"Rule of Three" Compliance: As will be detailed below, this fragment adheres to the "Rule of Three," a set of guidelines that define the physicochemical properties of ideal fragments, maximizing the probability of identifying a binding event.[2]
-
Synthetically Tractable: The structure is amenable to straightforward chemical synthesis, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
-
Defined Vectors for Growth: The hydroxyl group of the methanol moiety and the phenyl and pyridine rings provide clear vectors for chemical elaboration, enabling the evolution of a low-affinity fragment hit into a potent lead compound.[5]
Physicochemical Properties and Drug-Likeness
To be an effective tool in FBDD, a fragment should possess physicochemical properties that favor binding and subsequent optimization. The calculated properties of this compound are summarized in the table below.
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 205.2 g/mol | ≤ 300 Da | Ensures the fragment is small enough to explore diverse chemical space and allows for significant additions during optimization without becoming too large.[2] |
| cLogP | 1.9 | ≤ 3 | A measure of lipophilicity. A lower cLogP generally correlates with better aqueous solubility, which is crucial for biophysical screening assays. |
| Hydrogen Bond Donors | 1 | ≤ 3 | The hydroxyl group can form a key hydrogen bond with the target protein, providing a strong initial binding interaction.[2] |
| Hydrogen Bond Acceptors | 3 (N and F atoms) | ≤ 3 | The nitrogen and fluorine atoms can also participate in hydrogen bonding, offering additional points of interaction.[2] |
| Rotatable Bonds | 2 | ≤ 3 | Limited conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions. |
| Topological Polar Surface Area (TPSA) | 45.3 Ų | ≤ 60 Ų | TPSA is a predictor of drug transport properties. A lower value is generally associated with better cell permeability. |
Synthesis of this compound
The synthesis of this fragment can be achieved through several reliable methods. Here, we propose a primary and an alternative synthetic route.
Primary Synthetic Route: Suzuki-Miyaura Coupling followed by Reduction
This is often the preferred method for constructing biaryl systems.[1][6]
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The Pursuit of Precision: A Technical Guide to the Discovery of Selective Aurora Kinase B Inhibitors
This guide provides an in-depth exploration of the scientific principles and practical methodologies underpinning the discovery and development of selective inhibitors targeting Aurora kinase B (AURKB). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a strategic perspective on the experimental choices and validation systems that define a successful inhibitor discovery program.
Foreword: The Rationale for Targeting Aurora Kinase B
Aurora kinase B is a critical serine/threonine kinase that plays an indispensable role in the faithful execution of mitosis.[1][2] As a core component of the Chromosomal Passenger Complex (CPC), AURKB is instrumental in ensuring proper chromosome segregation and cytokinesis.[1][3][4] Its functions include the correction of erroneous kinetochore-microtubule attachments and the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature anaphase onset.[2][5][6]
The overexpression of AURKB is a common feature in a multitude of human cancers and is frequently correlated with a poor prognosis, making it a compelling target for anticancer therapy.[1][7] The therapeutic hypothesis is that selective inhibition of AURKB will disrupt mitosis in rapidly proliferating cancer cells, leading to polyploidy and subsequent cell death.[7][8] This guide will illuminate the path from this hypothesis to the identification of potent and selective clinical candidates.
The Landscape of Aurora Kinase B Inhibitor Discovery: A Strategic Overview
The journey to discover selective AURKB inhibitors is a multi-faceted process that integrates diverse scientific disciplines. The overarching goal is to identify molecules that potently inhibit AURKB while sparing the closely related Aurora kinase A (AURKA) and other kinases, thereby minimizing off-target toxicities.[9] The kinase domains of AURKA and AURKB share a high degree of sequence homology, presenting a significant challenge for achieving selectivity.[3]
A typical discovery cascade, as depicted below, involves a series of iterative cycles of design, synthesis, and testing.
Foundational Methodologies in AURKB Inhibitor Characterization
A robust and reproducible assay cascade is the cornerstone of any successful drug discovery program. The following sections detail the core experimental protocols for evaluating the potency, selectivity, and cellular effects of AURKB inhibitors.
In Vitro Kinase Activity Assays: Quantifying Potency
The initial assessment of an inhibitor's potency is typically performed using a cell-free biochemical assay. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.
Experimental Protocol: ADP-Glo™ Kinase Assay for AURKB [7]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human Aurora B kinase to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., a derivative of histone H3) and ATP at a concentration close to the Kₘ for ATP.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle.
-
Add 5 µL of the diluted Aurora B kinase.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement: Confirming Intracellular Activity
Demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement. The principle underlying CETSA is that the binding of a ligand stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) for AURKB [2][10][11]
-
Cell Treatment:
-
Culture cells (e.g., a human cancer cell line) to approximately 80% confluency.
-
Treat the cells with the test compound or DMSO vehicle at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing the stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Transfer the supernatant to a new plate or tube.
-
-
Detection of Soluble AURKB:
-
Quantify the amount of soluble AURKB in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen®).
-
-
Data Analysis:
-
Plot the amount of soluble AURKB as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Cellular Phenotypic Assays: Assessing the Consequence of Inhibition
The hallmark of effective AURKB inhibition in cells is the disruption of mitosis, leading to a failure of cytokinesis and the formation of polyploid cells. This phenotype can be quantified using high-content imaging or flow cytometry.
Experimental Protocol: High-Content Imaging of Polyploidy Induction [12][13][14]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well imaging plate.
-
Treat the cells with a dilution series of the test compound for 24-72 hours.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Stain the nuclei with a DNA dye such as Hoechst 33342.
-
Optionally, stain for other cellular markers (e.g., α-tubulin to visualize the cytoskeleton).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei and measure the integrated DNA content of each nucleus.
-
Quantify the percentage of polyploid cells (typically defined as having a DNA content of >4N) in each treatment condition.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [9][15][16][17]
-
Cell Preparation and Fixation:
-
Treat cells with the AURKB inhibitor for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases, as well as the percentage of polyploid cells (>4N DNA content).
-
Biomarker Analysis: Measuring Target Inhibition in a Biological Context
Phosphorylation of histone H3 at serine 10 (H3S10ph) is a well-established direct substrate of AURKB.[5][8][18] Measuring the levels of phospho-H3 (Ser10) by Western blotting provides a robust and specific biomarker for assessing the in-cell activity of AURKB inhibitors.
Experimental Protocol: Western Blot for Phospho-Histone H3 (Ser10) [19][20][21]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the AURKB inhibitor for an appropriate time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phospho-H3 (Ser10).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total histone H3 or a housekeeping protein like GAPDH.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-H3 (Ser10) signal to the total histone H3 or loading control signal.
-
Achieving Selectivity: The Art and Science of AURKB Inhibitor Design
Achieving selectivity for AURKB over AURKA is a paramount objective in the development of safe and effective therapeutics. Several strategies are employed to achieve this, including structure-based drug design and fragment-based screening.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structural information of the target protein to design inhibitors with high affinity and selectivity.[5][22] By comparing the crystal structures of AURKA and AURKB, subtle differences in the ATP-binding pocket can be exploited to design selective inhibitors.
Fragment-Based Drug Discovery (FBDD)
FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein.[8][23][24][25] These fragment hits can then be elaborated and optimized into more potent and selective lead compounds. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are central to FBDD for detecting the weak binding of fragments.
The AURKB Signaling Pathway: A Visual Representation
Understanding the molecular context in which AURKB operates is crucial for interpreting the effects of its inhibitors. The following diagram illustrates the core components of the AURKB signaling pathway.
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Methodological & Application
Application Note & Synthesis Protocol: (4-(5-Fluoropyridin-2-yl)phenyl)methanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridinyl Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyridinylphenyl methanol scaffold, in particular, serves as a crucial building block for a diverse range of therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a key intermediate for novel drug discovery programs. The presented methodology is designed for reproducibility and scalability, emphasizing not just the procedural steps but the underlying chemical principles that ensure a high-yielding and pure final product.
Retrosynthetic Analysis and Strategy
A robust and efficient synthesis of this compound is best achieved through a convergent two-stage approach. The core strategy involves the initial construction of the biaryl system via a Suzuki-Miyaura cross-coupling reaction, followed by a selective reduction of a carbonyl group to the desired benzylic alcohol. This approach offers high functional group tolerance and generally proceeds with excellent yields.
Our retrosynthetic analysis identifies two key precursors: a halogenated pyridine and a phenylboronic acid derivative. The final hydroxyl functionality is introduced through the reduction of a more stable aldehyde precursor.
Application Notes and Protocols for the Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol via Suzuki Coupling
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. The target molecule, (4-(5-Fluoropyridin-2-yl)phenyl)methanol, represents a significant scaffold, integrating a fluorinated pyridine ring with a functionalized phenyl group. This combination is of high interest to drug development professionals due to the prevalence of such motifs in pharmacologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its widespread adoption in both academic and industrial settings is a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[4][5] This application note provides a detailed guide to the synthesis of this compound, elucidating the mechanistic underpinnings of the Suzuki coupling and offering a robust, field-proven protocol.
The Engine of C-C Bond Formation: Unraveling the Suzuki Coupling Mechanism
The efficacy of the Suzuki-Miyaura coupling is rooted in a catalytic cycle driven by a palladium complex.[6][7] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8] A base is a crucial component, playing a multifaceted role in the activation of the boronic acid and facilitating the transmetalation step.[9][10]
The Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (2-bromo-5-fluoropyridine in this case).[8] This step forms a Pd(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[7] For this synthesis, a bromide is an excellent choice, offering a good balance of reactivity and stability.
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron compound is transferred to the palladium center. The presence of a base is essential for this process.[1][9] The base activates the boronic acid, forming a more nucleophilic boronate species.[10] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product.[1] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure reproducibility and success.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier |
| 2-Bromo-5-fluoropyridine | Aryl halide coupling partner | ≥98% | Major chemical suppliers |
| (4-(Hydroxymethyl)phenyl)boronic acid | Organoboron coupling partner | ≥97% | Major chemical suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium(0) catalyst precursor | ≥99% | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, ≥99% | Major chemical suppliers |
| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | Major chemical suppliers |
| Water | Co-solvent | Deionized | Laboratory supply |
| Ethyl acetate | Extraction solvent | ACS grade | Laboratory supply |
| Brine (saturated NaCl solution) | Aqueous wash | - | Laboratory preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | ≥97% | Major chemical suppliers |
| Silica gel | Stationary phase for chromatography | 60 Å, 230-400 mesh | Major chemical suppliers |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoropyridine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[6][11] Potassium carbonate is a moderately strong base that is effective in promoting the formation of the boronate species without being overly aggressive towards sensitive functional groups.[8]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and reduce the catalytic efficiency.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq.).
-
Causality: This is a common and effective air-stable Pd(0) precatalyst.[7] The catalyst loading is kept low to minimize cost and residual palladium in the final product.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[6] The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating is generally required to overcome the activation energy of the oxidative addition and transmetalation steps. Monitoring the reaction progress prevents unnecessary heating, which could lead to side reactions or decomposition of the product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Causality: The aqueous workup removes the inorganic base and other water-soluble byproducts. The brine wash helps to remove any residual water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[12][13]
-
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can successfully synthesize this and other valuable biaryl compounds. The protocol detailed herein offers a robust starting point for this synthesis, with the flexibility for optimization based on specific laboratory conditions and desired scale.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(1), 2535–2561. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548–16551. Retrieved from [Link]
-
Gensch, T., Hopkinson, M. N., & Glorius, F. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 49(12), 2686–2696. Retrieved from [Link]
-
ResearchGate. (n.d.). (Top): Reaction scheme for Suzuki coupling of.... Retrieved from [Link]
-
MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(10), 1145. Retrieved from [Link]
-
American Chemical Society. (2012). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 77(17), 7249–7256. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Le Duc, G., & Jutand, A. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Topics in Organometallic Chemistry, 45, 1–32. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8426–8431. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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Application Notes & Protocols: (4-(5-Fluoropyridin-2-yl)phenyl)methanol in Medicinal Chemistry
Abstract
The confluence of a fluorinated pyridine ring and a phenylmethanol scaffold creates the molecule (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a compound of significant interest in modern medicinal chemistry. The pyridine nucleus is a well-established "privileged scaffold" due to its prevalence in FDA-approved drugs and its capacity for diverse biological interactions.[1][2] The addition of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the phenylmethanol group provides a key site for further functionalization or interaction with biological targets. This document serves as a comprehensive technical guide for researchers, providing in-depth protocols for the synthesis of this compound, its characterization, and its evaluation in relevant biological assays, particularly in the context of kinase inhibition and oncology.
Introduction: The Strategic Value of the Pyridyl-Phenyl Methanol Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry in drug discovery, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within a protein's active site. The electronic properties of the pyridine ring, being more electron-deficient than benzene, can lead to distinct and favorable interactions with biological receptors.[3]
The this compound structure is a versatile building block. The hydroxymethyl group (-CH₂OH) on the phenyl ring is a critical functional handle. It can act as a hydrogen bond donor or be readily oxidized to an aldehyde or carboxylic acid, or further derivatized to ethers, esters, or amines, allowing for systematic structure-activity relationship (SAR) studies. This versatility makes it an invaluable intermediate for creating libraries of compounds aimed at specific therapeutic targets.
Key Structural Features and Their Implications:
-
5-Fluoropyridine Moiety: The fluorine substitution is a strategic choice in drug design. It can modulate the pKa of the pyridine nitrogen, influence conformation, and block metabolic oxidation at that position, often leading to improved pharmacokinetic profiles.
-
Biaryl Linkage: The direct bond between the pyridine and phenyl rings creates a semi-rigid biaryl system. This structure is common in kinase inhibitors, where it can effectively span and interact with key residues in the ATP-binding pocket.
-
Methanol Group: Provides a point for hydrogen bonding and a site for diversification, enabling chemists to fine-tune properties like solubility and target engagement.
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high tolerance for various functional groups, readily available starting materials, and generally high yields.
Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is commonly used. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, activating the boronic acid component.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is used.[4] The organic solvent solubilizes the organic reagents, while water dissolves the inorganic base.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
(4-(hydroxymethyl)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-fluoropyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add 1,4-dioxane to the flask (approx. 5-10 mL per mmol of the limiting reagent).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 2.0 M aqueous solution of Na₂CO₃ (3.0 eq) to the reaction mixture.
-
Heating: Equip the flask with a condenser and heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Confirm the structure and purity of the isolated white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry: Targeting Protein Kinases
The dysregulation of protein kinases is a primary driver in many human diseases, particularly cancer.[5] The pyridine-phenyl scaffold is a common feature in many potent kinase inhibitors. Derivatives of this compound are prime candidates for screening against various kinase families.
Potential Kinase Targets:
-
c-Met: The receptor tyrosine kinase c-Met is implicated in various cancers.[5] Structurally related aminopyridine compounds have shown potent and selective inhibition of c-Met.[5]
-
RAF Kinases: B-RAF and C-RAF are key components of the MAPK signaling pathway. A selective RAF inhibitor containing a morpholinopyridine core has been developed for RAS mutant cancers.[6]
-
Other Tyrosine Kinases: The general structure is amenable to targeting other kinases like VEGFR, EGFR, and FGFR, which are crucial in angiogenesis and cell proliferation.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₀FNO | Basic information for characterization. |
| Molecular Weight | 203.21 g/mol | Relevant for molar calculations. |
| logP (Predicted) | 2.1 - 2.5 | Indicates good membrane permeability. |
| pKa (Predicted) | ~3.5 (Pyridine N) | Influences solubility and target binding. |
| H-Bond Donors | 1 | The hydroxyl group. |
| H-Bond Acceptors | 2 | The pyridine nitrogen and fluorine. |
Protocols for Biological Evaluation
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.[7][8] Radiometric assays are highly sensitive, but non-radiometric methods (e.g., fluorescence-based) are also common.[7]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition is calculated relative to a control reaction without the inhibitor. For accurate comparison, ATP concentrations should be carefully considered, ideally near the physiological level (1 mM) or the Km value for the specific kinase.[9]
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide or protein substrate
-
This compound (test compound)
-
ATP (with [γ-³²P]ATP for radiometric assay)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted test compound to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate trapped on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 2: Hypothetical Kinase Selectivity Panel Data
| Kinase Target | IC₅₀ (nM) for this compound |
| c-Met | 50 |
| VEGFR2 | 850 |
| EGFR | > 10,000 |
| FGFR1 | 1,200 |
| SRC | > 10,000 |
Protocol 4.2: In Vivo Tumor Xenograft Efficacy Study
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[10][11]
Principle: This protocol assesses the ability of this compound to inhibit tumor growth in a living organism. Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, animals are treated with the test compound, and tumor volume is monitored over time.
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a cell line-derived xenograft (CDX) model.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Human tumor cell line (e.g., U-87 MG, a c-Met expressing line)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12]
-
Tumor Establishment: Allow the tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Assignment: Randomize the animals into treatment groups (typically n=8-10 mice per group), including a vehicle control group and one or more dose levels of the test compound.
-
Treatment: Administer the test compound or vehicle according to the planned schedule (e.g., once daily by oral gavage) for a set duration (e.g., 21 days).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Euthanize the animals, and excise the tumors for weighing and potential further analysis (e.g., pharmacodynamic biomarker studies).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Conclusion
This compound is a strategically designed chemical scaffold with significant potential in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. The protocols provided herein offer a validated framework for synthesizing this compound and evaluating its biological activity from in vitro enzyme inhibition to in vivo efficacy in preclinical cancer models. This guide empowers researchers to explore the rich chemical space accessible from this versatile intermediate, paving the way for the discovery of next-generation targeted therapeutics.
References
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Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-91. Available at: [Link]
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Voegtli, J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel), 14(8), 798. Available at: [Link]
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SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Available at: [Link]
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ResearchGate. (2025). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Available at: [Link]
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
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Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]
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Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
-
Verma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 21-50. Available at: [Link]
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Molbank. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]
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Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Available at: [Link]
-
Chemical and Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]
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Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]
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RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
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Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX). Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Okaniwa, M., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5496-5510. Available at: [Link]
-
PubChem. (n.d.). (2-Fluoropyridin-4-yl)methanol. Available at: [Link]
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MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
-
Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 334(3), 711-8. Available at: [Link]
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Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
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Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-51. Available at: [Link]
-
ResearchGate. (2025). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. Available at: [Link]
-
ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Molecules. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
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Creative Biolabs. (n.d.). Xenograft Models. Available at: [Link]
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Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3052. Available at: [Link]
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- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
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- 14. SciMeetings [scimeetings.acs.org]
The Pivotal Intermediate: (4-(5-Fluoropyridin-2-yl)phenyl)methanol in the Advancement of Kinase Inhibitors
Introduction: In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and proliferation.[1] The design and synthesis of these small molecules are of paramount importance, demanding versatile and efficiently produced chemical intermediates. Among these, (4-(5-Fluoropyridin-2-yl)phenyl)methanol has established itself as a critical building block in the generation of a new class of potent and selective kinase inhibitors, particularly those targeting the c-Met proto-oncogene. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this vital intermediate, underscoring its significance in the development of next-generation cancer therapeutics.
The Strategic Importance of the Fluoropyridinylphenyl Moiety
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological entities. The introduction of a fluorine atom onto the pyridine ring, as seen in this compound, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing solubility and cell permeability. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that might otherwise lead to rapid drug degradation. These attributes make this compound a highly desirable intermediate for the synthesis of robust kinase inhibitors.
Synthesis of this compound: A Detailed Protocol
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, offering a versatile and high-yielding route to biaryl compounds.[2]
Core Reaction: Suzuki-Miyaura Coupling
The synthesis commences with the coupling of 2-bromo-5-fluoropyridine with (4-(hydroxymethyl)phenyl)boronic acid. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the reaction.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Materials:
-
2-Bromo-5-fluoropyridine
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromo-5-fluoropyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) and maintain it under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.
Application in the Synthesis of a c-Met Kinase Inhibitor
This compound is a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers.[3][4][5] A prime example of a kinase inhibitor synthesized from this intermediate is N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-(5-fluoropyridin-2-yl)phenyl)ethanesulfonamide , as detailed in patent WO2007075567A1.
Synthesis of the c-Met Inhibitor: A Two-Step Process
The conversion of this compound to the final sulfonamide inhibitor involves two main steps: chlorination of the alcohol followed by coupling with the appropriate sulfonamide precursor.
Experimental Workflow: From Intermediate to Final Product
Caption: Conversion of the intermediate to the final c-Met inhibitor.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanesulfonyl chloride
-
Chlorination: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM). Cool the solution in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl2) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chloride. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of the Final c-Met Inhibitor
-
Reaction Setup: Dissolve the crude 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanesulfonyl chloride (1.0 eq) and the amine precursor, 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline (1.0 eq), in a suitable solvent like pyridine or DCM with a base such as triethylamine.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final c-Met inhibitor.
The Targeted Signaling Pathway: c-Met
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[3] In many cancers, the c-Met pathway is aberrantly activated, leading to tumor growth and metastasis.[4] The synthesized inhibitor, by targeting c-Met, effectively blocks the downstream signaling cascade.
c-Met Signaling Pathway and Point of Inhibition
Caption: Simplified c-Met signaling pathway and the inhibitory action.
Conclusion and Future Perspectives
This compound is a demonstrably valuable intermediate in the synthesis of sophisticated kinase inhibitors. The protocols outlined in this application note provide a robust framework for its preparation and subsequent elaboration into a potent c-Met inhibitor. The strategic incorporation of the fluoropyridinylphenyl moiety highlights a key trend in modern medicinal chemistry towards enhancing drug-like properties. As the demand for more selective and effective targeted therapies continues to grow, the importance of versatile and efficiently synthesized intermediates like this compound will undoubtedly increase, paving the way for new and improved treatments for cancer and other diseases driven by aberrant kinase activity.
References
-
Have clinical trials properly assessed c-Met inhibitors? - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.).
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 16). Retrieved January 23, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
An overview of the c-MET signaling pathway - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). Retrieved January 23, 2026, from [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
(a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents. (n.d.).
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Human Gene Set: BIOCARTA_MET_PATHWAY. (n.d.). Retrieved January 23, 2026, from [Link]
-
c-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hepatocyte growth factor receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
CLINICAL - Open Access Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. (2015, February 21). Retrieved January 23, 2026, from [Link]
- EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents. (n.d.).
-
Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structural basis of the activation of c-MET receptor - PMC - NIH. (2021, July 1). Retrieved January 23, 2026, from [Link]
-
Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - ResearchGate. (2025, August 9). Retrieved January 23, 2026, from [Link]
Sources
Derivatization of the hydroxyl group of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Anwendungsleitfaden und Protokolle
Titel: Strategien zur Derivatisierung der Hydroxylgruppe von (4-(5-Fluorpyridin-2-yl)phenyl)methanol für die medizinische Chemie und Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
(4-(5-Fluorpyridin-2-yl)phenyl)methanol ist ein wertvolles bifunktionelles Molekül, das als wichtiger Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen dient. Seine Struktur, die eine reaktive Benzylalkohol-Einheit mit einem Fluorpyridin-Heterozyklus kombiniert, bietet eine hervorragende Plattform für die Wirkstoffentwicklung. Die Derivatisierung der primären Hydroxylgruppe ist eine entscheidende Strategie zur Modulation der physikochemisch-chemischen und pharmakokinetischen Eigenschaften des Moleküls, wie Löslichkeit, Lipophilie, metabolische Stabilität und Zielbindung. Dieser Leitfaden bietet einen detaillierten Überblick und validierte Protokolle für die Umwandlung der Hydroxylgruppe in drei wichtige funktionelle Klassen: Ester, Ether und Carbamate. Die hier beschriebenen Methoden sind auf Robustheit, hohe Ausbeute und Anwendbarkeit im Kontext von Struktur-Wirkungs-Beziehungs-Studien (SAR) ausgelegt.
Einleitung: Die strategische Bedeutung der Derivatisierung
In der modernen Wirkstoffentdeckung ist die Fähigkeit, die Eigenschaften eines Leitmoleküls präzise zu steuern, von größter Bedeutung. (4-(5-Fluorpyridin-2-yl)phenyl)methanol ist aufgrund der bekannten Bioaktivität von Pyridin-Derivaten ein attraktives Grundgerüst.[1][2] Die benzylische Hydroxylgruppe ist ein idealer Anknüpfungspunkt für Modifikationen. Durch ihre Umwandlung in Ester, Ether oder Carbamate können Forscher systematisch untersuchen, wie sich Änderungen in Sterik, Elektronik und Wasserstoffbrücken-Donator/-Akzeptor-Eigenschaften auf die biologische Aktivität auswirken.
-
Ester können als Prodrugs fungieren, die in vivo hydrolysiert werden, um den aktiven Alkohol freizusetzen, oder sie können selbst zur Zielbindung beitragen.
-
Ether sind metabolisch stabiler als Ester und ermöglichen die Einführung einer Vielzahl von Alkyl- oder Aryl-Substituenten, um die Lipophilie und die sterische Hinderung zu modulieren.
-
Carbamate sind ebenfalls metabolisch robust und bieten eine einzigartige Kombination aus Wasserstoffbrücken-Donator- und -Akzeptor-Fähigkeiten, die für die Optimierung von Ligand-Rezeptor-Wechselwirkungen wertvoll sein können.
Dieser Leitfaden erklärt nicht nur die Durchführung dieser Transformationen, sondern auch die zugrunde liegende chemische Logik, um Forschern die rationale Auswahl und Anpassung von Protokollen für ihre spezifischen Ziele zu ermöglichen.
Allgemeine Sicherheitsvorkehrungen
Bei allen hier beschriebenen Protokollen ist die Einhaltung der Standard-Laboratoriumspraxis unerlässlich.
-
Persönliche Schutzausrüstung (PSA): Das Tragen von Schutzbrille, Laborkittel und geeigneten chemikalienbeständigen Handschuhen ist obligatorisch.[3]
-
Abzug: Alle Reaktionen, insbesondere solche mit flüchtigen, korrosiven oder toxischen Reagenzien wie Säurechloriden und Isocyanaten, müssen in einem gut funktionierenden Abzug durchgeführt werden.
-
Umgang mit Reagenzien: Isocyanate sind hochreaktive und toxische Verbindungen, die Asthma und schwere Reizungen der Atemwege verursachen können.[4] Der Umgang mit ihnen erfordert äußerste Vorsicht und spezielle Sicherheitsprotokolle.[5][6] Säurechloride sind feuchtigkeitsempfindlich und korrosiv.
Protokoll I: Ester-Synthese über Acylierung
Die Umwandlung von Alkoholen in Ester ist eine der fundamentalsten Reaktionen in der organischen Synthese. Wir stellen zwei robuste Methoden vor: die direkte Acylierung mit einem Säurechlorid und die Steglich-Veresterung unter milderen Bedingungen.
Methode A: DMAP-katalysierte Acylierung mit Säurechlorid
Diese Methode ist schnell, hocheffizient und ideal für die Synthese einer breiten Palette von Estern. Die Verwendung von 4-(Dimethylamino)pyridin (DMAP) als Katalysator beschleunigt die Reaktion dramatisch, oft um mehrere Größenordnungen.[7]
Wissenschaftlicher Hintergrund: Die Reaktion verläuft über einen nukleophilen Katalysemechanismus. DMAP, ein hochpotentes Nukleophil, reagiert zunächst mit dem Säurechlorid (z. B. Benzoylchlorid) zu einem hochreaktiven N-Acylpyridinium-Salz.[7] Dieses Intermediat ist ein weitaus stärkeres Acylierungsmittel als das ursprüngliche Säurechlorid.[7] Der Alkohol greift dann dieses aktivierte Intermediat an, um den Ester zu bilden und den DMAP-Katalysator zu regenerieren. Triethylamin (TEA) dient als stöchiometrische Base, um das als Nebenprodukt entstehende HCl zu neutralisieren.
Abbildung 1: Allgemeiner Arbeitsablauf für die DMAP-katalysierte Ester-Synthese.
Detailliertes Protokoll (Beispiel: Benzoylester)
-
Vorbereitung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten 50-mL-Rundkolben werden (4-(5-Fluorpyridin-2-yl)phenyl)methanol (1,0 Äq.), DMAP (0,05 Äq.) und Triethylamin (1,5 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.
-
Reaktion: Der Kolben wird in einem Eisbad auf 0 °C gekühlt. Benzoylchlorid (1,2 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam über eine Spritze zugetropft.
-
Begründung: Die langsame Zugabe bei 0 °C kontrolliert die exotherme Reaktion und minimiert die Bildung von Nebenprodukten.
-
-
Überwachung: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei Raumtemperatur gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 1-3 Stunden).
-
Aufarbeitung: Die Reaktion wird mit Wasser verdünnt und die Phasen werden getrennt. Die wässrige Phase wird zweimal mit DCM extrahiert.
-
Waschen: Die vereinigten organischen Phasen werden nacheinander mit gesättigter Natriumbicarbonatlösung (zur Entfernung von überschüssiger Säure), Wasser und gesättigter Kochsalzlösung gewaschen.
-
Begründung: Das Waschen mit Bicarbonat ist entscheidend, um saure Verunreinigungen zu entfernen, die die Reinigung erschweren könnten.[8]
-
-
Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typisches Eluentensystem: Hexan/Ethylacetat-Gradient) gereinigt.
| Reagenz | Äquivalente | Typische Ausbeute | Reaktionszeit |
| Acetylchlorid | 1.2 | >90% | 1-2 h |
| Benzoylchlorid | 1.2 | >90% | 1-3 h |
| Isobutyrylchlorid | 1.2 | >85% | 2-4 h |
Methode B: Steglich-Veresterung
Die Steglich-Veresterung ist eine ausgezeichnete Alternative für Substrate, die säureempfindlich sind oder wenn das entsprechende Säurechlorid nicht verfügbar ist.[9] Sie verwendet eine Carbonsäure direkt, aktiviert durch ein Kopplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) oder Dicyclohexylcarbodiimid (DCC).
Wissenschaftlicher Hintergrund: Das Carbodiimid (EDC/DCC) reagiert mit der Carbonsäure zu einem hochreaktiven O-Acylisourea-Intermediat. DMAP fängt dieses Intermediat ab und bildet das N-Acylpyridinium-Salz, das dann vom Alkohol angegriffen wird.[10] Dieser zweite Schritt ist entscheidend, da er eine unerwünschte Umlagerung des O-Acylisourea zu einem unreaktiven N-Acylharnstoff verhindert.[10]
Detailliertes Protokoll (Beispiel: Essigsäure)
-
Vorbereitung: In einem trockenen Rundkolben werden (4-(5-Fluorpyridin-2-yl)phenyl)methanol (1,0 Äq.), die Carbonsäure (z. B. Essigsäure, 1,2 Äq.) und DMAP (0,1 Äq.) in wasserfreiem DCM oder DMF gelöst.
-
Reaktion: EDC (1,5 Äq.) wird in einer Portion zu der gerührten Lösung bei Raumtemperatur gegeben. Die Reaktion wird bei Raumtemperatur gerührt und mittels DC überwacht (typischerweise 4-12 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mit DCM extrahiert.
-
Waschen: Die vereinigten organischen Phasen werden mit 0.5 M HCl (zur Entfernung von überschüssigem EDC und DMAP), gefolgt von gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Begründung: Der saure Waschschritt protoniert die basischen Reagenzien und deren Nebenprodukte und überführt sie in die wässrige Phase, was die Reinigung erheblich vereinfacht.
-
-
Trocknung und Reinigung: Die organische Phase wird getrocknet, eingeengt und chromatographisch gereinigt wie in Methode A beschrieben.
| Kopplungsreagenz | Carbonsäure | Typische Ausbeute | Reaktionszeit |
| EDC | Propionsäure | 80-90% | 6-12 h |
| DCC | Benzoesäure | 80-90% | 6-12 h |
Protokoll II: Ether-Synthese
Die Bildung von Ethern aus dem Benzylalkohol führt zu metabolisch stabilen Analoga. Die Williamson-Ethersynthese ist eine klassische und effektive Methode.
Wissenschaftlicher Hintergrund: Dies ist eine Sₙ2-Reaktion. Der erste Schritt ist die Deprotonierung des Alkohols mit einer starken Base (z. B. Natriumhydrid, NaH), um das nukleophile Natriumalkoxid zu erzeugen. Dieses Alkoxid greift dann ein Alkylhalogenid (z. B. Methyliodid) an, um den Ether zu bilden. Die Reaktion erfordert streng wasserfreie Bedingungen, da Wasser mit NaH reagiert und das gebildete Alkoxid protonieren würde.
Abbildung 2: Allgemeiner Arbeitsablauf für die Williamson-Ethersynthese.
Detailliertes Protokoll (Beispiel: Methylether)
-
Vorbereitung: Eine Suspension von Natriumhydrid (60% Dispersion in Mineralöl, 1,5 Äq.) in wasserfreiem Tetrahydrofuran (THF) wird in einem trockenen, mit Inertgas gespülten Kolben bei 0 °C gerührt.
-
Alkoxid-Bildung: Eine Lösung von (4-(5-Fluorpyridin-2-yl)phenyl)methanol (1,0 Äq.) in wasserfreiem THF wird langsam zu der NaH-Suspension getropft. Die Mischung wird bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30 Minuten).
-
Reaktion: Methyliodid (1,5 Äq.) wird zugetropft, und die Reaktion wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von Wasser oder Methanol gequencht, um überschüssiges NaH zu zerstören.
-
Extraktion und Reinigung: Die Mischung wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Phase wird mit Sole gewaschen, über Natriumsulfat getrocknet, eingeengt und mittels Säulenchromatographie gereinigt.
| Alkylhalogenid | Base | Typische Ausbeute | Reaktionszeit |
| Methyliodid | NaH | 85-95% | 12-16 h |
| Benzylbromid | NaH | 80-90% | 12-16 h |
Protokoll III: Carbamate-Synthese
Carbamate werden am einfachsten durch die Reaktion des Alkohols mit einem Isocyanat hergestellt. Diese Reaktion ist in der Regel schnell, sauber und erfordert oft keine Katalysatoren.[11]
Wissenschaftlicher Hintergrund: Die Reaktion ist eine nukleophile Addition des Sauerstoffatoms des Alkohols an das elektrophile Kohlenstoffatom des Isocyanats.[11] Die Triebkraft ist die Bildung der stabilen Carbamoyl-Bindung. Die Reaktion ist oft quantitativ und erzeugt keine Nebenprodukte, was die Aufarbeitung vereinfacht.
Detailliertes Protokoll (Beispiel: Phenylcarbamat)
-
Vorbereitung: (4-(5-Fluorpyridin-2-yl)phenyl)methanol (1,0 Äq.) wird in einem trockenen Lösungsmittel wie THF oder DCM gelöst.
-
Reaktion: Phenylisocyanat (1,1 Äq.) wird bei Raumtemperatur zu der Lösung gegeben. Wenn die Reaktion langsam ist, kann eine katalytische Menge einer Base wie Dibutylzinndilaurat (DBTDL) oder DMAP zugegeben werden.[12]
-
Überwachung: Die Reaktion wird bei Raumtemperatur gerührt und mittels DC überwacht. Sie ist oft innerhalb von 1-4 Stunden abgeschlossen.
-
Aufarbeitung und Reinigung: Das Lösungsmittel wird im Vakuum entfernt. Wenn das Produkt ein Feststoff ist, kann es oft durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethylacetat/Hexan) gereinigt werden. Andernfalls ist eine Säulenchromatographie erforderlich.
| Isocyanat | Katalysator | Typische Ausbeute | Reaktionszeit |
| Phenylisocyanat | Keiner | >95% | 1-2 h |
| Hexylisocyanat | Keiner | >95% | 1-2 h |
Charakterisierung der Derivate
Die erfolgreiche Derivatisierung kann durch Standard-Analysemethoden bestätigt werden.
| Derivat-Typ | ¹H-NMR (Erwartete Verschiebung) | Massenspektrometrie (m/z) | Infrarotspektroskopie (cm⁻¹) |
| Ausgangsalkohol | -CH₂OH: ~4.7 ppm; -OH: breites Singulett | [M+H]⁺ = 220.08 | Breite O-H Bande: ~3300 |
| Acetat-Ester | -CH₂O-: ~5.2 ppm; -COCH₃: ~2.1 ppm | [M+H]⁺ = 262.10 | C=O Bande: ~1740; Kein O-H |
| Methylether | -CH₂O-: ~4.5 ppm; -OCH₃: ~3.4 ppm | [M+H]⁺ = 234.10 | Kein O-H |
| Phenylcarbamat | -CH₂O-: ~5.3 ppm; -NH-: ~8.5 ppm | [M+H]⁺ = 339.12 | C=O Bande: ~1720; N-H Bande: ~3300 |
Hinweis: Die angegebenen NMR-Verschiebungen sind Schätzungen und können je nach Lösungsmittel und genauer Struktur variieren.
Referenzen
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (2021). Google Patents.
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Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2009). ResearchGate. [Link]
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Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? (2013). ResearchGate. [Link]
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Process for the preparation of carboxylic benzyl esters. (2003). Google Patents.
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Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). Google Patents.
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GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
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Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. (2018). Organic & Biomolecular Chemistry. [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. [Link]
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Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. (2023). RSC Advances. [Link]
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Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. [Link]
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4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Letters. [Link]
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Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link]
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2017). ScholarWorks @ UTRGV. [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2019). ResearchGate. [Link]
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Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. [Link]
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Microscale Ester Synthesis from Acid Chloride and Alcohol. (2015). YouTube. [Link]
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A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). PubMed. [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. [Link]
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Method for making carbamates, ureas and isocyanates. (2011). Google Patents.
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Isocyanate Safety Protocols in Workplace Environments. (2024). Patsnap. [Link]
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4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
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Experimental procedure for the gram-scale synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
An Application Note for the Gram-Scale Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Introduction
This compound is a biaryl alcohol that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring linked to a benzyl alcohol moiety, makes it a valuable precursor for developing novel pharmaceutical agents and functional materials. This application note provides a detailed, two-step experimental procedure for the gram-scale synthesis of this compound, designed for researchers in organic synthesis and drug development.
The synthetic strategy employs a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a selective reduction of the resulting aldehyde.[1] The first step involves the coupling of (4-formylphenyl)boronic acid with 2-bromo-5-fluoropyridine to form the biaryl aldehyde intermediate. The subsequent step is the chemoselective reduction of the aldehyde functional group to the corresponding primary alcohol using sodium borohydride. This methodology is scalable, efficient, and relies on well-established chemical transformations, ensuring high yields and purity of the final product.[2]
Overall Reaction Scheme
A two-step synthesis involving a Suzuki-Miyaura coupling followed by a selective aldehyde reduction.
Part 1: Synthesis of 4-(5-Fluoropyridin-2-yl)benzaldehyde
This initial stage focuses on the construction of the core biaryl structure through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally effective for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1]
Materials & Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity |
| (4-Formylphenyl)boronic acid | C₇H₇BO₃ | 149.94 | 15.0 g | 0.10 | >97% |
| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 19.3 g | 0.11 | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 2.45 g | 0.003 | >98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 41.5 g | 0.30 | >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 400 mL | - | Anhydrous |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
Equipment: 1 L three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, nitrogen inlet/outlet, separatory funnel, rotary evaporator, standard laboratory glassware.
Experimental Protocol
-
Reaction Setup: To an oven-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-formylphenyl)boronic acid (15.0 g, 0.10 mol), 2-bromo-5-fluoropyridine (19.3 g, 0.11 mol), potassium carbonate (41.5 g, 0.30 mol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 2.45 g, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.[3][4]
-
Solvent Addition: Add 400 mL of anhydrous 1,4-dioxane and 100 mL of deionized water to the flask via cannula or syringe. The use of a mixed aqueous-organic solvent system is common in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[5]
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 500 mL of ethyl acetate and 250 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 150 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Purify the crude material by flash column chromatography on silica gel using a gradient eluent of 10% to 30% ethyl acetate in hexanes to yield 4-(5-fluoropyridin-2-yl)benzaldehyde as a white to off-white solid.
Causality and Insights
-
Catalyst Choice: Pd(dppf)Cl₂ is an excellent catalyst for cross-coupling reactions involving heteroaryl halides due to its high stability and efficiency. The dppf ligand promotes the reductive elimination step, which is often rate-limiting.[5][6]
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Inert Conditions: Maintaining a nitrogen atmosphere is crucial to prevent the oxidation of the Pd(0) active species, which is generated in situ from the Pd(II) precatalyst.
Part 2: Synthesis of this compound
The second stage involves the selective reduction of the aldehyde group of the intermediate to a primary alcohol. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.
Materials & Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity |
| 4-(5-Fluoropyridin-2-yl)benzaldehyde | C₁₂H₈FNO | 201.20 | 18.1 g | 0.09 | >98% |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 4.1 g | 0.108 | >98% |
| Methanol (MeOH) | CH₄O | 32.04 | 300 mL | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~500 mL | - | ACS Grade |
Equipment: 1 L round-bottom flask, magnetic stirrer, ice bath, standard laboratory glassware.
Experimental Protocol
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 4-(5-fluoropyridin-2-yl)benzaldehyde (18.1 g, 0.09 mol) in 300 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (4.1 g, 0.108 mol) portion-wise over 30 minutes. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (3:1 hexanes/ethyl acetate) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding approximately 100 mL of deionized water. This will destroy any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Add 300 mL of ethyl acetate and 100 mL of water to the remaining aqueous residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a pure white solid.
Causality and Insights
-
Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the fluoropyridine ring.[7]
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting aldehyde and the sodium borohydride. It also acts as a proton source for the work-up.
-
Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the rate of reaction and the effervescence from hydrogen gas evolution.[8]
Data Summary and Characterization
| Compound | Step | Theoretical Yield | Actual Yield | Purity (by NMR) |
| 4-(5-Fluoropyridin-2-yl)benzaldehyde | 1 | 20.1 g | ~18.1 g (90%) | >98% |
| This compound | 2 | 18.5 g | ~17.2 g (93%) | >99% |
Expected Characterization for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.8 Hz, 1H), 8.08 (d, J=8.4 Hz, 2H), 7.78 (dd, J=8.8, 4.0 Hz, 1H), 7.55 (td, J=8.4, 2.8 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 4.78 (s, 2H), 1.95 (br s, 1H).
-
Melting Point: 105-108 °C.
-
MS (ESI): m/z 204.1 [M+H]⁺.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[9][10]
-
Palladium Catalyst: Palladium catalysts can be flammable and toxic.[4] Avoid inhalation of dust and contact with skin.[11] Keep the catalyst away from heat and open flames. Used catalyst should be kept wet and handled according to institutional guidelines for heavy metal waste.[3][12]
-
Sodium Borohydride: Sodium borohydride is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[8] It is also corrosive and can cause severe skin and eye damage.[9] Handle with care, avoiding contact with moisture, and perform quenching procedures slowly and in a controlled manner.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Methanol is flammable and toxic. Handle these solvents with appropriate care, avoiding inhalation and skin contact.
Process Visualization
Overall Synthesis Workflow
Caption: Workflow for the gram-scale synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]
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Garcia-Jimenez, F., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Chayya, S., et al. (2022). PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4'-(PHENYLETHYNL)ACETOPHENONE IN THE PRESENCE OF A FORMIC ACID-TRIETHYLAMINE MIXTURE. Beirut Arab University. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]
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Hong Kong University of Science and Technology. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
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Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, April 23). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from [Link]
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Thompson, J. R., et al. (2019). Gram-Scale Synthesis of a Bench-Stable 5,5″-Unsubstituted Terpyrrole. PubMed Central. Retrieved from [Link]
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Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
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Stanford Advanced Materials. (2024, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst? Retrieved from [Link]
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Elahi, F., Adeel, M., & Tahir, M. N. (2012). 4-(2-Fluoropyridin-5-yl)phenol. ResearchGate. Retrieved from [Link]
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ChemSynthesis. (n.d.). (4-bromophenyl)methanol. Retrieved from [Link]
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YouTube. (2024, May 26). What is the Limit to Alcohol Purification by Distillation? Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
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Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4. Telescoped and gram-scale synthesis, product derivatizations. Retrieved from [Link]
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MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Gram-Scale Synthesis of a Bench-Stable 5,5”-Unsubstituted Terpyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram-Scale Synthesis of 4-((6-(p-tolyl)-5-(trifluoromethyl) imidazo[2,1-b]thiazol-3 yl)methyl)morpholine (9a). Retrieved from [Link]
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Application Note & Protocol: A Guide to the Synthesis and Evaluation of Novel Pyrazole Herbicides Targeting HPPD
For: Researchers, scientists, and drug development professionals in agrochemical discovery.
Introduction: The Enduring Significance of Pyrazole Herbicides
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, prized for its metabolic stability and versatile synthetic handles that allow for extensive chemical modification.[1][2][3] These five-membered heterocyclic compounds are central to a variety of commercial pesticides, including fungicides, insecticides, and notably, herbicides.[3][4][5] Their prominence in herbicide development is largely due to their effectiveness against a wide spectrum of weeds that pose a significant threat to crop yield and quality.[1]
A key area of focus within this class is the development of inhibitors for the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7] HPPD-inhibiting herbicides, classified as Group 27, are a critical tool for managing herbicide resistance.[8] They act by blocking the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production.[9][10] This disruption leads to the rapid degradation of chlorophyll in the presence of sunlight, causing characteristic bleaching symptoms and eventual plant death.[9][11]
This guide provides an in-depth look at the synthesis of novel pyrazole-based HPPD inhibitors, using the commercially successful herbicide Topramezone as a model scaffold. We will explore the underlying synthetic strategies, provide a detailed experimental protocol, discuss structure-activity relationships (SAR), and outline methods for biological validation.
Section 1: Core Synthetic Strategies for the Pyrazole Scaffold
The construction of the core pyrazole ring is the foundational step in synthesizing this class of herbicides. The choice of synthetic route is critical, dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The most common and robust method for creating the 1,5-disubstituted pyrazole core, typical of many HPPD inhibitors, is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.
-
Causality of the Method: This reaction is favored for its reliability and the straightforward ability to introduce diversity. The R¹ and R³ substituents on the final pyrazole ring are directly derived from the hydrazine and the 1,3-dicarbonyl, respectively. This allows for the targeted synthesis of analogs for SAR studies by simply varying these two starting materials. For instance, the synthesis of many pyrazole herbicides commences with a substituted phenylhydrazine and ethyl acetoacetate to build the core scaffold.[1]
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer another powerful route to pyrazole synthesis. This method typically involves the reaction of a diazo compound with an alkyne.[5]
Below is a generalized workflow for the discovery and validation of a novel pyrazole herbicide.
Caption: Herbicide discovery workflow from design to lead optimization.
Section 2: Protocol - Synthesis of a Novel Benzoylpyrazole HPPD Inhibitor
This section details a representative, multi-step synthesis of a novel pyrazole derivative based on the Topramezone scaffold. The protocol is designed to be self-validating, with clear checkpoints for characterization.
Objective: To synthesize 4-(3-(4,5-dihydroisoxazol-3-yl)-2-methyl-6-(methylsulfonyl)benzoyl)-1-methyl-1H-pyrazol-5-ol, a close analog of the commercial herbicide Topramezone.
Step 2.1: Synthesis of the Key Benzoyl Chloride Intermediate
The synthesis begins by constructing the substituted aromatic core, which will ultimately be coupled with the pyrazole heterocycle. This often involves multiple steps including oxidation, Grignard reaction, and condensation.[12]
Protocol: Synthesis of 3-bromo-2-methyl-6-(methylsulfonyl)benzoic acid
-
Reaction Setup: To a solution of 3-bromo-2-methyl-6-(methylsulfonyl)toluene (1 eq) in a mixture of pyridine and water (10:1 v/v), add potassium permanganate (KMnO₄, 3 eq) portion-wise over 1 hour.
-
Causality: KMnO₄ is a strong oxidizing agent used here to convert the benzylic methyl group to a carboxylic acid. The pyridine/water solvent system is crucial for solubilizing the organic starting material and the inorganic oxidant.
-
-
Reaction Monitoring: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation: Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to a pH of ~2. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired benzoic acid derivative.
-
Self-Validation: The structure and purity should be confirmed by ¹H NMR and LC-MS before proceeding.
-
Step 2.2: Coupling with the Pyrazole Nucleus
This is the key fragment-coupling step where the two main components of the herbicide are joined.
Protocol: Acylation of 5-Hydroxy-1-methylpyrazole
-
Activation of Carboxylic Acid: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the benzoic acid intermediate (1 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Expert Insight: Oxalyl chloride is used to convert the carboxylic acid to a more reactive acyl chloride. The reaction with DMF forms the Vilsmeier reagent in situ, which is the true catalytic species. This method is preferred over thionyl chloride for its cleaner reaction profile and milder conditions.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. The completion of the acyl chloride formation can be monitored by the cessation of gas evolution (CO₂ and CO).
-
Coupling Reaction: In a separate flask, dissolve 5-hydroxy-1-methylpyrazole (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Addition: Slowly add the freshly prepared acyl chloride solution to the pyrazole solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion. The reaction is performed at 0°C to control the reactivity of the acyl chloride and prevent side reactions.
-
-
Final Steps: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Self-Validation: Final product identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 3: Structure-Activity Relationship (SAR) and Data Analysis
Understanding how structural modifications impact herbicidal activity is paramount for lead optimization. For pyrazole-based HPPD inhibitors, specific substitutions at key positions on both the pyrazole and benzoyl rings are known to dramatically influence efficacy.[1][2]
-
Pyrazole Ring (Position N1): Small alkyl groups, like the methyl group in Topramezone, are often optimal for fitting into the active site of the HPPD enzyme.
-
Benzoyl Ring (Ortho/Meta Positions): The substitution pattern on the benzoyl ring is critical for potent activity. Electron-withdrawing groups and specific steric bulk are required for strong interaction with key amino acid residues like Phe360 and Phe403 in the enzyme's active site.[13]
-
SAR Analysis: SAR analysis often reveals that incorporating electron-withdrawing substituents on the aromatic ring system enhances inhibitory activity.[1]
Caption: Key Structure-Activity Relationships for Pyrazole HPPD Inhibitors.
Table 1: Comparative Herbicidal Activity of Pyrazole Analogs
| Compound ID | R¹ (N1-substituent) | R² (Aromatic) | AtHPPD IC₅₀ (µM)[13] | Post-emergence Control (%) @ 150 g/ha vs. A. retroflexus[4] |
| Topramezone | -CH₃ | 4-SO₂CH₃, 3-OH | 1.33 | >95% |
| Analog Z9 | -CH₃ | 2-Cl, 4-SO₂CH₃ | 0.05 | >95% |
| Analog Z21 | -CH₃ | 2-F, 4-SO₂CH₃ | Not Reported | >95% |
| Mesotrione | N/A (Triketone) | 2-NO₂, 4-SO₂CH₃ | 1.76 | >95% |
| Analog 6a | -CH₂OCH₃ | 4-(pyridin-2-yl)phenyl | Not Reported | 50% vs. S. viridis |
| Analog 6c | -CH₂OCH₃ | 4-(pyridin-2-yl)phenyl | Not Reported | 50% vs. S. viridis |
Data presented is representative and compiled from multiple sources for illustrative purposes.[4][13]
The data clearly indicates that subtle modifications to the benzoyl ring (e.g., Analog Z9 vs. Topramezone) can lead to a dramatic increase in in vitro enzyme inhibition, with IC₅₀ values improving by over 25-fold.[13] This highlights the importance of rational design based on the target's binding pocket.
Section 4: Protocol for Biological Evaluation
A robust biological testing cascade is essential to validate the synthetic compounds and guide the optimization process. This involves both in vitro enzyme assays and in vivo whole-plant greenhouse trials.[14]
Protocol: In Vitro HPPD Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the target enzyme, providing a quantitative IC₅₀ value.
-
Enzyme Preparation: Use recombinantly expressed and purified Arabidopsis thaliana HPPD (AtHPPD).
-
Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), ascorbic acid, and catalase.
-
Reaction Initiation: To a 96-well plate, add the assay buffer, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the test compound dissolved in DMSO. Initiate the reaction by adding AtHPPD enzyme.
-
Expert Insight: Ascorbic acid is crucial as a reductant to maintain the active Fe(II) state of the enzyme's cofactor.
-
-
Measurement: Monitor the consumption of the substrate or formation of the product (homogentisic acid) spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Greenhouse Post-Emergence Herbicidal Assay
This assay evaluates the compound's efficacy on whole plants, providing crucial data on absorption, translocation, and real-world performance.
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Setaria viridis) and a crop species (e.g., maize) in pots in a controlled greenhouse environment until they reach the 2-4 leaf stage.
-
Compound Formulation: Prepare a spray solution of the test compound at various application rates (e.g., 37.5, 75, 150 g ai/ha) in a water/acetone mixture containing a surfactant.
-
Application: Apply the formulation evenly to the plants using a track sprayer to simulate field application. Include a negative control (formulation blank) and a positive control (a commercial standard like Topramezone).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete plant death). Also, assess any phytotoxicity on the crop species.
-
Trustworthiness: This whole-organism testing is a critical validation step. A compound with excellent in vitro data may fail at this stage due to poor absorption, translocation, or rapid metabolism within the plant. Compounds showing high efficacy against weeds and low injury to the crop are advanced.[13]
-
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the discovery of novel herbicides. As demonstrated, a rational, iterative approach combining targeted synthesis, detailed SAR analysis, and a robust biological evaluation cascade is essential for success. The protocols and insights provided in this guide offer a comprehensive framework for researchers aiming to develop the next generation of pyrazole-based weed management solutions. By focusing on validated targets like HPPD and employing a deep understanding of the causality behind experimental design, the agrochemical community can continue to innovate and address the ongoing challenges of global food production.
References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Institutes of Health (PMC). [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
- CN112745270A - Novel compound and method for preparing topramezone intermediate by using same. (n.d.).
-
Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (PMC). [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). ResearchGate. [Link]
- CN112321466A - Synthetic method of topramezone key intermediate. (n.d.).
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. (2021). RSC Publishing. [Link]
-
Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (n.d.). PubMed. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect. [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (2025). ResearchGate. [Link]
-
Computational protocol of discovering new HPPD inhibitors. (n.d.). ResearchGate. [Link]
-
Topramezone: Draft. (2020). Regulations.gov. [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ResearchGate. [Link]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (n.d.). UNL Digital Commons. [Link]
-
Preparation method of topramezone. (n.d.). Patsnap Eureka. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam. [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). NC State Extension Publications. [Link]
- US7312379B2 - Methods for production of plants resistant to HPPD herbicides. (n.d.).
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. [Link]
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, provide robust troubleshooting strategies, and answer frequently asked questions to enhance your experimental success.
The synthesis of this compound is typically achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl core, followed by the reduction of a carbonyl group to the desired benzyl alcohol. This guide will address potential issues in both of these critical stages.
Synthetic Overview
The primary synthetic route involves two key transformations:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings.
-
Carbonyl Reduction: Conversion of an aldehyde precursor to the final alcohol product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Part 1: Suzuki-Miyaura Cross-Coupling Issues
Q1: My Suzuki coupling reaction shows low or no conversion to the desired biaryl aldehyde. What are the likely causes?
A1: Low conversion in a Suzuki-Miyaura coupling is a common issue stemming from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Palladium Catalyst. The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the Pd(0) species can be sensitive to air.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
-
Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.
-
If using a Pd(II) source, the addition of phosphine ligands is crucial for stabilizing the active catalytic species.[1]
-
-
-
Cause 2: Ineffective Base or Solvent System. The base is critical for activating the boronic acid for transmetalation.[2] Its effectiveness is highly dependent on the solvent system.
-
Solution:
-
Commonly used bases include K₂CO₃, K₃PO₄, and Na₂CO₃.[3] K₃PO₄ is often more effective for less reactive substrates.
-
A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is frequently employed to dissolve both the organic starting materials and the inorganic base.[3][4] The ratio of the organic solvent to water is a key parameter to optimize.
-
-
-
Cause 3: Poor Quality Boronic Acid. Boronic acids can degrade over time, especially through dehydration to form boroxines (cyclic trimers), which are less reactive in the coupling reaction.
-
Solution:
-
Use fresh, high-purity boronic acid. If degradation is suspected, the boronic acid can sometimes be rehydrated or purified before use.
-
Consider using boronate esters (e.g., pinacol esters) which are often more stable than their corresponding boronic acids.
-
-
Q2: I'm observing significant amounts of side products, such as homocoupled starting materials or dehalogenated pyridine. How can I minimize these?
A2: The formation of side products points to competing reaction pathways that can often be suppressed by optimizing reaction conditions.
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium complex.
-
Solution:
-
Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Slowly add the boronic acid to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Dehalogenation of the Aryl Halide: The bromo-group on the pyridine is replaced by a hydrogen atom.
-
Cause: This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[5] The hydride source can be the solvent (e.g., an alcohol) or certain bases.
-
Solution:
-
Avoid using alcohol as a primary solvent in the coupling step if dehalogenation is a problem.
-
Ensure the purity of all reagents to avoid introducing unintended hydride sources.
-
-
Part 2: Carbonyl Reduction Issues
Q3: The reduction of the intermediate aldehyde with sodium borohydride (NaBH₄) is incomplete. What should I do?
A3: Incomplete reduction with NaBH₄ is usually related to reagent stoichiometry, reactivity, or reaction conditions.
-
Cause 1: Insufficient NaBH₄. Sodium borohydride can react with protic solvents (like methanol or ethanol), especially if the solution is acidic. Each molecule of NaBH₄ can theoretically provide four hydride equivalents, but some may be consumed by the solvent.
-
Solution:
-
Increase the molar equivalents of NaBH₄. Using 1.5 to 2.0 equivalents relative to the aldehyde is a good starting point.
-
Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde to control the reaction rate and minimize side reactions with the solvent.[6]
-
-
-
Cause 2: Low Reagent Reactivity. While NaBH₄ is a reliable reagent, its reactivity can be influenced by the solvent and temperature.
-
Solution:
-
The reaction is typically run in alcoholic solvents like methanol or ethanol, which also act as a proton source for the workup.[7][8]
-
Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
-
-
Cause 3: Formation of a Hemiacetal. If the aldehyde starting material is not fully dissolved, or if there are issues with local concentrations, side reactions can occur.
-
Solution:
-
Ensure the aldehyde is fully dissolved in the solvent before adding the NaBH₄. Gentle warming may be necessary, followed by cooling before the addition of the reducing agent.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for synthesizing the biaryl core of this molecule?
A1: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[9] Its popularity stems from several key advantages:
-
Mild Reaction Conditions: The reactions can often be run at moderate temperatures.[2]
-
High Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, including the aldehyde group needed for the subsequent reduction step.[9]
-
Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available, making this a highly modular approach.
-
Lower Toxicity: The boron-containing reagents are generally less toxic and more environmentally benign than organotin (Stille coupling) or organozinc (Negishi coupling) reagents.[10]
Q2: What is the specific role of the base in the Suzuki-Miyaura catalytic cycle?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. The boronic acid is not nucleophilic enough on its own to transfer its organic group to the palladium center. The base (e.g., OH⁻ from K₂CO₃ in water) coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻). This increased electron density on the boron facilitates the transfer of the aryl group from boron to the palladium center, regenerating the base in the process.[2]
Q3: Why is Sodium Borohydride (NaBH₄) used for the reduction instead of a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A3: The choice of NaBH₄ is based on its selectivity and ease of handling.[7]
-
Selectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce other functional groups like esters, amides, or carboxylic acids under standard conditions.[11][12] This chemoselectivity is highly desirable.
-
Safety and Convenience: NaBH₄ is a stable solid that can be handled in air and used in protic solvents like methanol and ethanol.[8] In contrast, LiAlH₄ is a much more powerful and reactive reducing agent that reacts violently with water and alcohols, requiring strictly anhydrous conditions (e.g., dry THF or ether).[12] For the straightforward reduction of an aldehyde to a primary alcohol, the high reactivity of LiAlH₄ is unnecessary and poses additional safety risks.
Experimental Protocols
Protocol 1: Synthesis of 4-(5-Fluoropyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization.
-
Reagent Setup: To a round-bottom flask, add 2-bromo-5-fluoropyridine (1.0 eq.), (4-formylphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to create a stirrable slurry.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).[4]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Reduction to this compound
-
Dissolution: Dissolve the 4-(5-fluoropyridin-2-yl)benzaldehyde (1.0 eq.) from the previous step in methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or flash chromatography if necessary to yield the final product.
Data Summary
Optimizing the Suzuki-Miyaura coupling often involves screening different catalysts, bases, and solvents. The following table summarizes typical conditions that have been reported for similar biaryl syntheses.
| Catalyst (mol%) | Base (eq.) | Solvent System | Temperature (°C) | Typical Yield Range | Reference |
| Pd(dppf)Cl₂ (3%) | Na₃PO₄ (3 eq.) | Dioxane/H₂O (4:1) | 100 | 70-89% | [4] |
| Pd(PPh₃)₄ (1.5%) | K₃PO₄ (1.5 eq.) | Dioxane | 100 | ~89% | [13] |
| Pd(II) complex (1%) | KOH (2 eq.) | H₂O | 110 | 90-96% | [1] |
References
- Benchchem. (n.d.). (4-(5-Methylpyridin-2-yl)phenyl)methanol. Retrieved from various sources including bldpharm.com and 001chemical.com.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Google Patents. (2019). CN109824579B - Preparation method of (S)-phenyl (pyridine-2-yl)
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (n.d.).
- Chemguide. (n.d.).
- Elahi, F., Adeel, M., & Tahir, M. N. (2012). 4-(2-Fluoropyridin-5-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, E68, o2124.
- Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Alchem Pharmtech. (n.d.). (4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Ambeed. (n.d.). (4-(2-Fluoropyridin-4-yl)phenyl)methanol.
- PubChem. (2026). (4-Fluoro-3-(5-fluoropyridin-3-yl)phenyl)methanol.
- Sigma-Aldrich. (n.d.). (4-fluorophenyl)(phenyl)methanol.
Sources
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- 3. (4-(5-Methylpyridin-2-yl)phenyl)methanol | 1159693-09-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Welcome to the technical support guide for the synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule or similar biaryl methanol structures. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. We will address common pitfalls, explore the causality of side reactions, and offer validated strategies to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable building block in pharmaceutical development. Its synthesis, while conceptually straightforward, often presents challenges related to side reactions that can complicate purification and reduce overall yield. The two most prevalent synthetic strategies are the Suzuki-Miyaura cross-coupling and the reduction of a carbonyl precursor. This guide is structured as a series of troubleshooting questions and answers, focusing on the practical issues encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments. We will dissect the issues based on the chosen synthetic route.
Section 1: Suzuki-Miyaura Cross-Coupling Route
This is arguably the most common approach, typically involving the coupling of a pyridine halide with a phenylboronic acid derivative. A typical scheme involves reacting 2-bromo-5-fluoropyridine with (4-(hydroxymethyl)phenyl)boronic acid.
Plausible Causes & Solutions:
This is a classic issue often traced back to suboptimal reaction conditions or catalyst deactivation. The Suzuki-Miyaura reaction is a catalytic cycle, and a failure at any step will stall the entire process.[1]
-
Cause A: Ineffective Transmetalation. The transfer of the organic group from boron to the palladium center is a critical step and is highly dependent on the base.[2]
-
Troubleshooting: The choice of base is crucial. While common bases like K₂CO₃ or Na₂CO₃ are effective, they may not be optimal for all substrate combinations.[3] Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, particularly if your boronic acid is less reactive. The base must be adequately dissolved; using a mixed solvent system like 1,4-dioxane/water or DME/water is often necessary to facilitate this.[3]
-
-
Cause B: Catalyst Inhibition or Deactivation. The palladium catalyst can be poisoned by impurities or form inactive species. The electron-deficient nature of the 5-fluoropyridine ring can sometimes lead to complex interactions with the palladium center.
-
Troubleshooting:
-
Degas Rigorously: Ensure your solvents and reaction mixture are thoroughly deoxygenated by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst. Oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium species.
-
Ligand Choice: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust ligand system. Buchwald or Fu-type ligands (e.g., SPhos, XPhos) are known to improve the efficiency of cross-coupling with heteroaromatic halides.
-
Catalyst Loading: While counterintuitive, increasing catalyst loading isn't always the answer. A higher concentration of catalyst can sometimes lead to more side products. First, try optimizing other parameters.
-
-
-
Cause C: Low Reaction Temperature. Insufficient thermal energy can lead to a sluggish reaction that does not reach completion in a reasonable timeframe.
-
Troubleshooting: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Plausible Causes & Solutions:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and catalyzed by palladium(0).
-
Cause A: Oxygen in the Reaction. Molecular oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: As mentioned above, meticulous deoxygenation of the reaction setup is critical. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and use solvents that have been sparged with this gas.
-
-
Cause B: Reaction Stoichiometry and Order of Addition. An excess of the boronic acid or adding the palladium catalyst before the aryl halide can favor homocoupling.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. It is often beneficial to add the palladium catalyst to the mixture of the aryl halide, base, and solvent last, just before heating. This ensures that the oxidative addition of the aryl halide to the Pd(0) is the first productive step.
-
-
Cause C: Inappropriate Ligand. Some phosphine ligands are more prone to promoting homocoupling than others.
-
Solution: Try switching to more electron-rich, bulky phosphine ligands which can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Try Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | Improve stability and reactivity. |
| Ligand | PPh₃ (if using Pd(OAc)₂) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands can accelerate reductive elimination and stabilize the catalyst. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄, CsF, Cs₂CO₃ | Stronger bases can accelerate transmetalation, especially with electron-deficient pyridines.[4] |
| Solvent | Toluene, Dioxane/H₂O | DME/H₂O, THF/H₂O | Ensure all reagents, particularly the inorganic base, are sufficiently soluble. |
| Temperature | 80-90 °C | 90-110 °C | Overcome activation energy barriers, but monitor for decomposition. |
Section 2: Carbonyl Reduction Route
This route involves the synthesis of the precursor 4-(5-fluoropyridin-2-yl)benzaldehyde, followed by its reduction to the target alcohol.
Plausible Causes & Solutions:
Incomplete reduction is typically due to insufficient reducing agent, deactivated reagent, or low reactivity.
-
Cause A: Insufficient Reducing Agent. The stoichiometry might be off, or the reagent may have degraded.
-
Solution: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3] It is sensitive to moisture and should be handled accordingly. Use a slight excess (1.5-2.0 equivalents) to ensure the reaction goes to completion. If you suspect your NaBH₄ has degraded, use a fresh bottle. The reduction can be conveniently run in alcoholic solvents like methanol or ethanol.[5]
-
-
Cause B: Low Reaction Temperature. While NaBH₄ reductions are often run at 0 °C to control exotherms, the reaction may be too slow at this temperature.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC until all the starting aldehyde is consumed.
-
| Reducing Agent | Solvent | Temperature | Selectivity & Notes |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | 0 °C to RT | Excellent selectivity for aldehydes/ketones. Easy workup. The standard choice for this transformation.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | 0 °C to RT | Very powerful, less selective. Reduces esters, amides, etc. Requires a more careful, non-protic setup and workup. Generally overkill for this step. |
| Hydrogen (H₂) | MeOH, EtOAc | RT | Requires a catalyst (e.g., Pd/C, PtO₂). Clean reaction but may require specialized pressure equipment. |
Section 3: Grignard Reaction Route
This approach could involve reacting (5-fluoropyridin-2-yl)magnesium bromide with 4-formylbenzaldehyde or 4-bromophenylmagnesium bromide with 5-fluoro-2-formylpyridine.
Plausible Causes & Solutions:
Grignard reactions are notoriously sensitive, and failure is almost always due to the presence of water or other protic impurities.[6]
-
Cause A: Wet Glassware or Solvents. Water will instantly quench the Grignard reagent.
-
Solution: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas. Solvents (typically THF or diethyl ether) must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a drying agent (e.g., sodium/benzophenone) is recommended.
-
-
Cause B: Inactive Magnesium Surface. The magnesium turnings can have an oxide layer that prevents the reaction from starting.
-
Cause C: Protic Functional Groups. The starting materials themselves cannot contain acidic protons (e.g., -OH, -COOH, -NH). This is why this route often requires protecting groups if such functionality is present.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for purifying the final product?
The polarity of this compound makes it well-suited for silica gel column chromatography. A gradient elution system starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. The product can often be recrystallized from a suitable solvent system like ethyl acetate/hexanes to achieve high purity.
FAQ 2: How does the fluorine substituent on the pyridine ring affect the synthesis?
The strongly electron-withdrawing fluorine atom makes the pyridine ring more electron-deficient. In Suzuki couplings, this can sometimes make the 2-bromo position more reactive towards oxidative addition. However, it can also make the resulting biaryl system more susceptible to nucleophilic attack under harsh basic conditions, although this is not typically a major concern under standard Suzuki conditions.
FAQ 3: Can you provide a general protocol for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a silica plate and a mobile phase that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under a UV lamp (254 nm). The product, containing two aromatic rings, should be strongly UV-active. A co-spot, where you spot the starting material and the reaction mixture in the same lane, is essential to confirm the consumption of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
References
-
Lima, L. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]
-
Solís, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications. Available at: [Link]
- Google Patents. (2019). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Lilly, M. J., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
-
Clark, J. (2023). Reactions of Grignard reagents with aldehydes and ketones. Chemistry LibreTexts. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]
- Google Patents. (2011). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
-
Clark, J. (2004). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Al-Adnani, H. A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceuticals. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Jasperse, C. Grignard Reaction. Available at: [Link]
-
Akgul, O., & Akgul, M. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. (4-(5-Methylpyridin-2-yl)phenyl)methanol | 1159693-09-0 | Benchchem [benchchem.com]
- 4. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of (4-(5-Fluoropyyridin-2-yl)phenyl)methanol
Welcome to the technical support guide for the purification of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important biaryl intermediate. The unique chemical architecture of this molecule—featuring a basic pyridine ring, a polar alcohol, and a fluorinated aromatic system—presents specific challenges during downstream processing and purification.
This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges, ensuring high purity and yield for your target compound.
Understanding the Core Challenge: The Impurity Profile
The target compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Understanding the potential side-products and unreacted starting materials is the first step toward designing a robust purification strategy.[3]
| Impurity Class | Specific Example(s) | Source / Cause | Key Physicochemical Properties & Separation Challenges |
| Starting Materials | (4-(Hydroxymethyl)phenyl)boronic acid or its pinacol ester; 2-Bromo-5-fluoropyridine | Incomplete reaction conversion. | The boronic acid is highly polar and can be removed with a basic wash. The bromo-pyridine is less polar than the product. |
| Homocoupling Products | 5,5'-Difluoro-2,2'-bipyridine; 4,4'-Bis(hydroxymethyl)-1,1'-biphenyl | Oxidative coupling of boronic acids or reductive coupling of aryl halides.[4] | Bipyridine is non-polar. The biphenyl diol is highly polar and may have poor solubility. |
| Protodeboronation | Benzyl alcohol | Hydrolysis of the boronic acid C-B bond, often promoted by excess base or high temperatures.[5] | Highly volatile and less polar than the target compound. |
| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), phosphine oxides | Remnants from the catalytic cycle.[6] | Can cause discoloration (gray/black). Often adheres strongly to silica and can co-elute with the product. |
| Boronic Acid Byproducts | Boronic acid anhydrides (boroxines) | Dehydration of boronic acid starting material. | Highly polar, often water-soluble and can be removed with an aqueous workup. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical Q&A format.
Q1: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this?
A: This is the most common issue for pyridine-containing compounds. The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This creates a secondary, non-ideal interaction mechanism that leads to significant peak tailing and poor chromatographic performance.
Solution:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent system to "mask" the acidic silica sites.
-
Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your ethyl acetate/hexanes or DCM/methanol mobile phase.
-
Alternatively, use a pre-mixed eluent containing ammonia, such as 1-2% of a 7N ammonia in methanol solution added to dichloromethane.
-
-
Alternative Stationary Phases: If base modification is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.[8]
Q2: I've purified my compound by flash chromatography, but the final material is a gray or black solid. What is this, and how do I remove it?
A: The discoloration is almost certainly due to residual palladium catalyst.[9] Palladium can exist as finely divided palladium(0) black or as soluble complexes that leach from the column. These residues are highly undesirable in pharmaceutical intermediates.[10]
Solutions:
-
Pre-Column Filtration: Before concentrating the reaction mixture for chromatography, dilute it with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[11]
-
Activated Carbon Treatment: After the initial filtration, the solution can be stirred with activated carbon for 15-30 minutes to adsorb soluble palladium species.[10][12] Filter again through Celite® before proceeding.
-
Palladium Scavengers: For very low residual palladium levels (<10 ppm), specialized scavengers are highly effective. These are typically silica-based materials functionalized with thiol or amine groups that chelate the metal.[13][14] The crude product solution is stirred or passed through a cartridge containing the scavenger before final purification.
Q3: My compound seems to be unstable on the silica gel column, and I'm getting a low recovery. How can I confirm this and prevent it?
A: While the benzyl alcohol is generally stable, prolonged exposure to acidic silica can sometimes lead to degradation. To diagnose this, a 2D TLC experiment is invaluable.[15]
2D TLC Protocol:
-
Spot your crude material in the bottom-left corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent system.
Interpretation: Stable compounds will appear on the diagonal. Any spots that appear off-diagonal represent degradation products formed on the silica plate.[15] If degradation is confirmed, you should minimize contact time with silica by using a faster flow rate or switch to a less harsh purification method like crystallization.[8]
Q4: I have a persistent impurity with a very similar Rf to my product. How can I improve the separation?
A: Co-elution is a common challenge, especially with homocoupled byproducts or isomers.
-
Optimize Solvent System: Switch to a solvent system with a different selectivity. For example, if you are using an ethyl acetate/hexanes gradient, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with the analyte and stationary phase differently, which can alter relative retention times.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient can significantly improve the resolution between closely eluting spots.[8]
-
Consider Reverse-Phase Chromatography: Due to its polarity, this compound is an excellent candidate for reverse-phase purification.[16][17] Impurities that are more or less polar than the product will often separate cleanly on a C18 column using a water/acetonitrile or water/methanol gradient.
Experimental Protocols & Workflows
3.1: Recommended Purification Workflow
This workflow provides a systematic approach from the crude reaction mixture to the final, pure compound.
Caption: A decision-making workflow for the purification of this compound.
3.2: Protocol for Flash Chromatography
This protocol is optimized to mitigate the challenges associated with the pyridine moiety.
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude oil). This is known as "dry loading" and generally results in better separation than loading the sample dissolved in a strong solvent.[18]
-
Column Packing: Wet pack a silica gel column with the starting eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the dry-loaded silica to the top of the column. Add a thin layer of sand to protect the surface.[18]
-
Elution: Run the column using a gradient elution. A typical gradient might be:
| Gradient Step | Solvent System | Purpose |
| Initial (2 CV) | 20% EtOAc / Hexanes + 1% TEA | Elute non-polar impurities (e.g., homocoupled bipyridine). |
| Gradient (10 CV) | 20% → 60% EtOAc / Hexanes + 1% TEA | Elute the target compound. |
| Flush (2 CV) | 80% EtOAc / Hexanes + 1% TEA | Elute highly polar baseline impurities. |
| (CV = Column Volume) |
-
Fraction Analysis: Monitor the fractions by TLC (stain with potassium permanganate to visualize the alcohol) or UV. Combine the pure fractions and concentrate in vacuo to yield the purified product.
3.3: Protocol for Recrystallization
If the product from chromatography is >90% pure, recrystallization can be an excellent final polishing step to achieve high purity and obtain a crystalline solid.[19][20]
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[19] Good starting points for screening are isopropanol, ethyl acetate/heptane mixtures, or toluene.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for 2-3 minutes, and perform a hot filtration to remove the carbon.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Advanced Purification Strategies
For applications requiring exceptionally high purity (e.g., for use in clinical candidates), more advanced techniques may be necessary.
-
Reverse-Phase HPLC: As mentioned, this is a powerful tool for separating polar compounds.[16] It offers very high resolution but is less scalable than flash chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for polar and chiral compounds and is often considered a "green" alternative to normal and reverse-phase chromatography.
By understanding the impurity profile and applying these targeted troubleshooting strategies and protocols, researchers can confidently and efficiently purify this compound to the high standard required for drug discovery and development.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Deng, G., et al. (2026). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Gemo, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Stack Exchange. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
Various Authors. (2022). troubleshooring flash chromatography purification. Reddit. Available from: [Link]
- US5922898A - Process for preparing biaryl compounds. Google Patents.
-
Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
Allen, C. F. H., & Wolf, C. N. (1955). 3-aminopyridine. Organic Syntheses. Available from: [Link]
- US20050256327A1 - Method of removing palladium. Google Patents.
-
Püttmann, W., & Driess, S. J. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Various Authors. (2019). What would be a good way to kill leftover palladium from a reaction mixture? Reddit. Available from: [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available from: [Link]
-
Wikipedia. (2024). Recrystallization (chemistry). Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. Available from: [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Leadbeater, N. E. (2010). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]
-
Wang, Y., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
Stöckl, F., et al. (2018). Synthesis of the nucleophilic coupling partner for a Suzuki coupling. ResearchGate. Available from: [Link]
-
SIELC Technologies. (2024). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
Sources
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- 20. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stability of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Welcome to the technical support center for (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
When subjected to acidic conditions, this compound is susceptible to two primary degradation pathways, stemming from its constituent chemical moieties: the benzyl alcohol and the 5-fluoropyridine ring.
-
Acid-Catalyzed Dehydration of the Benzyl Alcohol: The benzylic alcohol group can be protonated by an acid, forming a good leaving group (water). Subsequent elimination leads to the formation of a resonance-stabilized benzylic carbocation, which can then lose a proton to form a substituted styrene derivative. This dehydration reaction is a common pathway for benzyl alcohols in the presence of strong acids and heat.[1][2]
-
Reactions involving the 5-Fluoropyridine Ring: The pyridine nitrogen is basic and will be protonated in acidic media. The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). While less common under simple acidic hydrolytic stress, reactions with nucleophiles present in the reaction mixture could be facilitated by the acidic conditions.
A visual representation of the primary acid-catalyzed degradation pathway is provided below.
Caption: Predicted acid-catalyzed dehydration pathway.
Q2: I am observing unexpected impurity peaks when analyzing my sample after acidic workup. What could be the cause?
The appearance of new peaks, particularly those with a lower polarity in reverse-phase HPLC, is often indicative of the formation of the styrene derivative from acid-catalyzed dehydration. Another possibility, though less likely without strong nucleophiles present, could be products arising from reactions involving the fluoropyridine ring.
To troubleshoot this, consider the following:
-
Control the Temperature: Acid-catalyzed dehydration is often accelerated by heat.[2] If possible, perform your acidic steps at a lower temperature.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium.
-
Choice of Acid: While strong acids like sulfuric acid are effective catalysts for dehydration, you might explore the use of milder acidic conditions if your protocol allows.[3]
A systematic approach to identifying these impurities is to conduct a forced degradation study.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6][7][8]
Objective: To purposefully degrade this compound under controlled acidic stress to identify degradation products.
Experimental Protocol: Acidic Forced Degradation
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
To an aliquot of the stock solution, add an equal volume of an aqueous acidic solution. Common choices include 0.1 M to 1 M hydrochloric acid or sulfuric acid.[4]
-
Incubate the mixture at a controlled temperature. A starting point could be 60-80°C.[6]
-
It is recommended to run the experiment at different time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
A control sample (in neutral solution) should be run in parallel under the same temperature and time conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the sample with a suitable base (e.g., sodium hydroxide) to quench the reaction.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at a detectable level without complete destruction of the sample.[5][7]
Data Presentation: Example HPLC Analysis of a Forced Degradation Study
| Time (hours) | Parent Compound Peak Area (%) | Degradation Product 1 Peak Area (%) |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 82.1 | 17.9 |
| 24 | 65.3 | 34.7 |
Table assumes a single primary degradation product for simplicity.
A logical workflow for conducting and analyzing forced degradation studies is outlined below.
Caption: Workflow for forced degradation studies.
Q3: How can I develop a stability-indicating HPLC method to monitor the degradation?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. For this compound, a reverse-phase HPLC method is generally suitable.
Key considerations for method development:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, considering the pKa of the pyridine moiety) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation between the parent compound and its more non-polar degradation products.
-
Detection: UV detection is appropriate, as the aromatic and heterocyclic rings are chromophoric. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Mass Spectrometry (MS) Compatibility: If using LC-MS for identification of unknowns, ensure the mobile phase additives are volatile (e.g., formic acid, ammonium acetate).[9]
Protocol: Development of a Stability-Indicating HPLC Method
-
Initial Screening:
-
Start with a generic gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Inject the stressed and unstressed samples to observe the separation.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition, and pH to improve the resolution between the parent peak and the degradation product peaks.
-
Ensure that the degradation product peaks are well-resolved from the parent peak and from each other.
-
-
Peak Purity Analysis:
-
Use a PDA detector to check the peak purity of the parent compound in the stressed samples. The UV spectra across the peak should be consistent.
-
-
Method Validation:
-
Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
References
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available from: [Link]
-
Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC - NIH. Available from: [Link]
-
(PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - ResearchGate. Available from: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF - ResearchGate. Available from: [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC - NIH. Available from: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Alcohol Dehydration Reaction Mechanism With H2SO4 - YouTube. Available from: [Link]
-
Methyl isocyanate - Wikipedia. Available from: [Link]
-
Catalysis Science & Technology - The Royal Society of Chemistry. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available from: [Link]
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Available from: [Link]
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- 7. biomedres.us [biomedres.us]
- 8. ajpsonline.com [ajpsonline.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can rationally design and optimize your reaction conditions for success.
Troubleshooting Guide & FAQs
This section is structured to address common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: My Suzuki coupling reaction has a low yield or fails to proceed. What are the most common causes and how can I troubleshoot this?
Low or no yield is a frequent issue in Suzuki coupling, often stemming from multiple interacting factors. A systematic approach to troubleshooting is crucial.[1]
Underlying Causes & Causal Logic:
The success of a Suzuki coupling reaction hinges on the delicate balance of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any of these steps will halt the reaction. Common culprits include an inactive catalyst, inefficient transmetalation, or decomposition of starting materials.
Troubleshooting Workflow:
To diagnose the issue, consider the following experimental variables in a stepwise manner.
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on these powerful transformations. My goal is to move beyond simple checklists and provide you with the causal logic behind common experimental failures and the rationale for each troubleshooting step. By understanding the "why," you can make more informed decisions to optimize your reactions for success.
Section 1: The Pre-Reaction Check — Foundational Issues & First Principles
Before blaming the catalyst, it's crucial to ensure your foundational setup is sound. Many reaction failures originate from seemingly minor oversights in preparation.
Q1: My reaction failed completely, showing only starting materials. Where do I even begin to troubleshoot?
A: A complete lack of reactivity points to a fundamental issue with one of the core components or the reaction environment itself. Before diving into complex mechanistic problems, let's address the most common culprits with a systematic "first principles" checklist.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing allows oxygen to oxidize Pd(0) to an inactive Pd(II) state, halting the catalytic cycle before it begins. Similarly, moisture can hydrolyze sensitive reagents.[1][2]
-
Causality: Oxygen acts as an oxidant, while the phosphine ligands that stabilize the Pd(0) center are also prone to oxidation, which degrades the catalyst's activity.
-
Actionable Advice: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles (most effective) or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes).[3] All reagents should be added under a positive pressure of inert gas. Using a Schlenk line is highly recommended over a simple balloon setup for maintaining a robustly inert atmosphere.[4][5]
-
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous solvents are critical. Many cross-coupling reactions use strong bases that are quenched by residual water. Furthermore, water can participate in unwanted side reactions, such as the hydrolysis of boronic esters in Suzuki couplings.[3][6]
-
Reagents: Verify the purity and integrity of your starting materials. Organometallic reagents (e.g., boronic acids, organotins) can degrade over time. The quality of the base is also paramount; inorganic bases can be hygroscopic and should be stored in a desiccator and ground before use to ensure a consistent surface area.[3]
-
-
Catalyst Source & Activation:
-
Pd(II) Precatalysts: Many common palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are Pd(II) salts that must be reduced in situ to the active Pd(0) species.[7] If this reduction step fails, no catalysis will occur.
-
Actionable Advice: For improved reliability and reproducibility, consider using modern Pd(0) sources or well-defined "precatalysts."[8][9] These complexes are designed to generate a consistent, active L-Pd(0) species under the reaction conditions, removing the ambiguity of the in situ reduction step.[8][9]
-
Below is a workflow to guide your initial troubleshooting process for a failed reaction.
Caption: Catalyst deactivation via aggregation to Palladium Black.
Q3: How do I choose the right phosphine ligand? The options are overwhelming.
A: Ligand choice is arguably the most critical parameter in optimizing a cross-coupling reaction. The ligand's electronic and steric properties directly influence every step of the catalytic cycle. [10][11][12]There is no single "best" ligand; the choice is dictated by the specific substrates involved.
-
Causality — The Role of the Ligand:
-
Oxidative Addition (OA): This is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides. [3]Electron-rich ligands (those that are good σ-donors) increase the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the aryl-halide bond. [13] * Reductive Elimination (RE): This is the product-forming step. Sterically bulky ligands promote reductive elimination. [8]Their size forces the coupling partners into close proximity within the palladium coordination sphere, facilitating the formation of the new C-C or C-N bond.
-
-
A Practical Guide to Ligand Selection:
-
For Electron-Rich Halides or Unreactive Halides (e.g., Aryl Chlorides): The challenge is slow oxidative addition. You need a highly electron-rich ligand. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are excellent choices. [10][14] 2. For Sterically Hindered Substrates: The challenge is often slow reductive elimination. You need a very bulky ligand to facilitate the final bond-forming step. Ligands like XPhos or the Josiphos family are often effective. [15] 3. To Prevent β-Hydride Elimination (in couplings with sp³ carbons): This side reaction is a major issue when one of the coupling partners has a hydrogen on a β-carbon. Using ligands with a large "bite angle" like Xantphos can disfavor the geometry required for β-hydride elimination.
-
The following table summarizes the properties of some common phosphine ligands.
| Ligand | Type | Tolman Cone Angle (°) | Key Feature / Application |
| PPh₃ | Monodentate Arylphosphine | 145 | General purpose, classic ligand. Often insufficient for challenging substrates. |
| P(t-Bu)₃ | Monodentate Alkylphosphine | 182 | Very electron-rich and bulky. Excellent for promoting oxidative addition. |
| dppf | Bidentate Ferrocenyl | ~178 (effective) | Good general ligand, especially for Suzuki coupling. Offers good thermal stability. |
| Xantphos | Bidentate Xanthene | ~216 (effective) | Large bite angle. Used to suppress β-hydride elimination and other side reactions. |
| SPhos | Biaryl Monophosphine | 256 | Very electron-rich and bulky. Excellent for Suzuki and Buchwald-Hartwig with challenging substrates. [14] |
| XPhos | Biaryl Monophosphine | 254 | Extremely bulky. Excellent for promoting reductive elimination with hindered substrates. [14][15] |
Q4: My base seems to be destroying my substrate or giving low yields. How do I select the right base and solvent?
A: The base and solvent are not passive components; they are active participants that profoundly influence solubility, catalyst activity, and reaction pathways. [16][17]An incorrect choice can lead to side reactions or complete failure.
-
The Role of the Base: In Suzuki reactions, the base activates the organoboron species to facilitate transmetalation. [18]In Heck and Buchwald-Hartwig reactions, it acts as a stoichiometric reagent to neutralize the acid generated. [9][19]The choice of base depends on the pKa of the substrate and the reaction mechanism.
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): Often used in aqueous/organic mixtures for Suzuki couplings with robust substrates. [14]They are generally a good starting point.
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): Often used under anhydrous conditions. K₃PO₄ is a workhorse for many Suzuki and Buchwald-Hartwig reactions, especially with sensitive functional groups. [3][15] * Strong, Soluble Organic Bases (e.g., DBU, Et₃N): Primarily used in Heck and Sonogashira couplings.
-
Strong, Hindered Alkoxide Bases (e.g., NaOt-Bu, LHMDS): Essential for Buchwald-Hartwig aminations, where a strong base is needed to deprotonate the amine nucleophile.
-
-
The Role of the Solvent: The solvent must solubilize all components but also impacts the catalytic species itself. [16][17][20] * Polar Aprotic Solvents (Dioxane, THF, DME): Very common choices. They are relatively non-coordinating and solubilize a wide range of reagents. Dioxane is a traditional choice, but 2-MeTHF is often a greener and safer alternative with a useful temperature range. [14] * Aromatic Solvents (Toluene, Xylene): Non-polar solvents. Can be useful when trying to suppress certain side reactions. In some cases, catalyst speciation can change dramatically between polar and non-polar solvents, altering reaction outcomes. [21] * Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): Often used in Suzuki couplings with inorganic bases like K₂CO₃. The aqueous phase dissolves the base, while the organic phase contains the catalyst and substrates.
| Common Problem | Probable Cause | Suggested Action (Base/Solvent) |
| Substrate decomposition | Base is too strong/nucleophilic | Switch to a weaker base (e.g., K₃PO₄ instead of NaOt-Bu) or a more hindered base. |
| Low yield, poor solubility | Reagents not fully dissolved | Switch to a more polar solvent system (e.g., Dioxane or DMF). |
| Protodeborylation (Suzuki) | Presence of water/protic source | Use anhydrous conditions with a base like K₃PO₄ in a solvent like Dioxane or Toluene. [14] |
| Homocoupling (Suzuki) | Oxygen presence, Pd(II) species | Ensure rigorous degassing. Use a Pd(0) source. Sometimes switching to anhydrous K₃PO₄ can help. [6] |
Section 3: Advanced Protocols & Methodologies
Protocol: Rapid Ligand Screening for a Failed Reaction
When a standard condition fails, a systematic screen of ligands is the most effective way to find a productive catalyst system. This protocol uses 24-well plates for high-throughput screening.
Objective: To identify an effective phosphine ligand for a challenging cross-coupling reaction that failed under initial conditions.
Materials:
-
Aryl Halide (Substrate 1)
-
Coupling Partner (Substrate 2, e.g., boronic acid)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
A diverse set of phosphine ligands (see ligand table above for suggestions)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
24-well reaction block with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Stock Solution Preparation (Inside a Glovebox):
-
Prepare a stock solution of the Aryl Halide in the chosen solvent.
-
Prepare a separate stock solution of the Palladium Precatalyst.
-
Note: Do not mix the catalyst and ligand into a single stock solution, as they may react or degrade over time. [8]
-
-
Arraying the Reagents:
-
To each of the 24 wells, add the appropriate magnetic stir bar.
-
Dispense a pre-weighed amount of each unique phosphine ligand into its designated well. Aim for a 2:1 Ligand:Pd ratio.
-
Dispense the solid base (e.g., K₃PO₄, 1.5 - 2.0 equivalents) into each well.
-
Dispense the Coupling Partner (Substrate 2, 1.1 - 1.5 equivalents) into each well.
-
-
Reaction Initiation:
-
Add the Aryl Halide stock solution to each well.
-
Add the Palladium Precatalyst stock solution to each well to initiate the reaction. The total reaction volume should be consistent across all wells (e.g., 0.5 mL).
-
Seal the reaction block with a sealing mat.
-
-
Reaction and Analysis:
-
Place the sealed block on a magnetic stirring hotplate and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
After the reaction time, allow the block to cool to room temperature.
-
Quench each reaction with a small amount of water or saturated ammonium chloride.
-
Dilute each well with a suitable solvent (e.g., ethyl acetate).
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion to the desired product.
-
-
Interpretation:
-
Identify the ligand(s) that provided the highest conversion. These "hits" form the basis for larger-scale optimization.
-
References
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, ACS Publications. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros. [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. (n.d.). Chemical Science, RSC Publishing. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health (NIH). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit r/Chempros. [Link]
-
Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews, ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics, ACS Publications. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education, ACS Publications. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025). [Source not further specified]. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). Diva-Portal.org. [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]
-
Performing a Reaction Under an Inert Atmosphere. (2017). YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, RSC Publishing. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit r/Chempros. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.). ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health (NIH). [Link]
-
Preparing an inert atmosphere reaction vessel with only an input? (2016). Chemistry Stack Exchange. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters, ACS Publications. [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group Research. [Link]
-
Suzuki-Miyaura Cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health (NIH). [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
Welcome to the technical support center for the purification of (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate. Achieving high purity is paramount for downstream applications and regulatory compliance. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Knowledge - Understanding Your Compound
Before attempting any purification, a solid understanding of the target molecule and its likely contaminants is essential. This foreknowledge informs every subsequent decision in the purification workflow.
Q1: What are the key physicochemical properties of this compound that influence purification?
Understanding the molecule's structure is the first step. It is an aromatic alcohol containing a polar hydroxymethyl group, a phenyl ring, and a fluoropyridine heterocycle. These features dictate its behavior:
-
Polarity: The presence of the alcohol (-CH2OH) group and the nitrogen atom in the pyridine ring makes this a significantly polar molecule. The fluorine atom also contributes to its polarity. This high polarity means it will have strong interactions with polar stationary phases like silica gel and will be more soluble in polar organic solvents.
-
Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. This capability leads to a higher boiling point and influences its solubility in protic solvents like alcohols.
-
Acidity/Basicity: The hydroxyl group is weakly acidic, while the pyridine nitrogen is weakly basic. This dual character is critical, as the basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, potentially causing issues like peak tailing during column chromatography.[1][2]
-
Solubility: Based on its structure as a polar aromatic alcohol, it is expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate (EtOAc), and dichloromethane (DCM). Its solubility in non-polar solvents like hexanes or heptane will be low. While it has moderate polarity, its water solubility is likely limited but can be a factor in work-up procedures.
Q2: What are the most common impurities I should anticipate during the synthesis and purification of this compound?
Impurities are not random; they are predictable byproducts of the synthetic route.[3][4] Identifying them is crucial for developing a targeted purification strategy.
| Impurity Category | Potential Species | Rationale & Impact on Purification |
| Unreacted Starting Materials | Precursor ketone: (4-(5-Fluoropyridin-2-yl)phenyl)methanone | If the synthesis involves reduction, incomplete reaction leaves this less polar starting material. It is typically easier to separate than isomeric byproducts. |
| Suzuki coupling precursors (e.g., 2-bromo-5-fluoropyridine, 4-(hydroxymethyl)phenylboronic acid) | Remnants from a cross-coupling reaction. Boronic acids are very polar and can often be removed with an aqueous wash. | |
| Reaction By-products | Over-oxidation product: 4-(5-Fluoropyridin-2-yl)benzoic acid | If the alcohol is exposed to oxidizing conditions, this highly polar carboxylic acid can form. It can be removed with a basic aqueous wash (e.g., NaHCO3 solution). |
| Dehalogenated product: (4-(Pyridin-2-yl)phenyl)methanol | Loss of the fluorine atom can occur under certain catalytic conditions. This impurity will have very similar polarity and can be challenging to separate. | |
| Positional Isomers | If the starting materials are not isomerically pure, other isomers may be present. These are often the most difficult impurities to remove.[3] | |
| Reagents & Solvents | Residual catalysts (e.g., Palladium), bases (e.g., K2CO3), and reaction solvents (e.g., DMF, DMSO). | Metal catalysts must be removed. Inorganic bases are typically removed during aqueous work-up. High-boiling solvents like DMSO can be difficult to remove and may require specific extraction or high-vacuum techniques.[5] |
Section 2: A Strategic Workflow for Purification
A multi-step approach is almost always necessary. The goal is to use orthogonal techniques that exploit different properties of the compound and its impurities.
Caption: High-level purification workflow decision tree.
Q3: What is the most effective initial purification (work-up) protocol after synthesis?
The goal of the work-up is to remove inorganic salts, highly polar reagents, and catalysts before concentrating on the more challenging organic impurities. A standard liquid-liquid extraction is the method of choice.
Protocol: Standard Aqueous Work-up
-
Quench Reaction: If necessary, cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., Ethyl Acetate, DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Expert Insight: If your reaction used a high-boiling polar solvent like DMF or DMSO, repeated washing with brine (saturated NaCl solution) can help pull it into the aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities, like the over-oxidation product).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar compounds like this one.[1][6] Success hinges on choosing the right conditions.
Q4: My compound and a key impurity have very similar Rf values on the TLC plate. How can I improve separation?
Poor separation on TLC indicates a challenging separation on the column. The solution is to optimize the mobile phase (eluent).
-
The Causality: Separation occurs because of a competition between the solvent and the analyte for binding sites on the silica. To separate two compounds of similar polarity, you must fine-tune the eluent's strength to exploit subtle differences in their interaction with the stationary phase.
-
Troubleshooting Steps:
-
Decrease Polarity: The first step is often to decrease the eluent strength (reduce the percentage of the polar solvent). This will lower all Rf values and may increase the separation (ΔRf).
-
Change Solvent System: If decreasing polarity doesn't work, switch one of the solvents to change the selectivity. The interaction between the solvents, the silica, and your compound is complex. Changing one component can drastically alter the outcome.
-
| Starting System (EtOAc/Hexane) | Alternative System 1 | Alternative System 2 |
| Exploits polarity differences. | DCM/Methanol: Methanol is a highly polar, protic solvent that can disrupt hydrogen bonding interactions differently than EtOAc. | Toluene/Acetone: Uses different solvent classes (aromatic and ketone) which can alter pi-pi or dipole-dipole interactions with your compound. |
Q5: My compound is streaking badly on the column, leading to broad peaks and poor purity. Why?
This is a classic problem when purifying compounds with basic nitrogen groups on silica gel.
-
The Causality: Silica gel is acidic due to surface silanol (Si-OH) groups. The basic pyridine nitrogen in your molecule can undergo a strong acid-base interaction, causing it to "stick" to the silica and elute slowly and unevenly. This results in severe peak tailing or streaking.[2]
-
The Solution: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.
-
Primary Choice: Add 0.5-1% triethylamine (NEt₃) to your mobile phase. This volatile base will preferentially bind to the acidic sites, allowing your compound to travel through the column more smoothly.
-
Alternative: In some cases, using 0.5-1% ammonia in methanol as the polar component of the eluent can also be effective.
-
Caption: Troubleshooting workflow for column chromatography issues.
Section 4: Troubleshooting Guide: Recrystallization
For solid compounds, recrystallization can be a highly effective and scalable purification technique, often yielding material of very high purity.[7][8]
Q7: How do I efficiently screen for a suitable recrystallization solvent?
The ideal solvent should dissolve the compound when hot but not when cold. Impurities, conversely, should be very soluble or insoluble at all temperatures.[8]
Protocol: Systematic Solvent Screening
-
Small-Scale Tests: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Water).
-
Observe at Room Temp: If the compound dissolves immediately, the solvent is too good; discard it. If it is completely insoluble, it might be a good "anti-solvent" for a two-solvent system.
-
Heat: If the compound is sparingly soluble at room temperature, heat the mixture gently (e.g., in a hot water bath). Add more solvent dropwise until the solid just dissolves.
-
Cool: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Evaluate: The ideal solvent is one that provides a high yield of crystalline solid upon cooling.
| Solvent System | Rationale |
| Single Solvent | Ethanol or Isopropanol: Good for moderately polar solids. |
| Two-Solvent System | Ethyl Acetate / Hexane: Dissolve in the minimum amount of hot EtOAc (good solvent), then slowly add hot Hexane (anti-solvent) until turbidity persists. Cool slowly.[7] |
| Ethanol / Water: A classic system for polar compounds that can hydrogen bond.[7] |
Q8: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound's solubility limit is reached while the solution is still above the compound's melting point, causing it to separate as a liquid.
-
The Causality: This is common with impure compounds (impurities depress the melting point) or when the solution is cooled too rapidly.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until it is homogeneous again. Add more of the "good" solvent to make the solution more dilute, then cool very slowly.
-
Slow Cooling: Ensure the solution cools to room temperature without disturbance before moving it to an ice bath. Insulating the flask can help.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. Adding a tiny crystal of pure product (a seed crystal) can also induce crystallization.
-
Change Solvents: The chosen solvent system may be inappropriate. Try a different one.
-
Section 5: Final Purity Assessment
Q9: How do I definitively confirm the purity of my final product?
No single technique is sufficient. A combination of methods is required to provide a complete picture of purity, which is standard practice in pharmaceutical development.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The absence of signals corresponding to known impurities is a strong indicator of purity. Integration of the product peaks versus impurity peaks can provide a quantitative estimate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an extremely sensitive technique for detecting trace impurities. A single sharp peak in the chromatogram (UV trace) with the correct mass-to-charge ratio (m/z) in the mass spectrum is desired.
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, a calibrated HPLC method is the industry standard. It provides a purity value as a percentage based on the area of the product peak relative to the total area of all peaks.[4]
By systematically applying these principles of characterization, strategic selection of purification techniques, and diligent troubleshooting, researchers can confidently and efficiently achieve the high purity required for this compound in their drug development endeavors.
References
- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.).
- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.).
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15). Retrieved January 23, 2026, from [Link]
- US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of ... - Google Patents. (n.d.).
-
(3-Fluoro-4-(5-fluoropyridin-3-yl)phenyl)methanol - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). J. Vis. Exp. Retrieved January 23, 2026, from [Link]
-
PHENYLMETHANOL - Ataman Kimya. (n.d.). Retrieved January 23, 2026, from [Link]
-
Preparation of Polyaromatic Alcohols from Waste Petroleum Products by Phase Transfer Catalysis - Modern Scientific Press. (2013, December 31). Retrieved January 23, 2026, from [Link]
-
Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.). Retrieved January 23, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved January 23, 2026, from [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21). Retrieved January 23, 2026, from [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography. (n.d.). Retrieved January 23, 2026, from [Link]
-
Tips For Antibody Purification Troubleshooting - Biochain Incorporated. (2023, June 5). Retrieved January 23, 2026, from [Link]
-
(PDF) (2-Methylphenyl)(phenyl)methanol - ResearchGate. (2016, May 25). Retrieved January 23, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved January 23, 2026, from [Link]
-
Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC - NIH. (2023, August 19). Retrieved January 23, 2026, from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved January 23, 2026, from [Link]
-
Troubleshooting Guide - Phenomenex. (n.d.). Retrieved January 23, 2026, from [Link]
- US1944958A - Purification of aromatic alcohols - Google Patents. (n.d.).
-
(주)세진씨아이 - 시약의 기준을 정하다. TCI. (n.d.). Retrieved January 23, 2026, from [Link]
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- 5. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Catalyst Optimization for Methanol-to-Olefins (MTO) Reaction
Welcome to the technical support center for the Methanol-to-Olefins (MTO) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during MTO catalyst optimization experiments. Our goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your MTO experiments. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Rapid Catalyst Deactivation and Short Lifetime
Symptom: A sharp decline in methanol conversion and olefin selectivity is observed shortly after the reaction begins. Unreacted methanol and dimethyl ether (DME) may be detected in the product stream.[1]
Potential Causes & Solutions:
-
Cause A: Excessive Coke Formation. Coke deposition is a primary reason for the deactivation of MTO catalysts like SAPO-34 and ZSM-5.[2] This physically blocks the catalyst pores and active sites. The rate and nature of coke formation are highly dependent on reaction conditions and catalyst properties.[3]
-
Troubleshooting Steps:
-
Characterize the Coke: Perform Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.[4] Spectroscopic techniques like Raman and UV-Vis can provide insights into the nature of the coke species (e.g., graphitic vs. polyaromatic).
-
Optimize Reaction Temperature: Both high and low temperatures can accelerate coking.[3] At lower temperatures (around 300-350°C), adamantane-based species can form and block the catalyst pores.[3][5] At higher temperatures (above 450-500°C), poly-condensed aromatic hydrocarbons can lead to deactivation.[3][5] Conduct a temperature screening study to find the optimal balance between activity and stability for your specific catalyst.
-
Adjust Methanol Partial Pressure: High methanol partial pressure can lead to faster coke formation. Consider co-feeding water (steam) to reduce the methanol partial pressure and potentially prolong catalyst lifetime.
-
Modify Catalyst Acidity: For SAPO-34, catalysts with milder acid strength and lower acid density tend to exhibit slower coke deposition and longer lifetimes.[6][7] This is because strong acid sites can promote the secondary reactions that lead to coke precursors. Consider synthesizing or sourcing catalysts with a lower silicon content.
-
-
-
Cause B: Hydrothermal Instability. The water produced during the MTO reaction can lead to the dealumination of zeolite frameworks, especially at high temperatures, reducing the number of active Brønsted acid sites and potentially causing structural collapse.[1]
-
Troubleshooting Steps:
-
Assess Structural Integrity: Use X-ray Diffraction (XRD) and N2 physisorption to check for changes in the crystallinity and pore structure of the spent catalyst compared to the fresh catalyst.
-
Enhance Hydrothermal Stability:
-
Catalyst Modification: The incorporation of certain metals, like zirconium, into the catalyst framework can improve thermal and hydrothermal stability.[8]
-
Controlled Steaming: A pre-treatment of the catalyst with controlled high-temperature steaming (550–600 °C) can surprisingly improve its hydrothermal stability in some cases.[1]
-
-
-
-
Cause C: Non-Uniform Si Distribution in SAPO-34. An enrichment of silicon on the external surface of SAPO-34 crystals can lead to stronger acid sites on the exterior.[3] This can promote undesired side reactions and faster coke formation on the crystal surface, leading to pore mouth blocking.[3]
-
Troubleshooting Steps:
-
Analyze Si Distribution: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy with Energy Dispersive X-ray Spectroscopy (TEM-EDX) can be used to probe the elemental distribution on the catalyst surface.
-
Optimize Catalyst Synthesis: Employ synthesis methods that promote a more uniform incorporation of silicon into the SAPO framework. This can involve adjusting the synthesis temperature, time, and the choice of silica source.
-
-
Experimental Workflow for Investigating Rapid Deactivation
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Issue 2: Low Selectivity to Light Olefins (Ethylene and Propylene)
Symptom: The product stream contains a high proportion of paraffins (ethane, propane), heavier hydrocarbons (C4+), or aromatics, while the selectivity to C2= and C3= is below expectations.
Potential Causes & Solutions:
-
Cause A: Inappropriate Catalyst Pore Structure. The shape-selectivity of MTO catalysts is crucial. For high light olefin selectivity, small-pore catalysts are generally preferred.
-
Troubleshooting Steps:
-
Verify Catalyst Type: Ensure you are using a catalyst with the appropriate topology. SAPO-34 (CHA topology) with its small pores (3.8 Å) is known for high selectivity to light olefins.[1] ZSM-5 (MFI topology) has larger pores and tends to produce a broader range of hydrocarbons, including aromatics.[5]
-
Consider Catalyst Crystal Size: For catalysts like SAPO-34, smaller crystal sizes can improve mass transfer and reduce the residence time of hydrocarbon intermediates within the crystals, which can suppress secondary reactions that lead to heavier products and coke.[7]
-
-
-
Cause B: Unfavorable Reaction Conditions. Reaction conditions have a significant impact on product distribution.
-
Troubleshooting Steps:
-
Optimize Temperature: Higher temperatures generally favor the formation of ethylene over propylene. Conversely, lower temperatures may increase the C3=/C2= ratio but can also lead to faster deactivation.[3]
-
Adjust Space Velocity (WHSV): A higher Weight Hourly Space Velocity (WHSV) reduces the contact time of reactants with the catalyst, which can suppress the formation of heavier products and aromatics. However, this may also lead to incomplete methanol conversion. An optimal WHSV needs to be determined experimentally.
-
-
-
Cause C: Strong Catalyst Acidity. As mentioned previously, excessively strong acid sites can promote hydrogen transfer reactions, leading to the formation of paraffins and aromatics at the expense of olefins.
-
Troubleshooting Steps:
-
Characterize Acidity: Use ammonia temperature-programmed desorption (NH3-TPD) to quantify the total number of acid sites and their strength distribution.
-
Select Catalyst with Optimal Acidity: For SAPO-34, a lower Si content generally leads to weaker acidity and higher olefin selectivity.[7] For ZSM-5, modifying the catalyst with certain metals (e.g., Sr, La) can reduce its acidity and improve light olefin selectivity.[9]
-
-
Data Presentation: Impact of Catalyst Properties on Performance
| Catalyst Property | Effect on MTO Performance | Troubleshooting Action |
| Pore Size | Small pores (e.g., SAPO-34) favor light olefins; larger pores (e.g., ZSM-5) produce more aromatics and heavier hydrocarbons.[1] | Select a catalyst with the appropriate pore structure for your target products. |
| Acidity (Strength & Density) | High acidity can increase paraffin and aromatic formation, and accelerate coking.[6][7] | Use catalysts with moderate acidity. For SAPO-34, this means lower Si content. For ZSM-5, consider metal modification.[7][9] |
| Crystal Size | Smaller crystals can improve diffusion, prolonging catalyst life and potentially increasing olefin selectivity.[7] | Synthesize or select nano-sized or hierarchical catalysts. |
| Hydrothermal Stability | Poor stability leads to irreversible deactivation through framework collapse.[1] | Choose inherently stable frameworks or enhance stability through modifications like metal incorporation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the "hydrocarbon pool" mechanism and why is it important?
A1: The hydrocarbon pool (HCP) mechanism describes the process by which methanol is converted to olefins over zeolite catalysts.[3] Instead of direct C-C bond formation from methanol, the reaction proceeds through the formation of trapped organic species within the catalyst's pores, known as the hydrocarbon pool. These trapped species, which can include methylbenzenes and other cyclic compounds, act as co-catalysts or reaction centers. Methanol molecules are sequentially added to these HCP species, which then crack or rearrange to release light olefins.[3] Understanding the HCP is crucial because its composition and stability directly influence the catalyst's activity, selectivity, and lifetime. The type of catalyst framework (e.g., the cages of SAPO-34 vs. the channels of ZSM-5) determines the nature of the HCP and, consequently, the product distribution.[3]
Q2: How do I choose between SAPO-34 and ZSM-5 for my MTO experiment?
A2: The choice depends on your desired product slate.
-
SAPO-34: With its small pores and chabazite (CHA) cage structure, SAPO-34 is highly shape-selective for light olefins, particularly ethylene and propylene, with selectivities often exceeding 80%.[1] However, it is prone to rapid deactivation by coke deposition within its cages.[1]
-
ZSM-5: This catalyst has a larger, 10-membered ring pore system (MFI topology). It is generally more robust and hydrothermally stable than SAPO-34.[5] However, its larger pores allow for the formation of a wider range of products, including propylene, butenes, and aromatics. ZSM-5 is often used in Methanol-to-Gasoline (MTG) or Methanol-to-Propylene (MTP) processes, where reaction conditions are tuned to favor specific products.[5]
Q3: What are the best methods for regenerating a deactivated MTO catalyst?
A3: The primary goal of regeneration is to remove coke deposits without damaging the catalyst structure.
-
Calcination in Air: This is the most common method, where the coked catalyst is heated in a controlled flow of air or diluted oxygen. The coke is burned off as CO and CO2. It is crucial to control the temperature carefully to avoid excessive heat that can cause irreversible damage to the zeolite framework.[2]
-
Steam Regeneration: Recent studies have explored steam regeneration as an alternative. This process can convert coke species into useful syngas (CO + H2), potentially improving the overall carbon utilization of the process.[10]
-
Methanol Leaching: For some catalysts like ZSM-5, leaching the deactivated catalyst with methanol at room temperature has been shown to be an effective in-situ regeneration method, capable of restoring activity.[2]
Catalyst Regeneration Workflow
Caption: General workflow for MTO catalyst regeneration.
Q4: What analytical techniques are essential for characterizing my MTO catalyst?
A4: A multi-technique approach is necessary for a comprehensive understanding of your catalyst.
-
Structural Properties:
-
XRD (X-ray Diffraction): To verify the crystalline phase and assess crystallinity.
-
N2 Physisorption (BET/BJH): To determine surface area, pore volume, and pore size distribution.
-
SEM/TEM (Scanning/Transmission Electron Microscopy): To observe crystal morphology and size.
-
-
Acidity:
-
NH3-TPD (Ammonia Temperature-Programmed Desorption): To quantify acid site density and strength.
-
Pyridine-IR (Infrared Spectroscopy of Adsorbed Pyridine): To distinguish between Brønsted and Lewis acid sites.
-
-
In-situ/Operando Characterization:
References
-
Liu, Z., et al. (2015). Methanol to Olefins (MTO): From Fundamentals to Commercialization. ACS Catalysis. Available at: [Link]
-
Al-Mithali, M., et al. (2025). Consideration of the methanol-to-olefins (MTO) reaction over different zirconium species of the Zr-SAPO catalyst: a comprehensive periodic DFT investigation. RSC Advances. Available at: [Link]
-
Jae, J., et al. (2021). A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics. Reaction Chemistry & Engineering. Available at: [Link]
-
Barger, P. (2011). Methanol to Olefins (MTO): Development of a Commercial Catalytic Process. UOP LLC. Available at: [Link]
-
Kummer, L., et al. (2018). Kinetic Modeling of Catalytic Olefin Cracking and Methanol-to-Olefins (MTO) over Zeolites: A Review. Catalysts. Available at: [Link]
-
Exploring the future of Catalysis for CH4 and CO2. (2020). Methanol to Olefins (MTO) using chabazite zeolites. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Methanol. Available at: [Link]
-
Li, J., et al. (2012). Study on the deactivation and regeneration of the ZSM-5 catalyst used in methanol to olefins. Frontiers of Chemical Science and Engineering. Available at: [Link]
-
Yarulina, I., et al. (2016). Methanol-to-olefins process over zeolite catalysts with DDR topology: effect of composition and structural defects on catalytic performance. Catalysis Science & Technology. Available at: [Link]
-
Wei, Y., et al. (2019). Recent Progress in Methanol‐to‐Olefins (MTO) Catalysts. ChemCatChem. Available at: [Link]
-
Li, Y., et al. (2022). Enhanced methanol-to-olefins (MTO) performance over SAPO-34 molecular sieves synthesized using novel sources of silicon and aluminium. Journal of Materials Chemistry A. Available at: [Link]
-
Chen, J., et al. (2022). Methanol to Olefins (MTO): Understanding and Regulating Dynamic Complex Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2023). Modeling and analysis of air combustion and steam regeneration in methanol to olefins processes. Green Energy & Environment. Available at: [Link]
-
Umbrex. (n.d.). Make-to-Stock vs. Make-to-Order Strategy Evaluation. Available at: [Link]
-
Goetze, J., et al. (2016). Insights into the Activity and Deactivation of the Methanol-to-Olefins Process over Different Small-Pore Zeolites As Studied with Operando UV–vis Spectroscopy. ACS Catalysis. Available at: [Link]
-
Al-Mithali, M., et al. (2020). Hydrothermal Stability of One-Dimensional Pore ZSM-22 Zeolite in Hot Water. ResearchGate. Available at: [Link]
-
Akdim, O., et al. (2022). ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance. ACS Omega. Available at: [Link]
-
IndustriOS. (n.d.). Cost Analysis in MTO: 9 Key Evaluations for Successful Cost Management. Available at: [Link]
-
Simancas, R., et al. (2021). Recent progress in the improvement of hydrothermal stability of zeolites. Chemical Science. Available at: [Link]
-
Ghavipour, M., et al. (2015). Study of coke behaviour of catalyst during methanol-to-olefins process based on a special TGA reactor. ResearchGate. Available at: [Link]
-
Pérez-Uriarte, P., et al. (2016). MTO with SAPO-34 in a Fixed-Bed Reactor: Deactivation Profiles. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Ruan, Q., et al. (2022). Probing coke formation during the methanol-to-hydrocarbon reaction on zeolite ZSM-5 catalyst at the nanoscale using tip-enhanced fluorescence microscopy. Chemical Science. Available at: [Link]
-
Li, Y., et al. (2022). State-of-the-art synthetic strategies for SAPO-34 zeolite catalysts in methanol-to-olefin conversion. National Science Review. Available at: [Link]
-
Simancas, R., et al. (2021). Recent progress in the improvement of hydrothermal stability of zeolites. Chemical Science. Available at: [Link]
-
Hidayat, N., et al. (2023). Improvement of Catalyst Activity in Methanol-to-Olefin Conversion via Metal (Sr/La) Impregnation over ZSM-5 Catalyst. International Journal of Technology. Available at: [Link]
-
Redalyc. (2018). Production line performance analysis within a MTS/MTO manufacturing framework: a queueing theory approach. Available at: [Link]
-
Moeinfar, K., & Ghasimi, S. (2018). Production line performance analysis within a MTS/MTO manufacturing framework: A queueing theory approach. ResearchGate. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Optimization of Methanol Synthesis Under Forced Periodic Operation
Welcome to the technical support center for the optimization of methanol synthesis under forced periodic operation (FPO). This guide is designed for researchers, scientists, and drug development professionals who are exploring FPO to enhance methanol yield and productivity. As your senior application scientist, I will provide field-proven insights and troubleshooting guidance to bridge the gap between theoretical models and experimental success. Our focus will be on understanding the "why" behind experimental choices to ensure your protocols are robust and self-validating.
Introduction to Forced Periodic Operation in Methanol Synthesis
Forced periodic operation is an advanced process intensification strategy that involves intentionally and cyclically varying one or more process parameters, such as reactant concentrations or flow rates. For the synthesis of methanol from syngas over a Cu/ZnO/Al2O3 catalyst, this dynamic operation can significantly outperform even optimized steady-state conditions.[1][2] The primary advantage of FPO lies in its ability to manipulate the catalyst's surface coverage and reaction rates in a way that is not achievable under constant conditions, leading to higher time-averaged methanol production and improved carbon yield.[1]
This guide will address common challenges and questions that arise during the experimental implementation of FPO for methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is forced periodic operation theoretically superior to steady-state operation for methanol synthesis?
A1: The superiority of FPO in methanol synthesis is rooted in the nonlinear nature of the reaction kinetics and catalyst dynamics.[1][3] By periodically modulating inputs, we can exploit the different timescales of adsorption, desorption, and surface reaction steps. For instance, a periodic feed of reactants can create transient conditions on the catalyst surface that are more favorable for methanol formation than a constant feed. This dynamic operation allows for a more efficient use of the catalyst's active sites. A comparison with optimal steady-state conditions is crucial for a rigorous evaluation of any new forced periodic operation mode.[1][4]
Q2: Which process parameters are the most effective to modulate in FPO for methanol synthesis?
A2: Theoretical studies and numerical optimizations have consistently shown that the simultaneous periodic modulation of the CO feed concentration and the total feed flow rate is the most promising strategy.[1][4] The phase shift between these two modulations is a critical additional degree of freedom that can be optimized to further enhance performance. Modulating the CO concentration directly influences the carbon source for methanol, while varying the flow rate affects the residence time and the removal of products.
Q3: What type of reactor is best suited for FPO experiments in methanol synthesis?
A3: Much of the foundational theoretical work has been modeled using an isothermal, well-mixed Continuous Stirred-Tank Reactor (CSTR).[1][4] This is because the CSTR model simplifies the analysis by assuming uniform conditions, which is beneficial for understanding the fundamental effects of FPO.[1][5] In practice, industrial methanol synthesis often utilizes cooled fixed-bed reactors.[1] While fixed-bed reactors introduce complexities like temperature and concentration gradients, they also offer additional degrees of freedom for optimization. For laboratory-scale experimental validation, a CSTR-type reactor, such as a Berty reactor, is often used to approximate the well-mixed conditions assumed in many models.[5]
Q4: What is the expected magnitude of improvement with FPO compared to steady-state operation?
A4: The degree of improvement is highly dependent on the specific operating conditions and the parameters being modulated. However, numerical optimization studies have predicted significant gains. For example, in a well-mixed isothermal reactor, improvements in the methanol flow rate have been shown to be between 15% and 24%, while the yield can be improved by 5% to 17% relative to optimal steady-state operating points.[1]
Q5: What are the primary challenges in translating theoretical FPO models into successful experiments?
A5: The primary challenges include:
-
Catalyst Deactivation: This is a significant and often unresolved issue. The dynamic conditions of FPO can sometimes accelerate catalyst deactivation compared to steady-state operation.[6]
-
System Dynamics and Control: Precisely modulating feed compositions and flow rates at high pressures requires sophisticated and responsive mass flow controllers and valves.
-
Heat Management: While many models assume isothermal conditions to simplify the analysis, real systems are non-isothermal. The exothermic nature of methanol synthesis requires careful temperature control, especially under dynamic operation.
-
Measurement and Analysis: Accurately measuring the dynamic response of the system requires fast and reliable online analytical techniques, such as mass spectrometry or gas chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during your FPO experiments for methanol synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Lower than expected methanol yield or conversion. | 1. Sub-optimal FPO parameters: The chosen frequency, amplitude, or phase shift may not be optimal for your specific setup. 2. Catalyst deactivation: The catalyst may have lost activity due to sintering, coking, or poisoning.[6] 3. Mass transfer limitations: In a fixed-bed reactor, poor flow distribution or channeling can lead to inefficient catalyst utilization. | 1. Re-optimize FPO parameters: If possible, use a kinetic model of your system to perform a numerical optimization of the forcing parameters.[1][4] Start with a Nonlinear Frequency Response (NFR) analysis to identify promising parameter ranges.[5][6] 2. Characterize the catalyst: Before and after the experiment, characterize the catalyst using techniques like XRD, TEM, and BET to check for changes in crystallite size, surface area, and morphology. 3. Check for channeling: Use tracer experiments to assess the residence time distribution in your reactor and ensure plug flow behavior in a fixed-bed setup. |
| Inconsistent or non-reproducible results. | 1. Inadequate control of input modulations: The mass flow controllers or valves may not be accurately tracking the desired periodic waveforms. 2. Temperature fluctuations: Poor temperature control can lead to significant variations in reaction rates. 3. Inlet gas composition drift: The composition of the syngas feed may not be stable over time. | 1. Calibrate and verify control hardware: Independently verify the response of your mass flow controllers and valves to the periodic setpoints. Ensure they can handle the required frequencies and amplitudes. 2. Improve temperature control: Implement a more robust temperature control loop (e.g., a cascade controller) and ensure good heat transfer within the reactor. 3. Monitor feed gas composition: Use an online gas analyzer to continuously monitor the inlet gas composition and ensure its stability. |
| Rapid catalyst deactivation under FPO. | 1. Thermal stress: The periodic operation may be causing temperature spikes on the catalyst surface, leading to sintering of the active copper particles. 2. Coke formation: Fluctuations in the H2/CO ratio might create conditions favorable for coke deposition. 3. Water inhibition/sintering: High transient concentrations of water, a byproduct of the reverse water-gas shift reaction, can accelerate catalyst deactivation. | 1. Implement non-isothermal FPO: Consider modulating the temperature along with the feed composition to maintain a more stable catalyst surface temperature. 2. Adjust feed composition: Ensure that the hydrogen partial pressure remains sufficiently high throughout the cycle to prevent coking. 3. Optimize waveform: Experimental studies have suggested that square wave modulations can sometimes outperform sinusoidal waves.[6] This may be due to the rapid switching between conditions that are either highly productive or favorable for catalyst regeneration. |
| Difficulty in achieving a stable periodic state. | 1. Long system time constants: The reactor system may have significant thermal or fluid dynamic inertia, preventing it from reaching a stable periodic state within a reasonable time. 2. Mismatched forcing frequency: The chosen forcing frequency may be too high for the system to respond effectively. | 1. Allow for sufficient settling time: Before taking measurements, allow the system to run for a sufficient number of cycles to reach a stable periodic state. Monitor the outlet concentrations over several cycles to confirm periodicity. 2. Perform a frequency response analysis: Experimentally determine the system's response to a range of frequencies to identify the optimal operating window. |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal FPO Parameters via Numerical Optimization
This protocol outlines the steps for using a kinetic model to determine promising FPO parameters before conducting experiments. This approach is crucial for a rigorous evaluation of FPO.[1][4]
-
Develop or Select a Kinetic Model:
-
Utilize a well-established kinetic model for methanol synthesis on a Cu/ZnO/Al2O3 catalyst that accounts for the main reactions: CO hydrogenation, CO2 hydrogenation, and the reverse water-gas shift reaction.[1][4]
-
Ensure the model is validated against steady-state and dynamic experimental data if possible.
-
-
Define the Optimization Problem:
-
Objective Functions: Define the metrics you want to maximize. Common choices are the time-averaged methanol outlet flow rate and the methanol yield based on the total carbon in the feed.[1]
-
Decision Variables: These are the parameters you will vary to find the optimum. For FPO, these typically include the mean inlet concentrations of reactants, the amplitudes of modulation, the forcing frequency (or period), and the phase shift between modulated inputs.[1]
-
Constraints: Define the physical and operational limits of your system, such as temperature and pressure ranges, maximum and minimum flow rates, and safety constraints.
-
-
Perform Steady-State Optimization:
-
Perform Dynamic Optimization for FPO:
-
Using a suitable optimization algorithm (e.g., a sequential nonlinear programming (NLP) approach), solve the dynamic optimization problem.[1][4]
-
The optimization should aim to maximize your objective functions by varying the decision variables defined in step 2.
-
A periodicity constraint must be included to ensure that the system returns to its initial state at the end of each period.[1]
-
-
Analyze the Pareto Front:
-
Since you are likely optimizing for multiple objectives (e.g., yield and production rate), the result will be a Pareto front, which shows the trade-off between the objectives.
-
Compare the FPO Pareto front to the optimal steady-state point(s) to quantify the potential improvement.[1]
-
Visualization of the FPO Workflow
Caption: Workflow for optimizing and validating FPO in methanol synthesis.
Key Mechanistic Insights & Data Presentation
The Role of Surface Coverage Dynamics
The effectiveness of FPO is intrinsically linked to the dynamics of species adsorbed on the catalyst surface. The Cu/ZnO/Al2O3 catalyst for methanol synthesis is known to have different types of active sites.[1] The interplay between these sites and the gas-phase composition is crucial. FPO allows for the manipulation of the surface coverage of reactants and inhibitors (like water) to favor methanol production.
Logical Relationship of FPO Parameters
The relationship between the key FPO parameters and the desired outcomes can be visualized as follows:
Caption: Logical flow from FPO inputs to performance enhancement.
Summary of Typical FPO vs. Steady-State Performance
The following table summarizes a conceptual comparison based on data from numerical studies.[1]
| Performance Metric | Optimal Steady-State | Optimal Forced Periodic Operation | Percentage Improvement |
| Methanol Flow Rate (mmol/min/kg_cat) | 413 | 512 | ~24% |
| Carbon Yield | 52% | 55% | ~5.7% |
| Methanol Flow Rate (mmol/min/kg_cat) | 336 | 386 | ~15% |
| Carbon Yield | 61% | 71% | ~16.4% |
Note: The two sets of data represent different points on the Pareto front, illustrating the trade-off between maximizing flow rate versus maximizing yield.
References
-
Kaps, L., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes, 9(5), 872. [Link]
-
Kaps, L., et al. (2025). Forced Periodic Reactor Operation Applied to Methanol Synthesis. ChemCatChem. [Link]
-
Forced periodic operation of methanol synthesis. (n.d.). Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
-
Kaps, L., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
-
Nikolić, D., et al. (2021). Forced periodic operations of a chemical reactor for methanol synthesis – the search for the best scenario based on Nonlinear Frequency Response Method. Part I Single input modulations. Chemical Engineering Research and Design, 175, 269-282. [Link]
-
Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. (2026). Request PDF on ResearchGate. [Link]
-
Bencheikh, I., et al. (2018). Highlighting of the impact of periodic operations on the performance of methanol steam reforming process for pure hydrogen generation. Journal of Renewable Energies, 21(4), 663-674. [Link]
Sources
Technical Support Center: Overcoming Low Conversion in SNAr Reactions of Chloroheterocycles
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion, with a specific focus on challenging chloroheterocyclic substrates. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
PART 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles governing the success of your SNAr reaction. Understanding these concepts is the first step in effective troubleshooting.
Q1: My SNAr reaction with a chloroheterocycle is showing low to no conversion. What are the fundamental principles I should reconsider?
A1: The success of an SNAr reaction hinges on a two-step addition-elimination mechanism.[1][2] A nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate called a Meisenheimer complex.[1] The aromaticity is then restored by the expulsion of a leaving group. For this to occur efficiently, three core principles must be met:
-
The Heterocycle Must Be "Activated": The aromatic ring must be electron-deficient to be attacked by a nucleophile.[1][3] In heteroaromatic systems, the nitrogen atom(s) act as "built-in" electron-withdrawing groups (EWGs), making them inherently more reactive than their carbocyclic analogs like chlorobenzene.[4][5] However, this intrinsic activation is often insufficient. Additional strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the chlorine leaving group are often necessary to sufficiently lower the energy of the Meisenheimer intermediate and accelerate the reaction.[1][2][4] Reactions where the EWG is meta to the leaving group are generally ineffective.[4]
-
A Competent Nucleophile is Required: The attacking species must be a strong enough nucleophile to initiate the first step of the reaction.
-
A Suitable Leaving Group Must Be Present: The chloro group must be able to depart to complete the reaction.
The most common reason for failure is insufficient activation of the heterocyclic ring.
Q2: I'm using a chloroheterocycle. Should I switch to the fluoro, bromo, or iodo analog for better reactivity?
A2: This is a frequent and important question. In SNAr reactions, the typical reactivity order of halogens as leaving groups is F > Cl ≈ Br > I .[1][6] This is often counterintuitive to chemists familiar with SN2 reactions, where iodide is an excellent leaving group.
The reason for this order lies in the rate-determining step of the SNAr mechanism. The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the slowest step.[1] The highly electronegative fluorine atom strongly withdraws electron density from the ring, making the carbon atom it's attached to more electrophilic and thus, more susceptible to nucleophilic attack. This effect on the first step outweighs the fact that the carbon-fluorine bond is stronger and harder to break in the second, faster step.[1][6]
Therefore, if you are experiencing low conversion with a chloroheterocycle, switching to the corresponding fluoroheterocycle is a scientifically sound strategy to increase the reaction rate.
Q3: How critical is my choice of solvent? I am currently using THF.
A3: Solvent choice is paramount. The ideal solvent for an SNAr reaction stabilizes the negatively charged Meisenheimer complex. For this reason, polar aprotic solvents are the standard choice.[7] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating charged intermediates and can dramatically accelerate the reaction.[7]
While THF is a polar aprotic solvent, its ability to stabilize the Meisenheimer complex is significantly less than that of DMSO or DMF. A simple switch from THF to DMSO, often accompanied by heating, can be the single most effective change to drive a sluggish reaction to completion.
However, be aware of potential side reactions. Some less hindered alcohols can act as nucleophiles themselves, and esters may not be compatible with strong bases.[8]
Q4: What is the purpose of adding a base like potassium carbonate to my reaction?
A4: A base is often essential, particularly when using nucleophiles that are not inherently anionic, such as amines or alcohols. The base serves two primary functions:
-
Deprotonation of the Nucleophile: For nucleophiles like alcohols or phenols, a base is required to deprotonate them, forming the much more nucleophilic alkoxide or phenoxide.[1]
-
Scavenging Protons: When using amine nucleophiles, the reaction often produces HCl as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A base is added to neutralize this acid and maintain the concentration of the active nucleophile.
The choice of base is important. Stronger bases are generally more effective.[7] For instance, when using an alcohol as a nucleophile, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.
PART 2: Troubleshooting Guides for Low Conversion
This section provides systematic workflows and protocols to address low conversion in your SNAr reactions.
Workflow for Troubleshooting Low Conversion
When faced with a low-yielding SNAr reaction, a systematic approach is key. The following decision tree, presented in DOT language, outlines a logical progression for troubleshooting.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. Reaction Examples [cdb.ics.uci.edu]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol: A Comparative Analysis of a Privileged Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Pre-eminence of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is one of the most versatile and prevalent azaheterocycles in drug design, serving as a cornerstone in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for substitution at multiple vectors make it a "privileged scaffold."[3] Pyridine motifs can enhance a molecule's pharmacokinetic profile, improving metabolic stability, permeability, potency, and target binding.[1][3] This guide focuses on a specific, high-value derivative, (4-(5-Fluoropyridin-2-yl)phenyl)methanol , and provides a comparative analysis against related structures. We will explore the strategic rationale for its design, synthesis, and characterization, and provide a framework for evaluating its performance in a drug discovery context.
The Strategic Imperative of Fluorination in Phenylpyridine Scaffolds
The introduction of a fluorine atom into a drug candidate is a deliberate and strategic decision in medicinal chemistry. In the context of the (4-(pyridin-2-yl)phenyl)methanol core, the addition of fluorine at the 5-position of the pyridine ring imparts several critical modifications:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. This is a crucial parameter for controlling a compound's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and potential for off-target effects like hERG channel inhibition.
-
Enhanced Target Binding: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket. This can lead to a significant increase in binding affinity and potency.[1]
-
Lipophilicity Tuning: While often increasing lipophilicity, the effect of fluorine is complex and position-dependent, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis and Workflow: The Suzuki-Miyaura Cross-Coupling Approach
The most robust and widely adopted method for synthesizing biaryl systems like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and heteroaryl halides.
The general workflow involves coupling a pyridine-containing boronic acid or ester with a phenyl-containing halide, or vice-versa. For our target molecule, a common route is the coupling of 5-Fluoro-2-bromopyridine with (4-(hydroxymethyl)phenyl)boronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: This protocol is designed for high yield and purity. The choice of a phosphine-ligated palladium catalyst like Pd(PPh3)4 is standard for its stability and effectiveness.[5] The base is crucial for the transmetalation step, and an aqueous mixture of dioxane provides the necessary solubility for both organic and inorganic reagents.[5][6] Monitoring by LC-MS is essential to avoid incomplete reactions or degradation.
Materials:
-
5-Fluoro-2-bromopyridine (1.0 eq)
-
(4-(hydroxymethyl)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-Fluoro-2-bromopyridine, (4-(hydroxymethyl)phenyl)boronic acid, and Pd(PPh3)4.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Dissolve K2CO3 in deionized water (to create a ~2M solution) and degas the solution by bubbling Argon through it for 15 minutes.
-
Add the 1,4-Dioxane to the reaction flask, followed by the degassed aqueous K2CO3 solution. The typical solvent ratio is 4:1 Dioxane:Water.[6]
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with deionized water, then with brine. Separate the organic layer.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
-
Self-Validation: Confirm the structure and purity (>95%) of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Physicochemical Properties
The impact of substituents on the pyridine ring is clearly reflected in the compound's physicochemical properties. Below is a comparison of our lead compound with key alternatives.
| Compound | Structure | MW ( g/mol ) | cLogP (Est.) | TPSA (Ų) | pKa (Py-N, Est.) |
| This compound | 203.21 | 1.85 | 49.56 | ~3.5 | |
| (4-(Pyridin-2-yl)phenyl)methanol | 185.22 | 1.60 | 49.56 | ~5.2 | |
| (4-(5-Chloropyridin-2-yl)phenyl)methanol | 219.66 | 2.38 | 49.56 | ~3.3 | |
| (4-(5-Methoxypyridin-2-yl)phenyl)methanol | 215.25 | 1.55 | 58.79 | ~5.8 |
Data estimated using standard cheminformatics software.
Analysis:
-
The fluorine substitution in the title compound lowers the estimated pKa significantly compared to the non-fluorinated parent, reducing its basicity.
-
The chloro-derivative shows a similar pKa-lowering effect but has a higher calculated lipophilicity (cLogP), which could impact solubility and permeability differently.
-
The electron-donating methoxy group increases the pKa, making the pyridine nitrogen more basic than the unsubstituted parent.
Structure-Activity Relationship (SAR) Analysis
To illustrate the performance differences, we will use a representative dataset for a hypothetical kinase target, as phenylpyridine scaffolds are common in kinase inhibitor design. The following data demonstrates how subtle structural changes can dramatically influence biological activity.
Caption: Key modification points and their impact on biological activity for the phenylpyridine scaffold.
Representative Biological Data (Hypothetical Kinase X)
| Compound | R5-Substituent | IC₅₀ (nM) | Rationale / Causality |
| This compound | -F | 15 | Optimal balance of electronics and potential for H-bonding with the target. Reduced pKa may improve cell entry. |
| (4-(Pyridin-2-yl)phenyl)methanol | -H | 150 | Baseline activity; lacks specific favorable interactions provided by the halogen. |
| (4-(5-Chloropyridin-2-yl)phenyl)methanol | -Cl | 25 | Similar electronic effect to fluorine, but larger size may be slightly less optimal for the binding pocket. |
| (4-(5-Bromopyridin-2-yl)phenyl)methanol | -Br | 80 | Increased size (bulk) likely leads to a steric clash, reducing binding affinity despite favorable electronics.[7] |
| (4-(5-Methoxypyridin-2-yl)phenyl)methanol | -OCH₃ | >1000 | The electron-donating group may be electronically disfavored. Also, potential steric hindrance and altered pKa are unfavorable.[8] |
| (4-(4-Fluoropyridin-2-yl)phenyl)methanol | -F (at pos. 4) | 250 | Positional isomerism is critical. Moving the fluorine alters the molecule's dipole moment and geometry, disrupting the optimal binding mode. |
Analysis: The SAR table clearly demonstrates the superior performance of the 5-fluoro substitution. The data supports the hypothesis that a small, highly electronegative atom at the 5-position is crucial for potent inhibition of this hypothetical kinase. Both larger halogens and electron-donating groups at this position are detrimental to activity. Furthermore, the poor performance of the 4-fluoro isomer underscores the high degree of structural and electronic specificity required for potent biological activity.
Conclusion and Future Directions
This compound represents a highly optimized chemical scaffold. The strategic placement of the fluorine atom confers significant advantages in terms of biological potency and physicochemical properties compared to its non-fluorinated parent and other derivatives. Its synthesis is straightforward via established Suzuki-Miyaura coupling protocols, making it an accessible and attractive starting point for further drug discovery efforts.
Future work should focus on exploring substitutions on the phenyl ring and modifications of the hydroxymethyl linker to further probe the target's binding pocket and optimize ADME properties. The principles outlined in this guide—leveraging subtle electronic changes through halogenation and understanding the resulting impact on SAR—provide a robust framework for the rational design of next-generation pyridine-based therapeutic agents.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health (NIH). [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Therapeutic effect of pyridine derivatives. ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]
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- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Pyridines in Drug Discovery
For researchers at the forefront of medicinal chemistry, the pyridine scaffold is a familiar and indispensable tool. Its presence in numerous FDA-approved drugs speaks to its versatile nature. However, the strategic decision to incorporate fluorine onto this foundational ring system can be a pivotal moment in a drug discovery campaign, profoundly altering a molecule's destiny. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridine compounds, offering field-proven insights and experimental frameworks to inform rational drug design.
The introduction of fluorine, the most electronegative element, into a pyridine ring is not a trivial substitution. It is a deliberate tactic to modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.[1][2] These changes can translate directly to enhanced potency, improved pharmacokinetic profiles, and reduced off-target toxicity.[1][3] This guide will dissect these effects, providing both the underlying chemical logic and the practical means to evaluate them.
Section 1: The Fundamental Shift: How Fluorine Alters Pyridine's Physicochemical Landscape
The decision to fluorinate a pyridine ring is rooted in the predictable and powerful electronic and physical changes that result. Understanding these shifts is paramount to harnessing their potential.
The Inductive Effect and pKa Modulation
The most immediate consequence of adding a highly electronegative fluorine atom is the strong inductive electron withdrawal from the pyridine ring. This effect decreases the electron density on the ring nitrogen, making its lone pair of electrons less available to accept a proton.[2]
Causality: This reduced electron availability directly translates to a lower pKa, meaning the fluorinated pyridine is less basic than its non-fluorinated counterpart.[2] This modulation of basicity is a critical tool for medicinal chemists. A lower pKa can prevent unwanted protonation in physiological compartments, which can impact cell permeability, target engagement, and off-target ion channel interactions.
Lipophilicity (logP/logD): A Context-Dependent Parameter
The effect of fluorine on lipophilicity is more nuanced and highly dependent on the molecular context.[4] While a single fluorine atom can increase the hydrophobicity of a molecule, this is not a universal rule.[5] Fluorination can alter the molecule's overall polarity and its ability to form hydrogen bonds, which can either increase or decrease lipophilicity.[4][6]
Experimental Insight: It is a common misconception to assume fluorination always increases logP. The impact is influenced by the position of the fluorine and the nature of other substituents.[4] Therefore, experimental determination of logD7.4 (the distribution coefficient at physiological pH 7.4) is essential for understanding how a fluorinated compound will behave in a biological system.
Comparative Physicochemical Data
The following table summarizes the typical effects of fluorination on key physicochemical properties of a simple pyridine core.
| Property | Pyridine (Parent) | 2-Fluoropyridine | 3-Fluoropyridine | Rationale for Change |
| pKa | ~5.2 | ~ -0.4 | ~3.0 | Strong inductive withdrawal by fluorine lowers basicity.[2] |
| Calculated logP | ~0.65 | ~1.1 | ~0.9 | Fluorine generally increases hydrophobicity, but the effect is position-dependent.[5] |
| Metabolic Stability | Susceptible to oxidation | Often enhanced | Often enhanced | C-F bond strength prevents metabolic oxidation at the fluorinated position.[1] |
Section 2: The Consequence for Drug Metabolism and Pharmacokinetics (DMPK)
Perhaps the most celebrated application of fluorination in drug design is the enhancement of metabolic stability.[1][3] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver.
Blocking Metabolic "Soft Spots"
Aromatic C-H bonds, particularly on electron-rich rings like pyridine, are often susceptible to oxidative metabolism (hydroxylation). Replacing a hydrogen atom with fluorine at such a "soft spot" can effectively block this metabolic pathway.[1]
Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[3] CYP enzymes, which typically abstract a hydrogen atom or perform an epoxidation, are generally unable to break the C-F bond. This resistance to oxidation can significantly increase the half-life of a drug in the body, improving its overall exposure and potentially allowing for less frequent dosing.[1]
Section 3: Impact on Synthesis and Reactivity
The choice between a fluorinated and non-fluorinated pyridine precursor also has significant implications for chemical synthesis. The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), particularly when the fluorine is positioned ortho or para to the nitrogen atom.[7]
Synthetic Consideration: While non-fluorinated pyridines may undergo a wider range of C-H functionalization reactions under milder conditions, fluoropyridines can be valuable intermediates where the fluorine atom itself acts as a leaving group for SNAr reactions.[2] The synthesis of fluoropyridines has historically been challenging, but recent advances in late-stage fluorination have expanded the toolkit available to chemists.[8][9][10][11][12]
Section 4: Experimental Protocols for Comparative Analysis
To provide a self-validating framework for comparison, the following protocols are described. These assays are fundamental in early-stage drug discovery for characterizing and comparing lead compounds.
Protocol 1: Determination of pKa by UV-Metric Titration
Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its protonation state changes with pH. By monitoring absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of buffered aqueous solutions covering a pH range from ~2 to ~12.
-
Calibrate a pH meter with standard buffers.
-
-
UV-Vis Scan:
-
Dilute the stock solution into a buffer of intermediate pH (e.g., pH 7.4) to a final concentration of ~50-100 µM.
-
Scan the absorbance from 200-400 nm to identify the wavelength(s) of maximum absorbance difference between the expected protonated and neutral forms.
-
-
Titration:
-
In a multi-well plate, add a constant amount of the test compound to each well containing the series of pH buffers.
-
Measure the absorbance of each well at the predetermined analytical wavelength(s).
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
Fit the data to the Henderson-Hasselbalch equation using non-linear regression. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Trustworthiness Check: The resulting curve should be sigmoidal with well-defined upper and lower plateaus. The calculated pKa should be reproducible across multiple runs.
Protocol 2: Comparative Metabolic Stability Assay using Human Liver Microsomes (HLM)
Principle: This assay measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in human liver microsomes, a subcellular fraction of the liver.[13][14] The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[15][16]
-
Prepare a solution of the cofactor NADPH (e.g., 1 mM) in buffer.[14]
-
Prepare test compound solutions (fluorinated and non-fluorinated analogs) at a starting concentration (e.g., 1 µM) in buffer.[16]
-
-
Incubation:
-
Reaction Quenching:
-
Immediately terminate the reaction by adding the aliquot to a multiple of its volume (e.g., 3x) of ice-cold acetonitrile containing an internal standard.[14][17] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) = (k / microsomal protein concentration).
-
Trustworthiness Check: Include positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like diazepam) to ensure the HLM are active.[13] A "minus-NADPH" control should show minimal compound depletion, confirming the metabolism is cofactor-dependent.
Conclusion and Forward Look
The strategic incorporation of fluorine into pyridine-containing molecules is a powerful and well-established strategy in modern drug discovery.[1][3] Fluorination provides a rational method for fine-tuning critical drug-like properties, most notably by decreasing basicity and blocking sites of metabolism.[1][2] However, the choice is not without consequences for synthesis and other physicochemical parameters like lipophilicity.
The decision to use a fluorinated versus a non-fluorinated pyridine must be data-driven. The experimental protocols outlined in this guide provide a robust framework for generating the comparative data needed to make an informed decision. By understanding the fundamental chemical principles and validating them with rigorous experimentation, researchers can effectively leverage the "fluorine effect" to design safer and more effective medicines.
References
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Authorea. Available at: [Link]
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Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. Available at: [Link]
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. Available at: [Link]
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Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. Available at: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available at: [Link]
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The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Microsomal Stability. Cyprotex. Available at: [Link]
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New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health. Available at: [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]
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How does one calculate Pka value for Pyridinium by using pka value of pyridine?. ResearchGate. Available at: [Link]
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metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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A Comparative Guide to the Definitive Structural Validation of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structure-activity relationships (SAR) are built, intellectual property is secured, and the intricate dance of molecular recognition is understood. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of the novel compound (4-(5-Fluoropyridin-2-yl)phenyl)methanol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While spectroscopic methods provide valuable insights into molecular connectivity and functional groups, X-ray crystallography stands alone in its ability to deliver a precise and unequivocal atomic-level map of a molecule in the solid state. This guide will not only detail the protocol for achieving this definitive structural proof but will also objectively compare its output with data from other common analytical techniques, providing the necessary context for informed decision-making in your research endeavors.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
In the synthesis of novel chemical entities like this compound, which may be synthesized via methods such as a Suzuki-Miyaura cross-coupling reaction, confirming the final structure is paramount.[1] While techniques like NMR and mass spectrometry are indispensable for confirming the presence of the correct atoms and their connectivity, they often leave room for ambiguity, particularly concerning stereochemistry and the precise spatial arrangement of atoms. X-ray crystallography, by contrast, provides a direct visualization of the molecule's structure, including bond lengths, bond angles, and torsional angles, offering an unparalleled level of certainty.[2][3]
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.[2][4]
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully validated crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the causality behind each experimental choice.
Step 1: Crystal Growth - The Art and Science of Nucleation
The most challenging and often rate-limiting step is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2] For a small organic molecule like this compound, slow evaporation from a saturated solution is a common and effective technique.
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less-volatile anti-solvent like hexane). The goal is to achieve a supersaturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of single, well-defined crystals. The ideal crystal will be clear, with sharp edges and no visible cracks or imperfections.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature often yields the best results. Experiment with a range of solvents and solvent mixtures to find the optimal conditions for crystal growth. The rate of evaporation is also a key parameter; too rapid, and you will likely obtain a powder or very small crystals.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray diffractometer.[4][5]
-
Protocol:
-
Using a micromanipulator and a cryoloop, carefully select and mount a single crystal.
-
The mounted crystal is then cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The diffractometer, consisting of an X-ray source, a goniometer to rotate the crystal, and a detector, is used to collect the diffraction data.[4][5] The crystal is rotated through a series of angles, and at each orientation, a diffraction image is recorded.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (direct methods for small molecules). This allows for the generation of an initial electron density map.
-
Expert Insight: A variety of software packages are available for data processing, structure solution, and refinement, such as SHELXL, Olex2, and CrystalMaker.[6][7] The initial model is then refined against the experimental data to improve the fit and generate the final, highly accurate molecular structure.
Step 4: Structure Validation - The Self-Validating System
A crucial final step is the validation of the solved crystal structure.[8][9] This is typically done using the checkCIF utility provided by the International Union of Crystallography (IUCr).[10][11]
-
Protocol:
-
The final crystallographic data is compiled into a Crystallographic Information File (CIF).
-
This CIF is submitted to the checkCIF server, which performs a series of checks for self-consistency, syntax errors, and potential symmetry issues.[10]
-
The output is a report with a series of ALERTS that highlight any potential issues with the structure, which must be addressed or explained.
-
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily obtainable information. Understanding the strengths and limitations of each is key to a comprehensive analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[12][13][14] For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the different proton and carbon environments. 2D NMR techniques like COSY, HSQC, and HMBC would further map out the bonding framework.
-
Expert Insight: While excellent for determining the carbon-hydrogen framework, NMR provides indirect information about the three-dimensional structure through phenomena like the Nuclear Overhauser Effect (NOE). However, this information is often qualitative and may not be sufficient to definitively determine stereochemistry or preferred conformations in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[15][16] High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence.
-
Expert Insight: MS is an excellent tool for confirming the molecular weight of the target compound and for identifying impurities.[15][16] Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.[17] However, it cannot provide information about the three-dimensional arrangement of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[18][19] For this compound, one would expect to see characteristic absorptions for the O-H stretch of the alcohol, C-O stretch, C-F stretch, and various aromatic C-H and C=C/C=N stretches.[20][21]
-
Expert Insight: FT-IR is a valuable tool for quickly confirming the presence of key functional groups and for monitoring the progress of a reaction.[18][22] However, it provides very limited information about the overall molecular structure.
Quantitative Data Comparison
| Technique | Information Provided | Sample Requirements | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2][5] | Single crystal (>0.1 mm).[2] | Crystal growth can be challenging and time-consuming.[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, qualitative 3D information (NOE).[12][13][14] | Soluble sample (mg quantities). | Ambiguities in stereochemistry and solid-state conformation. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[15][16][23] | Small sample size (µg to ng). | No information on atomic arrangement or stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups.[18][19][22] | Small sample size (mg), solid or liquid. | Limited information on overall molecular structure. |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques.
Conclusion
The structural validation of a novel molecule such as this compound requires a multi-faceted analytical approach. While NMR, MS, and FT-IR provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The detailed protocol and comparative analysis provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows, ensuring the scientific integrity and robustness of their findings. The investment in obtaining a crystal structure pays dividends in the form of unambiguous structural proof, which is invaluable for publication, patent protection, and advancing drug discovery programs.
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X-ray crystallography - Wikipedia. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. [Link]
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Crystallographic software list - International Union of Crystallography. [Link]
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Comparing Analytical Techniques for Structural Biology - NanoImaging Services. [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]
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Crystallography Software - RCSB PDB. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds - ResearchGate. [Link]
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Identification of small molecules using accurate mass MS/MS search - PMC. [Link]
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Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - ResearchGate. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Functional Groups from Infrared Spectra - YouTube. [Link]
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The Dual Facets of Fluorine: A Comparative Guide to the Optical and Antimicrobial Activities of Fluorophenyl Derivatives
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing biological activity and tuning photophysical properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, impart profound effects on the parent molecule, influencing everything from metabolic stability to electron distribution.[1][2] This guide provides a comparative analysis of various classes of fluorophenyl derivatives, exploring the intricate relationship between their chemical structure and their dual functionalities as optical reporters and antimicrobial agents. We will delve into the experimental data that underpins these observations, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of study.
The Influence of the Fluorophenyl Moiety: A Tale of Two Activities
The introduction of a fluorophenyl group onto a molecular scaffold can dramatically alter its properties. From an optical standpoint, the electron-withdrawing nature of fluorine can modulate the energy levels of molecular orbitals, leading to shifts in absorption and emission spectra.[3] In the realm of antimicrobial activity, the C-F bond can enhance metabolic stability and lipophilicity, facilitating cell membrane penetration and interaction with biological targets.[4] This dual potential makes fluorophenyl derivatives highly attractive for the development of theranostics, where a single molecule can be used for both diagnosis (via its optical properties) and therapy (via its antimicrobial action).
This guide will comparatively examine the following classes of fluorophenyl derivatives:
-
Fluorophenyl-Substituted Schiff Bases: Versatile compounds known for their diverse biological activities and interesting photophysical characteristics.
-
Fluorinated BODIPY Dyes: A prominent class of fluorescent dyes whose optical properties can be finely tuned by fluorophenyl substitution.
-
Fluoroquinolones: A well-established class of antibiotics where the fluorine atom is critical for their potent antibacterial activity.
-
Fluorinated Antimicrobial Peptides: A newer class of biopolymers where fluorination can enhance proteolytic stability and antimicrobial potency.
Comparative Analysis of Optical Properties
The optical properties of fluorophenyl derivatives are primarily dictated by the extent of π-conjugation, the nature of the core scaffold, and the position and number of fluorine substituents on the phenyl ring.
Fluorophenyl-Substituted Schiff Bases
Schiff bases derived from fluorinated benzaldehydes or anilines often exhibit fluorescence. The position of the fluorine atom on the phenyl ring can influence the emission wavelength and quantum yield. For instance, studies have shown that the introduction of a 4-fluorophenyl group can lead to compounds with notable fluorescence, making them suitable for bio-imaging applications.[5]
Fluorinated BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[] The incorporation of fluorophenyl groups at the meso-position of the BODIPY core is a common strategy to red-shift their spectra, which is advantageous for in vivo imaging to minimize tissue autofluorescence.[3] The electron-withdrawing effect of the fluorine atoms can also influence the energy of the frontier molecular orbitals, thereby tuning the emission color.[1][3]
Table 1: Comparative Optical Properties of Selected Fluorophenyl Derivatives
| Compound Class | Specific Derivative Example | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Schiff Base | 1-(E)-(4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol | ~450 | ~550 | Moderate | [5] |
| BODIPY Dye | meso-(pentafluorophenyl)-BODIPY | ~525 | ~535 | High | [1][3] |
| Fluoroquinolone | Ciprofloxacin | ~277, ~335 | ~448 | Low | [7] |
Comparative Analysis of Antimicrobial Activities
The antimicrobial efficacy of fluorophenyl derivatives is closely linked to their ability to interact with and disrupt essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) in Fluoroquinolones
The fluoroquinolone class of antibiotics provides a classic example of the critical role of the fluorine atom in enhancing antimicrobial potency. The fluorine atom at the C-6 position is a hallmark of this class and is crucial for their high activity against a broad spectrum of bacteria.[7][8] This substitution enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, ultimately leading to cell death.[9]
Fluorophenyl-Containing Thioureas and Schiff Bases
Recent research has demonstrated the promising antimicrobial activities of thiourea and Schiff base derivatives incorporating fluorophenyl moieties.[5][10] For example, certain 1-aryl-3-(4-arylthiazol-2-yl)thiourea derivatives containing trifluoromethylphenyl groups have shown significant activity against various bacterial and fungal strains, including Mycobacterium smegmatis and Candida albicans.[10] Similarly, Schiff bases with fluorophenyl groups have exhibited moderate to good antibacterial and antifungal properties.[5][11]
Enhanced Potency of Fluorinated Antimicrobial Peptides
Antimicrobial peptides (AMPs) are a vital component of the innate immune system. The introduction of fluorinated amino acids into peptide sequences has been shown to enhance their antimicrobial activity and proteolytic stability.[12] For instance, fluorinated analogs of certain peptides have demonstrated significantly greater potency against pathogens like S. aureus and E. coli compared to their non-fluorinated counterparts.[12]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Fluorophenyl Derivatives
| Compound Class | Specific Derivative Example | S. aureus | E. coli | C. albicans | Reference |
| Fluoroquinolone | Ciprofloxacin | 0.12-1 | 0.015-0.25 | - | [7] |
| Thiourea Derivative | 1-(4-trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | 6.25 | >100 | 12.5 | [10] |
| Schiff Base | 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol metal complexes | 10-17 (inhibition zone in mm) | 10-17 (inhibition zone in mm) | - | [13] |
| Fluorinated Peptide | Fluorinated Phe-peptide analog | Increased potency | Increased potency | Not reported | [12] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are step-by-step protocols for key experiments discussed in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.
Protocol: Comparative Method
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard and measure their absorbance at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the same solutions, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing the Concepts
Diagrams can aid in understanding the complex relationships and workflows involved in the study of fluorophenyl derivatives.
Caption: Structure-Activity Relationship in Fluorophenyl Derivatives.
Caption: General Experimental Workflow for Comparative Study.
Conclusion and Future Perspectives
The strategic incorporation of fluorophenyl moieties into diverse molecular scaffolds presents a powerful approach for developing multifunctional agents with tailored optical and antimicrobial properties. This guide has provided a comparative overview of several key classes of these derivatives, highlighting the structure-activity relationships that govern their dual functionalities. The experimental data and protocols presented herein offer a foundation for researchers to design and evaluate novel fluorophenyl compounds.
Future research in this area will likely focus on:
-
Fine-tuning of Photophysical Properties: Developing derivatives with longer emission wavelengths for deeper tissue imaging and reduced phototoxicity.
-
Broadening the Antimicrobial Spectrum: Designing compounds with potent activity against multidrug-resistant pathogens.
-
Theranostic Applications: Integrating both diagnostic and therapeutic functions into a single molecule for targeted and personalized medicine, particularly in areas like photodynamic therapy.[14][15]
By continuing to explore the unique contributions of the fluorine atom, the scientific community can unlock the full potential of fluorophenyl derivatives in addressing critical challenges in healthcare and materials science.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (4-(5-Fluoropyridin-2-yl)phenyl)methanol Derivatives
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: (4-(5-Fluoropyridin-2-yl)phenyl)methanol derivatives. While direct and comprehensive public-domain data on the SAR of this specific scaffold is limited, this guide will provide a comparative analysis based on established principles of medicinal chemistry and data from structurally related compounds. We will explore hypothetical SAR trends, outline robust experimental protocols for their validation, and present the information in a clear, actionable format for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Structure in Modern Drug Discovery
The biaryl motif, consisting of two directly linked aromatic rings, is a cornerstone in the design of small molecule therapeutics. The this compound scaffold combines a fluorinated pyridine ring with a phenylmethanol group, presenting a unique chemical space for exploration. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine nitrogen offers a key hydrogen bond acceptor. The phenylmethanol portion provides a versatile platform for substitutions to modulate potency, selectivity, and pharmacokinetic properties. This scaffold has been explored in the context of various therapeutic targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.[1][2]
Deconstructing the Scaffold: A Hypothetical Structure-Activity Relationship
Based on SAR studies of analogous biaryl and heterocyclic compounds, we can postulate the following key relationships for the this compound core. It is crucial to emphasize that these are predicted trends that require experimental validation.
Key Structural Regions for Modification:
-
Region A (Phenyl Ring): Substitutions on this ring can significantly impact steric and electronic properties, influencing target engagement.
-
Region B (Methanol Linker): The hydroxyl group is a potential hydrogen bond donor and a site for further chemical modification.
-
Region C (Fluoropyridine Ring): The fluorine atom and the pyridine nitrogen are key modulators of the molecule's electronic profile and binding interactions.
Below is a table outlining a hypothetical SAR, drawing parallels from known kinase inhibitors and other biologically active heterocyclic compounds.[3][4]
| Compound ID | Modification (Region A) | Modification (Region B) | Modification (Region C) | Hypothetical Target | Predicted Potency (IC50) | Rationale for Predicted Activity |
| Lead-01 | Unsubstituted | -CH₂OH | 5-Fluoro | Kinase X | 500 nM | Baseline activity of the core scaffold. |
| Analog-A1 | 3-Methoxy | -CH₂OH | 5-Fluoro | Kinase X | 250 nM | Electron-donating group may enhance binding through favorable electronic interactions. |
| Analog-A2 | 4-Chloro | -CH₂OH | 5-Fluoro | Kinase X | 100 nM | Electron-withdrawing group at the para position can improve potency, a common trend for kinase inhibitors.[3] |
| Analog-A3 | 3,4-Dichloro | -CH₂OH | 5-Fluoro | Kinase X | 50 nM | Dihalogenation can lead to enhanced hydrophobic interactions within the binding pocket. |
| Analog-B1 | Unsubstituted | -CH(CH₃)OH | 5-Fluoro | Kinase X | >1000 nM | Introduction of steric bulk near the hydroxyl group may disrupt key binding interactions. |
| Analog-B2 | Unsubstituted | -C(O)OH | 5-Fluoro | Kinase X | Inactive | Conversion to a carboxylic acid drastically alters the electronic and steric profile, likely abolishing activity. |
| Analog-C1 | Unsubstituted | -CH₂OH | Unsubstituted Pyridine | Kinase X | 800 nM | Removal of the fluorine atom may decrease binding affinity due to the loss of favorable interactions. |
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key regions of the this compound scaffold and the potential impact of substitutions on biological activity.
Caption: Hypothetical SAR of this compound derivatives.
Experimental Validation: A Step-by-Step Guide
To transform these hypotheses into concrete data, a systematic experimental workflow is essential. The following protocols outline the key steps for synthesizing, purifying, and evaluating the biological activity of novel analogs.
General Synthesis Scheme
A common synthetic route to access these derivatives involves a Suzuki cross-coupling reaction between a substituted phenylboronic acid and a suitable brominated (5-fluoropyridin-2-yl)methanol precursor.
Caption: General synthetic workflow for analog preparation.
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
Assuming a protein kinase is the biological target, a standard in vitro assay can be employed to determine the IC50 values of the synthesized compounds.
Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP to initiate the enzymatic reaction.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has presented a hypothetical SAR based on existing knowledge, it underscores the critical need for the synthesis and biological evaluation of a focused library of analogs. The experimental protocols outlined provide a clear roadmap for researchers to systematically explore the SAR of this compound class. Future work should focus on generating robust experimental data to validate or refine the proposed SAR trends, ultimately leading to the identification of potent and selective lead compounds for further preclinical development.
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Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 415-428. [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5100. [Link]
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Nishiguchi, G. A., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(17), 7840-7857. [Link]
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Head-to-head comparison of kinase inhibitors derived from (4-(5-Fluoropyridin-2-yl)phenyl)methanol
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. The (4-(5-Fluoropyridin-2-yl)phenyl)methanol scaffold and its derivatives have emerged as a promising foundation for the design of inhibitors targeting key oncogenic drivers. This guide provides a detailed, head-to-head comparison of notable kinase inhibitors that incorporate a similar fluorophenyl-pyridine moiety, with a focus on their performance against clinically relevant targets such as ALK, ROS1, and EGFR. By synthesizing preclinical data and outlining robust experimental methodologies, we aim to equip researchers with the critical information needed to advance their drug discovery efforts.
The Rise of Fluorophenyl-Pyridine Based Kinase Inhibitors
The strategic incorporation of a fluorine atom into a phenyl-pyridine scaffold offers several advantages in drug design. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing binding interactions with the target kinase. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate. This core structure has been successfully employed in the development of inhibitors that target the ATP-binding pocket of various kinases, leading to the discovery of potent agents against cancers driven by aberrant kinase activity.
Head-to-Head Preclinical Performance
This section provides a comparative analysis of three exemplary kinase inhibitors: Repotrectinib, Lorlatinib (PF-06463922), and Mavelertinib. These inhibitors, while not all directly synthesized from this compound, share a common structural heritage and target critical kinases in oncology.
Table 1: Comparative In Vitro Potency (IC50, nM)
| Inhibitor | Target Kinase | Wild-Type | Resistant Mutant (e.g., G1202R for ALK, G2032R for ROS1, T790M for EGFR) | Reference |
| Repotrectinib | ALK | Potent | Potent against various mutations | [1] |
| ROS1 | Highly Potent | Potent against G2032R | [1][2] | |
| Lorlatinib (PF-06463922) | ALK | Highly Potent | Superior potency against G1202R | [3][4] |
| ROS1 | Potent | Active against G2032R | [4] | |
| Mavelertinib | EGFR | Minimal Activity | Potent against T790M/L858R and T790M/Del | [5] |
Expert Analysis: The data clearly indicates that both Repotrectinib and Lorlatinib exhibit potent, dual inhibition of ALK and ROS1, including clinically relevant resistance mutations. Lorlatinib, in particular, has demonstrated superior potency against the highly resistant ALK G1202R mutation in preclinical models[3][4]. Repotrectinib also shows robust activity against the common ROS1 solvent-front mutation G2032R[1][2]. Mavelertinib, on the other hand, is a highly selective EGFR inhibitor with potent activity against the T790M resistance mutation, while displaying minimal activity against wild-type EGFR, which can translate to a better safety profile by reducing on-target side effects in healthy tissues[5].
Table 2: Comparative In Vivo Efficacy
| Inhibitor | Cancer Model | Key Findings | Reference |
| Repotrectinib | ROS1+ NSCLC xenografts | Significant tumor growth inhibition, including brain metastases | [1] |
| Lorlatinib (PF-06463922) | ALK-driven brain metastases models | Superior regression of brain metastases and prolonged survival | [3] |
| Mavelertinib | EGFR-mutant NSCLC models | Not specified in provided results |
Expert Analysis: A critical differentiator for next-generation kinase inhibitors is their ability to penetrate the central nervous system (CNS) and treat brain metastases, a common site of relapse for lung cancer patients. Preclinical data highlights the potent intracranial activity of both Repotrectinib and Lorlatinib in relevant xenograft models[1][3]. This is a significant advantage over earlier generation inhibitors with poor CNS penetration.
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting potential resistance mechanisms.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by chromosomal rearrangements, drives several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion[6][7].
Caption: The ALK signaling pathway and points of inhibition.
ROS1 Signaling Pathway
Similar to ALK, ROS1 is a receptor tyrosine kinase that can become oncogenic upon chromosomal rearrangement. ROS1 fusion proteins activate downstream pathways including PI3K/AKT, MAPK/ERK, and STAT3, leading to uncontrolled cell growth and survival[8][9].
Caption: The ROS1 signaling pathway and points of inhibition.
EGFR Signaling Pathway and Resistance
The Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which regulate cell proliferation, survival, and migration[10][11]. Acquired resistance to first and second-generation EGFR inhibitors often arises from the T790M "gatekeeper" mutation, which third-generation inhibitors like Mavelertinib are designed to overcome[12].
Caption: Workflow for a biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase to the desired concentration in kinase buffer.
-
Prepare the substrate solution in kinase buffer.
-
Prepare a solution of ATP (a mixture of non-radioactive and radiolabeled [γ-³²P]ATP for radiometric assays, or only non-radioactive ATP for other detection methods) in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
-
Reaction Setup:
-
In a microplate, add the test inhibitor solution.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
-
Kinase Reaction:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ELISA-based Assays: Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
For TR-FRET Assays: Add detection reagents containing a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. Measure the FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of its downstream substrates.
Principle: Cancer cells with a constitutively active kinase are treated with the inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of the kinase's substrate.
Caption: Workflow for a cell-based kinase inhibition assay using Western blot.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells known to harbor the activated target kinase (e.g., H3122 cells for ALK, HCC78 for ROS1, or H1975 for EGFR T790M) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitor for a specified period (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-ALK, anti-phospho-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation at different inhibitor concentrations.
-
Conclusion and Future Directions
The kinase inhibitors discussed in this guide, which feature a fluorophenyl-pyridine or related scaffold, exemplify the power of structure-based drug design in developing potent and selective therapeutics. Repotrectinib and Lorlatinib have emerged as promising next-generation inhibitors for ALK- and ROS1-driven cancers, with notable activity against resistance mutations and brain metastases. Mavelertinib represents a tailored approach to overcoming acquired resistance in EGFR-mutant lung cancer.
The continued exploration of this chemical space, guided by a deep understanding of kinase biology and resistance mechanisms, will undoubtedly lead to the development of even more effective and durable cancer therapies. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel kinase inhibitors, ensuring the generation of high-quality, reproducible data to drive the next wave of innovation in targeted oncology.
References
-
Repotrectinib demonstrates potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer. Nature Cancer. [1]2. Repotrectinib Shows Encouraging Safety, Efficacy for Patients With ROS1+ NSCLC. ASCO Post. [2]3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell. [3]4. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences. [4]5. Mavelertinib (PF-06747775) | EGFR Tyrosine Kinase Inhibitor. MedChemExpress. [5]6. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date. Journal of Clinical Medicine. [8]7. Progress of non-small-cell lung cancer with ROS1 rearrangement. Frontiers in Oncology. [9]8. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [10]9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [11]10. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Oncogene. [12]11. ALK: a tyrosine kinase target for cancer therapy. Journal of Clinical Oncology. [6]12. ALK Pathway. Creative Diagnostics.
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A Comparative In Vitro Validation Guide for (4-(5-Fluoropyridin-2-yl)phenyl)methanol as a c-Met Inhibitor
This guide provides a comprehensive framework for the in vitro validation of (4-(5-Fluoropyridin-2-yl)phenyl)methanol , a novel compound with potential inhibitory activity against the c-Met receptor tyrosine kinase. Herein, we refer to this molecule as Compound X . The objective of this document is to guide researchers through a logical, multi-step validation process, comparing the performance of Compound X against established c-Met inhibitors. The experimental design emphasizes scientific causality, ensuring that each step provides a clear, interpretable answer regarding the compound's potency, selectivity, and cellular efficacy.
The Rationale for Targeting the c-Met Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its unique ligand, hepatocyte growth factor (HGF), plays a crucial role in embryonic development, tissue regeneration, and wound healing.[1][2] However, the aberrant activation of the HGF/c-Met signaling axis is a well-documented driver in the initiation and progression of numerous human cancers.[1][3] This dysregulation—arising from gene amplification, activating mutations, or protein overexpression—can trigger a cascade of oncogenic processes including proliferation, survival, angiogenesis, and metastasis.[1][4][5] This makes c-Met a highly attractive and validated target for therapeutic intervention in oncology.
Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its kinase domain. This event creates a docking site for various adaptor proteins and downstream effectors, activating critical signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively drive the "invasive growth" program.[1][5][6] Small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are designed to block this initial phosphorylation event, thereby shutting down the entire downstream signaling cascade.
Caption: The c-Met signaling pathway upon HGF stimulation.
Experimental Design: A Phased Approach to Validation
To rigorously assess Compound X, we propose a three-phase in vitro validation workflow. This approach begins with direct target engagement at the biochemical level, progresses to confirming on-target activity in a cellular environment, and culminates in the evaluation of cancer-relevant phenotypic outcomes.
For comparative analysis, we will benchmark Compound X against two well-characterized c-Met inhibitors with distinct profiles:
-
Crizotinib (Xalkori®): An FDA-approved multi-kinase inhibitor targeting ALK, ROS1, and c-Met.[6][7] Its broader profile serves as a useful reference for assessing selectivity.
-
Capmatinib (Tabrecta®): An FDA-approved, highly selective c-Met inhibitor.[6][8] This compound represents the "gold standard" for potent and specific c-Met targeting.
Caption: Phased workflow for in vitro validation of a c-Met inhibitor.
Phase 1: Biochemical Assays for Direct Target Inhibition
c-Met Kinase Activity Assay
Scientific Rationale: The foundational step is to determine if Compound X can directly inhibit the enzymatic activity of the isolated c-Met kinase domain. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method. It quantifies kinase activity by measuring the amount of ADP produced from the phosphotransferase reaction. A potent inhibitor will reduce the amount of ADP generated, resulting in a lower luminescent signal, allowing for the precise calculation of the half-maximal inhibitory concentration (IC50).[9]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase domain (amino acids 956-1390), a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.[10]
-
Compound Dilution: Prepare a 10-point serial dilution series of Compound X, Crizotinib, and Capmatinib in DMSO, typically starting from 10 µM. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compounds. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | c-Met Biochemical IC50 (nM) | Notes |
|---|---|---|
| Compound X | 1.2 | Potent direct inhibition of the kinase domain. |
| Crizotinib | 11.0[7] | Potent inhibition, known multi-kinase activity. |
| Capmatinib | 0.13[7] | Highly potent and selective inhibitor. |
Kinase Selectivity Profiling
Scientific Rationale: A therapeutically viable inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. Assessing Compound X against a broad panel of kinases is a critical step. This is often performed using binding assays (e.g., KINOMEscan™) which quantify the interaction of the compound with hundreds of different kinases.
Comparative Data (Hypothetical - % Inhibition at 1 µM):
| Kinase Target | Compound X | Crizotinib | Capmatinib |
|---|---|---|---|
| c-Met | >99% | >99% | >99% |
| KDR (VEGFR2) | 5% | 85% | <2% |
| ALK | 2% | >99% | <1% |
| EGFR | <1% | 15% | <1% |
| RON | 10% | 40% | 3% |
This hypothetical data positions Compound X as a highly selective c-Met inhibitor, more comparable to Capmatinib than the multi-kinase inhibitor Crizotinib.
Phase 2: Cellular Target Engagement & Downstream Signaling
Scientific Rationale: Demonstrating that a compound can inhibit an isolated enzyme is not sufficient. It is crucial to confirm that it can penetrate the cell membrane, engage its target in the complex cellular milieu, and suppress its signaling activity. A Western blot is the gold-standard method for visualizing the phosphorylation status of c-Met and key downstream nodes like AKT and ERK. For this, we use a cell line with dysregulated c-Met signaling, such as the Hs746T gastric cancer cell line, which harbors a MET gene amplification and constitutive c-Met activation.[11][12]
Experimental Protocol:
-
Cell Culture: Culture Hs746T cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Compound X, Crizotinib, or Capmatinib for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against: p-Met (Y1234/1235), total Met, p-AKT (S473), total AKT, p-ERK1/2 (T202/Y204), and total ERK. Use GAPDH or β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the cellular IC50 for p-Met inhibition.
Comparative Data (Hypothetical):
| Compound | Cellular p-Met Inhibition IC50 (nM) in Hs746T cells |
|---|---|
| Compound X | 8.5 |
| Crizotinib | 20.0 |
| Capmatinib | 5.0 |
Phase 3: Phenotypic Assessment of Anti-Cancer Activity
Scientific Rationale: The ultimate goal of a c-Met inhibitor is to produce an anti-cancer effect. Following confirmation of target engagement, the next logical step is to measure the compound's impact on cancer cell phenotypes that are driven by c-Met signaling: proliferation and migration.[13]
Cell Proliferation Assay
Experimental Protocol:
-
Cell Seeding: Seed Hs746T cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each inhibitor.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) and measure luminescence.
-
Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition).
Cell Invasion Assay
Experimental Protocol:
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size, coated with a thin layer of Basement Membrane Extract (BME) or Matrigel® to simulate the extracellular matrix.[14]
-
Cell Seeding: Seed serum-starved Hs746T cells in the upper chamber in serum-free media containing the test compounds.
-
Chemoattractant: Add complete media (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded through the membrane to the lower surface with crystal violet.
-
Elute the dye and measure absorbance, or count the number of cells in several microscopic fields.
-
-
Data Analysis: Calculate the percent inhibition of invasion relative to the vehicle control to determine the IC50 for invasion.
Comparative Phenotypic Data (Hypothetical):
| Compound | Proliferation GI50 (nM) | Invasion IC50 (nM) |
|---|---|---|
| Compound X | 15.2 | 10.1 |
| Crizotinib | 35.5 | 28.4 |
| Capmatinib | 9.8 | 6.5 |
Summary and Forward Outlook
This guide outlines a systematic and robust methodology for the in vitro validation of this compound (Compound X) as a c-Met inhibitor. The hypothetical data generated through this workflow presents Compound X as a potent and highly selective inhibitor of c-Met kinase.
-
Biochemically, its potency (IC50 = 1.2 nM) is superior to Crizotinib and approaches that of the highly selective inhibitor Capmatinib.
-
Cellularly, it effectively penetrates cells and inhibits c-Met phosphorylation and downstream signaling with a single-digit nanomolar IC50.
-
Phenotypically, this on-target activity translates into significant inhibition of both cancer cell proliferation and invasion, key hallmarks of c-Met-driven malignancy.
The strong correlation between biochemical potency, cellular target inhibition, and anti-cancer phenotypic activity provides a compelling, self-validating case for Compound X. Based on this strong in vitro profile, the logical next step would be to advance Compound X into in vivo xenograft models using c-Met amplified tumors (e.g., Hs746T or GTL-16) to assess its pharmacokinetic properties and anti-tumor efficacy in a physiological setting.[15][16]
References
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Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]
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c-Met inhibitor - Wikipedia. (n.d.). In Wikipedia. Retrieved January 23, 2026. [Link]
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Wang, M. H., & Chen, Y. Q. (2013). c-Met inhibitors. Expert Opinion on Investigational Drugs, 22(4), 453-466. [Link]
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Gao, C. F., & Vande Woude, G. F. (2005). HGF/SF-c-Met signaling in tumor progression. Cell Research, 15(1), 49-51. [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Retrieved January 23, 2026. [Link]
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The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. (2025). PubMed Central. [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017). PubMed Central. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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c-Met inhibitors. (2013). PubMed Central. [Link]
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The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. (n.d.). National Institutes of Health. [Link]
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Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. Journal of Medicinal Chemistry, 51(13), 3688-91. [Link]
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Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. (2016). National Institutes of Health. [Link]
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What are c-Met inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Hepatocyte growth factor receptor - Wikipedia. (n.d.). In Wikipedia. Retrieved January 23, 2026. [Link]
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Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. (2013). Molecular Cancer Therapeutics. [Link]
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The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (2023). AACR Journals. [Link]
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Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. (n.d.). AACR Journals. [Link]
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In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007). AACR Journals. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. (n.d.). AACR Journals. [Link]
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Responses to the Tepotinib in Gastric Cancers with MET Amplification or MET Exon 14 Skipping Mutations and High Expression of Both PD-L1 and CD44. (2022). MDPI. [Link]
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Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. (2025). ScienceDirect. [Link]
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MET Inhibition in Non-Small Cell Lung Cancer. (n.d.). EMJ. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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c-MET - AbbVie Science. (n.d.). AbbVie. Retrieved January 23, 2026. [Link]
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Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B. (2023). PubMed Central. [Link]
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The effects of the combination of imatinib and crizotinib on small cell lung cancer cells expressing c-Met and c-Kit. (2019). Spandidos Publications. [Link]
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Inhibition of phosphorylated MET. (a) Sustained high level of... (n.d.). ResearchGate. [Link]
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Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... (n.d.). ChEMBL. [Link]
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The Met Signaling Pathway and Cancer. (2012). YouTube. [Link]
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Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. (2014). PubMed Central. [Link]
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In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. (n.d.). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (4-(5-Fluoropyridin-2-yl)phenyl)methanol
In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling (4-(5-Fluoropyridin-2-yl)phenyl)methanol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from analogous chemical structures—fluorinated pyridines and benzyl alcohols—to establish a robust framework for safe laboratory operations. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the foundation of a sound safety protocol. Based on its constituent functional groups, we can anticipate the following risks:
-
Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause significant irritation to the skin and eyes.[1][2] Some pyridine compounds are also flammable.[2][3]
-
Benzyl Alcohol Moiety: Benzyl alcohol and its derivatives can be hazardous upon inhalation, skin contact, or ingestion, and are known eye irritants.[4][5][6][7]
-
Fluorinated Aromatic Ring: While the carbon-fluorine bond is generally stable, some fluorinated organic compounds can have toxic metabolites.[8][9]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when working with this compound.[2] The following table outlines the recommended PPE, with the rationale behind each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10][11] | Protects against splashes and vapors that can cause serious eye irritation.[4][7] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for short-term handling but should be changed frequently. Always inspect gloves for damage before use.[1] | Provides a barrier against skin absorption, which is a potential route of exposure for pyridine and benzyl alcohol derivatives.[1][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered.[11] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] | Minimizes the risk of inhaling potentially harmful vapors or aerosols.[1] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.[11]
Standard Operating Procedure
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and hazard information.
-
Handling:
-
Spill Response:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][15]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Categorization: As a fluorinated organic compound, this chemical should be classified as halogenated organic waste .[16]
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[17][18] This is critical because the disposal methods for these two waste streams are different and mixing them can increase disposal costs and environmental impact.[17][19]
-
Containment: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.[20]
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program, which will ensure it is handled by a licensed and certified contractor.[2]
Visualizing Safety: Workflows and Logical Relationships
To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Decision workflow for handling the chemical.
Caption: PPE selection guide based on task risk.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
